molecular formula C6H5FN2O B1323424 5-Fluoropicolinamide CAS No. 499796-71-3

5-Fluoropicolinamide

Cat. No.: B1323424
CAS No.: 499796-71-3
M. Wt: 140.11 g/mol
InChI Key: CWKOQDDWKWTOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoropicolinamide is a useful research compound. Its molecular formula is C6H5FN2O and its molecular weight is 140.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKOQDDWKWTOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619828
Record name 5-Fluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499796-71-3
Record name 5-Fluoro-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499796-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoropyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoropicolinamide: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoropicolinamide, a fluorinated derivative of picolinamide, is a chemical entity of growing interest within the fields of medicinal chemistry and drug discovery. Its structural features, particularly the presence of a fluorine atom on the pyridine ring, can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of this compound, with a focus on providing detailed experimental protocols and quantitative data to support further research and development efforts.

Chemical Structure and Properties

This compound is a simple amide derivative of 5-fluoropicolinic acid. The presence of the electron-withdrawing fluorine atom at the 5-position of the pyridine ring is expected to modulate the electronic properties of the amide functional group and the overall molecule.

Chemical Structure:

Chemical structure of this compound

Systematic Name: 5-fluoropyridine-2-carboxamide

PropertyValue
Molecular Formula C₆H₅FN₂O
Molecular Weight 140.12 g/mol
CAS Number 499796-71-3

Synthesis of this compound

The synthesis of this compound can be achieved through standard amidation procedures, typically starting from 5-fluoropicolinic acid or its activated derivatives.

Synthesis from 5-Fluoropicolinic Acid

A common and straightforward method involves the activation of the carboxylic acid group of 5-fluoropicolinic acid, followed by reaction with an ammonia source.

Experimental Protocol:

  • Activation of Carboxylic Acid: To a solution of 5-fluoropicolinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amidation: To the activated acid solution, add a source of ammonia, such as ammonium chloride (NH₄Cl) (1.5 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis from 2-Amino-5-fluoropyridine

An alternative synthetic route could involve the oxidation of the methyl group of a precursor, followed by amidation. However, a more direct approach starts from 2-amino-5-fluoropyridine.

Experimental Protocol (Hypothetical):

Note: This is a generalized procedure and may require optimization.

  • Diazotization: Dissolve 2-amino-5-fluoropyridine (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄). Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, maintaining the temperature below 5 °C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Add the diazonium salt solution to the cyanide solution at a controlled temperature.

  • Hydrolysis: The resulting 5-fluoropicolinonitrile can be hydrolyzed to the corresponding amide, this compound, under acidic or basic conditions. For example, treatment with concentrated sulfuric acid followed by careful neutralization.

  • Purification: The product would be isolated and purified using standard techniques such as extraction and crystallization or chromatography.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted NMR data based on related structures.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

¹H NMR δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic CH~8.6d~3.0H-6
Aromatic CH~8.2dd~9.0, 4.5H-4
Aromatic CH~7.8dd~9.0, 3.0H-3
Amide NH₂~7.7br s--CONH₂
Amide NH₂~7.5br s--CONH₂
¹³C NMR δ (ppm)Assignment
C=O~165C=O
C-F~158 (d, J ≈ 240 Hz)C-5
Aromatic C~148 (d, J ≈ 15 Hz)C-2
Aromatic CH~140 (d, J ≈ 25 Hz)C-6
Aromatic CH~125 (d, J ≈ 5 Hz)C-4
Aromatic CH~122 (d, J ≈ 20 Hz)C-3
Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (amide)
~1670StrongC=O stretch (amide I)
~1600MediumN-H bend (amide II)
~1400MediumC-N stretch (amide)
1250-1000StrongC-F stretch
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 140. Common fragmentation patterns could involve the loss of the amide group (-NH₂) to give a fragment at m/z = 124, and the loss of the carbonyl group (-CO) to give a fragment at m/z = 112.

Biological Activity and Potential Signaling Pathways

While specific data for this compound is limited, picolinamide derivatives have shown a range of biological activities, including acting as enzyme inhibitors. For instance, certain picolinamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE)[1][2]. The introduction of a fluorine atom can enhance binding affinity and metabolic stability, making this compound an interesting candidate for screening against various enzymatic targets.

The biological activity of fluorinated pyridine-containing compounds can be diverse. For example, the complex derivative N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447) is a potent pan-PIM kinase inhibitor, highlighting the potential of the this compound scaffold in kinase inhibitor design[3].

Given the structural similarities to other biologically active molecules, potential signaling pathways that could be modulated by this compound or its derivatives include those involved in cell proliferation, survival, and inflammation. A hypothetical workflow for investigating the biological activity of this compound is presented below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Cell_Viability Cell Viability Assays (e.g., MTT) Characterization->Cell_Viability Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, AChE) Characterization->Enzyme_Inhibition Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Cell_Viability->Pathway_Analysis Target_ID Target Identification Enzyme_Inhibition->Target_ID signaling_pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., PIM Kinase) Receptor->Kinase1 Picolinamide_Derivative This compound Derivative Picolinamide_Derivative->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response

References

Synthetic Pathways for 5-Fluoropicolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for the preparation of 5-Fluoropicolinamide, a key intermediate in the development of various pharmaceutical agents. This document provides a comprehensive overview of the chemical reactions, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a fluorinated derivative of picolinamide. The introduction of a fluorine atom onto the pyridine ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are often sought after in drug discovery to enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide outlines the most common and practical synthetic routes to this valuable building block.

Core Synthesis Strategy

The most direct and widely applicable approach to the synthesis of this compound involves a two-step process commencing from the commercially available precursor, 5-fluoropicolinic acid. This strategy is predicated on the activation of the carboxylic acid moiety, followed by amidation.

The primary pathway can be summarized as follows:

  • Activation of 5-Fluoropicolinic Acid: The carboxylic acid is converted into a more reactive acylating agent, typically an acyl chloride. This is a standard transformation in organic synthesis that facilitates the subsequent amide bond formation.

  • Amidation: The activated acyl derivative is then reacted with an ammonia source to furnish the desired this compound.

The following sections provide detailed experimental procedures and data for each of these key steps.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic pathway.

Table 1: Reactants and Stoichiometry for the Synthesis of 5-Fluoropicolinoyl Chloride

ReactantMolecular FormulaMolecular Weight ( g/mol )MolesMolar Ratio
5-Fluoropicolinic AcidC₆H₄FNO₂141.101.01.0
Thionyl ChlorideSOCl₂118.971.21.2
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalytic-

Table 2: Products and Theoretical Yield for the Synthesis of 5-Fluoropicolinoyl Chloride

ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)
5-Fluoropicolinoyl ChlorideC₆H₃ClFNO159.551.13

Table 3: Reactants and Stoichiometry for the Synthesis of this compound

ReactantMolecular FormulaMolecular Weight ( g/mol )MolesMolar Ratio
5-Fluoropicolinoyl ChlorideC₆H₃ClFNO159.551.01.0
Ammonium Hydroxide (28-30% aq.)NH₄OH35.04Excess-
DichloromethaneCH₂Cl₂84.93Solvent-

Table 4: Product and Expected Yield for the Synthesis of this compound

ProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (g)
This compoundC₆H₅FN₂O140.12~0.85 (based on an estimated 95% yield)

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 5-Fluoropicolinoyl Chloride

Objective: To convert 5-fluoropicolinic acid to its corresponding acyl chloride.

Materials:

  • 5-Fluoropicolinic acid (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)

  • Anhydrous dichloromethane (DCM) as solvent

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoropicolinic acid.

  • Add anhydrous dichloromethane to dissolve the starting material.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the solution.

  • Slowly add thionyl chloride to the stirred solution at room temperature. The addition should be done in a well-ventilated fume hood as sulfur dioxide and hydrogen chloride gases are evolved.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., sodium hydroxide) to neutralize the acidic vapors.

  • The resulting crude 5-fluoropicolinoyl chloride, a light-yellow oil or low-melting solid, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

Objective: To synthesize this compound via amidation of 5-fluoropicolinoyl chloride.

Materials:

  • Crude 5-fluoropicolinoyl chloride (from Step 1)

  • Concentrated ammonium hydroxide solution (28-30% NH₃ in water, excess)

  • Anhydrous dichloromethane (DCM)

  • Beaker or Erlenmeyer flask

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve the crude 5-fluoropicolinoyl chloride in anhydrous dichloromethane in a beaker or Erlenmeyer flask and cool the solution in an ice bath to 0-5°C.

  • While stirring vigorously, slowly add an excess of cold concentrated ammonium hydroxide solution dropwise. A white precipitate of this compound will form. The addition should be controlled to maintain the temperature below 10°C.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound as a crystalline solid.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and logical workflow for the preparation of this compound.

Synthesis_Pathway_5_Fluoropicolinamide Start 5-Fluoropicolinic Acid Intermediate 5-Fluoropicolinoyl Chloride Start->Intermediate SOCl₂, cat. DMF DCM, Reflux Product This compound Intermediate->Product NH₄OH (aq) DCM, 0°C to rt

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A1 Dissolve 5-Fluoropicolinic Acid in DCM A2 Add cat. DMF and SOCl₂ A1->A2 A3 Reflux for 2-3 hours A2->A3 A4 Concentrate under reduced pressure A3->A4 B1 Dissolve Acyl Chloride in DCM at 0°C A4->B1 Crude 5-Fluoropicolinoyl Chloride B2 Add excess aq. NH₄OH B1->B2 B3 Stir and warm to room temperature B2->B3 B4 Workup (Wash, Dry, Concentrate) B3->B4 B5 Recrystallize B4->B5 FinalProduct FinalProduct B5->FinalProduct Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

The Emergence of 5-Fluoropicolinamide: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropicolinamide is a fluorinated derivative of picolinamide that has garnered significant interest in medicinal chemistry. The incorporation of a fluorine atom onto the pyridine ring can profoundly influence the molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. While the historical context of the discovery of the core this compound scaffold is not extensively documented in readily available literature, its precursor, 5-Fluoropicolinic Acid, is recognized as a key intermediate in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery context, synthesis, and known biological activities of this compound and its derivatives.

Physicochemical Properties of the Core Precursor: 5-Fluoropicolinic Acid

The foundational precursor to this compound is 5-Fluoropicolinic Acid. A clear understanding of its properties is crucial for the development of synthetic routes and the interpretation of the biological activity of its derivatives.

PropertyValueReference
Chemical Formula C₆H₄FNO₂[1]
Molecular Weight 141.1 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 215-218°C[1]
Solubility Soluble in water, ethanol, methanol, acetone[1]
CAS Number 107504-08-5[1]

Synthesis and Discovery Context

The synthesis of this compound originates from its corresponding carboxylic acid, 5-Fluoropicolinic Acid. The discovery and development of synthetic methodologies for this precursor were driven by the need for novel fluorinated building blocks in drug discovery.

Synthesis of 5-Fluoropicolinic Acid

A described synthetic pathway to 5-Fluoropicolinic Acid involves a multi-step process.[1] This synthesis provides the essential precursor for the subsequent amidation to form this compound.

Synthesis_of_5_Fluoropicolinic_Acid 5-Fluoropyridine 5-Fluoropyridine 5-Fluoropyridine-2-carboxylic acid 5-Fluoropyridine-2-carboxylic acid 5-Fluoropyridine->5-Fluoropyridine-2-carboxylic acid  + CO₂ 5-Fluoro-2-pyridinecarbonyl chloride 5-Fluoro-2-pyridinecarbonyl chloride 5-Fluoropyridine-2-carboxylic acid->5-Fluoro-2-pyridinecarbonyl chloride  + SOCl₂ 5-Fluoropicolinic Acid 5-Fluoropicolinic Acid 5-Fluoro-2-pyridinecarbonyl chloride->5-Fluoropicolinic Acid  Hydrolysis

Synthesis of 5-Fluoropicolinic Acid.
Experimental Protocol: Synthesis of 5-Fluoropicolinic Acid

  • Step 1: Carboxylation of 5-Fluoropyridine. 5-Fluoropyridine is reacted with carbon dioxide to yield 5-Fluoropyridine-2-carboxylic acid.[1]

  • Step 2: Acyl Chloride Formation. The resulting carboxylic acid is treated with thionyl chloride to form the more reactive 5-Fluoro-2-pyridinecarbonyl chloride.[1]

  • Step 3: Hydrolysis. The acyl chloride is then hydrolyzed to produce 5-Fluoropicolinic Acid.[1]

Amidation of 5-Fluoropicolinic Acid to this compound

The final step in the synthesis of this compound is the amidation of 5-Fluoropicolinic Acid. This is a standard amide bond formation reaction that can be achieved through various coupling methods.

Amidation_of_5_Fluoropicolinic_Acid 5-Fluoropicolinic Acid 5-Fluoropicolinic Acid Activated Intermediate Activated Intermediate 5-Fluoropicolinic Acid->Activated Intermediate  + Coupling Reagent This compound This compound Activated Intermediate->this compound Amine (R-NH₂) Amine (R-NH₂) Amine (R-NH₂)->this compound Coupling Reagent Coupling Reagent

General Amidation of 5-Fluoropicolinic Acid.
Experimental Protocol: General Amide Coupling

A general procedure for the amidation of 5-Fluoropicolinic Acid involves the use of a coupling reagent to activate the carboxylic acid, followed by the addition of an amine.

  • Activation: 5-Fluoropicolinic Acid is dissolved in a suitable aprotic solvent (e.g., DMF, DCM). A coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) are added to the solution to form an activated ester intermediate.

  • Coupling: The desired amine is added to the reaction mixture, which then reacts with the activated intermediate to form the corresponding this compound derivative.

  • Work-up and Purification: The reaction is quenched, and the product is purified using standard techniques such as extraction and column chromatography.

Biological Activity and Applications

While the biological activity of the core this compound molecule is not extensively detailed, its derivatives have shown significant promise in various therapeutic areas. The precursor, 5-Fluoropicolinic Acid, has also been investigated for its potential biological effects.

Biological Activity of 5-Fluoropicolinic Acid

Preclinical studies have suggested that 5-Fluoropicolinic Acid possesses a range of biological activities:

  • Anticancer Properties: It has been shown to inhibit the proliferation of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest.[1]

  • Anti-inflammatory Effects: The acid can reduce the production of pro-inflammatory cytokines and chemokines.[1]

  • Neurological Disorders: Research indicates a potential role in inhibiting the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.[1]

Biological Activity of this compound Derivatives

The this compound scaffold is a key component of several biologically active molecules, most notably in the field of oncology and medical imaging.

1. PIM Kinase Inhibition:

A prominent example is the potent and selective pan-PIM kinase inhibitor, N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447) .[2] PIM kinases are implicated in the progression of various cancers.

CompoundTargetKᵢ (PIM1)Kᵢ (PIM2)Kᵢ (PIM3)Cell Proliferation (KMS11-luc) EC₅₀
PIM447PIM1/2/36 pM18 pM9 pMPotent (EC₅₀ in nanomolar range)

Data from[2]

PIM_Kinase_Inhibition PIM447 PIM447 PIM_Kinase PIM_Kinase PIM447->PIM_Kinase inhibits Downstream_Substrates Downstream_Substrates PIM_Kinase->Downstream_Substrates phosphorylates Cell_Proliferation Cell_Proliferation Downstream_Substrates->Cell_Proliferation promotes

PIM447 Inhibition of PIM Kinase Signaling.

2. Theranostic Agents for Melanoma:

Radioiodinated fluoropicolinamide-benzamide derivatives have been evaluated as potential theranostic agents for melanoma.[3] These compounds target melanin, which is overexpressed in most malignant melanoma cells. For instance, ¹³¹I-iodofluoropicolinamide benzamide (¹³¹I-IFPABZA) has been studied for its ability to target melanin-expressing melanoma.[3][4]

RadiotracerLogPTumor Uptake (B16F10 melanoma)
¹³¹I-IFPABZA2.01Marginal
¹³¹I-IFNABZA1.49Significant

Data from[3][4]

Conclusion

This compound represents a valuable scaffold in the design of novel therapeutic agents. While the specific discovery and historical timeline of the core molecule are not well-defined, the importance of its precursor, 5-Fluoropicolinic Acid, is evident from its role as a key building block in medicinal chemistry. The biological activities of this compound derivatives, particularly in cancer therapy and diagnostics, underscore the significance of this chemical entity. Further research into the synthesis of new derivatives and the exploration of their biological activities will likely continue to expand the therapeutic potential of the this compound core.

References

Physicochemical Properties of 5-Fluoropicolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropicolinamide is a fluorinated derivative of picolinamide. The introduction of a fluorine atom onto the pyridine ring can significantly alter the physicochemical properties of the parent molecule, influencing its chemical reactivity, metabolic stability, and biological activity. Understanding these properties is crucial for its potential application in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details established experimental protocols for their determination, and discusses potential biological activities based on related structures.

It is important to note that publicly available experimental data on the specific physicochemical properties of this compound is limited. Therefore, this guide also includes data on a complex, structurally related molecule and outlines the standard methodologies for empirical determination.

Chemical Structure

Structure:

IUPAC Name: 5-fluoropyridine-2-carboxamide Molecular Formula: C₆H₅FN₂O Molecular Weight: 140.12 g/mol CAS Number: 499796-71-3

Physicochemical Data

Due to the absence of direct experimental data for this compound in the available literature, we present data for a structurally complex derivative, N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), to provide some context for a molecule containing the this compound moiety. It is critical to recognize that these values are not representative of this compound itself due to the substantial structural differences.

Table 1: Physicochemical Properties of a Complex this compound Derivative (PIM447)

PropertyValue
Melting Point139 °C (free base)
log D (pH 6.8)1.1
pKa9.8 and 4.2
Solubility (crystalline free base)>45 mM (pH 1), 4 mM (pH 3), 0.5 mM (pH 6.8)

Disclaimer: The data in Table 1 pertains to PIM447, a significantly larger and more complex molecule than this compound. These values should not be used as surrogates for this compound but are presented for illustrative purposes due to the lack of direct data.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.

  • Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded to define the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Protocol (Siwoloboff Method):

  • Sample Preparation: A small amount of the substance is placed in a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • Heating: The assembly is attached to a thermometer and heated in a heating bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

Aqueous Solubility Determination

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in water.

Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The pKa, a measure of the acidity or basicity of a compound, can be determined by methods such as UV-Vis spectrophotometry or potentiometric titration. For pyridine derivatives, NMR spectroscopy is also a powerful tool.

Protocol (UV-Vis Spectrophotometry):

  • Buffer Preparation: A series of buffers with precisely known pH values are prepared.

  • Sample Preparation: A stock solution of this compound is prepared and diluted into each buffer solution to a constant final concentration.

  • Spectral Measurement: The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is the pH at which the absorbance is halfway between the absorbances of the fully protonated and fully deprotonated species.

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

Protocol (Shake-Flask Method):

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with this compound in the reviewed literature, the picolinamide scaffold is present in a number of biologically active molecules.

  • Antifungal Activity: Some benzamide and picolinamide derivatives have been shown to exhibit antifungal properties by targeting the lipid-transfer protein Sec14. This suggests a potential avenue of investigation for this compound.

  • Fungicidal Activity: The recently developed fungicide, florylpicoxamid, is a picolinamide derivative that targets the Qi site of the mitochondrial cytochrome bc1 complex in fungi. This highlights the potential for picolinamide derivatives to act as potent enzyme inhibitors.

Given the lack of specific information on the mechanism of action for this compound, a signaling pathway diagram cannot be constructed. Instead, a logical workflow for the determination of its physicochemical properties is provided below.

Visualizations

G cluster_synthesis Compound Synthesis and Purification cluster_physchem Physicochemical Property Determination cluster_protocols Experimental Protocols cluster_data Data Analysis and Output synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mp Melting Point characterization->mp Pure Compound bp Boiling Point characterization->bp Pure Compound sol Aqueous Solubility characterization->sol Pure Compound pka pKa characterization->pka Pure Compound logp logP characterization->logp Pure Compound mp_proto Capillary Method mp->mp_proto bp_proto Siwoloboff Method bp->bp_proto sol_proto Shake-Flask Method sol->sol_proto pka_proto UV-Vis Spectrophotometry pka->pka_proto logp_proto Shake-Flask HPLC logp->logp_proto data_table Quantitative Data Summary Table mp_proto->data_table Experimental Results bp_proto->data_table Experimental Results sol_proto->data_table Experimental Results pka_proto->data_table Experimental Results logp_proto->data_table Experimental Results

Caption: Experimental workflow for the determination of physicochemical properties.

Conclusion

A Technical Guide to Determining the Solubility of Novel Compounds: A Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of a given compound, using 5-Fluoropicolinamide as a representative but currently uncharacterized example. In the absence of publicly available solubility data for this compound, this document serves as a procedural framework for researchers to generate such critical data in their own laboratories. The protocols and methods described herein are foundational in pharmaceutical research and drug development.[1][2][3]

The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly influences a drug's bioavailability, manufacturability, and overall therapeutic efficacy.[2] Poor aqueous solubility can lead to challenges in formulation and may result in inadequate absorption from the gastrointestinal tract, thereby limiting the effectiveness of a potential therapeutic agent.[4] Therefore, a thorough understanding and quantitative determination of a compound's solubility in various solvents is a critical early-stage activity in the drug development pipeline.[3]

Quantitative Solubility Data: A Template for this compound

As no specific solubility data for this compound could be retrieved, the following table is presented as a structured template for researchers to populate with their own experimental findings. This format allows for the clear and comparative presentation of solubility data across different solvent systems and temperatures.

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method UsedObservations/Notes
Purified Water4Shake-Flask
Purified Water25Shake-Flask
Purified Water37Shake-Flask
0.1 N HCl (pH ~1.2)37Shake-FlaskSimulates gastric fluid
Phosphate Buffer (pH 6.8)37Shake-FlaskSimulates intestinal fluid
Phosphate Buffer (pH 7.4)37Shake-FlaskSimulates physiological pH
Ethanol25HPLC-UV
Methanol25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
Polyethylene Glycol 40025HPLC-UV
Propylene Glycol25HPLC-UV

Experimental Protocols for Solubility Determination

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[1] However, various other techniques can be employed, particularly for higher throughput screening.

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[5]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Scintillation vials or other suitable containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[5]

  • Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.

  • After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

  • To separate the undissolved solid, centrifuge the samples at a high speed.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[3]

  • Calculate the original solubility by taking into account the dilution factor.

For earlier stages of drug discovery where larger numbers of compounds are being evaluated, higher throughput methods can be utilized. These often measure kinetic solubility, which is the concentration of a compound that precipitates from a stock solution (typically in DMSO) upon dilution in an aqueous buffer.[3] Nephelometry, which measures light scattering from suspended particles, is one such technique that can be adapted for HTS.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination process.

Solubility_Workflow start Start add_compound Add excess This compound to solvent start->add_compound agitate Agitate at constant temperature (24-72h) add_compound->agitate centrifuge Centrifuge to separate solid agitate->centrifuge filter Filter supernatant centrifuge->filter analyze Quantify concentration (e.g., HPLC-UV) filter->analyze calculate Calculate solubility analyze->calculate end_process End calculate->end_process

Caption: Experimental workflow for determining equilibrium solubility.

Factors Influencing Solubility

It is important for researchers to consider several factors that can influence the measured solubility of a compound:

  • pH: The solubility of ionizable compounds can be significantly affected by the pH of the solvent system.[5]

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[5]

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[3]

  • Purity of the Compound and Solvent: Impurities can affect the measured solubility.[4]

By following the detailed protocols and considering the influencing factors outlined in this guide, researchers can accurately and reproducibly determine the solubility of this compound and other novel compounds, thereby generating the crucial data needed to advance their drug development programs.

References

5-Fluoropicolinamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoropicolinamide, a fluorinated derivative of picolinamide, is a chemical compound with potential applications in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of its chemical identity, physicochemical properties, and a putative synthesis protocol. While specific biological activity and mechanistic data for this compound are not extensively available in the public domain, this document serves as a foundational resource for researchers interested in exploring its potential.

Chemical Identity

IdentifierValue
Common Name This compound
IUPAC Name 5-fluoropyridine-2-carboxamide[1]
CAS Number 499796-71-3[1]
Molecular Formula C₆H₅FN₂O[1]
Molecular Weight 140.12 g/mol
Canonical SMILES C1=CC(=NC=C1F)C(=O)N[1]
InChI Key CWKOQDDWKWTOCF-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValueSource
XLogP3 0.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 140.03859095PubChem[1]
Topological Polar Surface Area 56.0 ŲPubChem[1]

Synthesis

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly described in readily available scientific literature. However, based on general principles of organic chemistry for the synthesis of amides from carboxylic acids, a plausible synthetic route can be proposed starting from 5-fluoropicolinic acid.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process involving the activation of the carboxylic acid group of 5-fluoropicolinic acid, followed by amidation.

Synthesis_of_this compound start 5-Fluoropicolinic Acid intermediate Acyl Chloride Intermediate start->intermediate SOCl₂ or (COCl)₂ product This compound intermediate->product NH₃ or NH₄OH

References

Potential Therapeutic Targets of 5-Fluoropicolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the potential therapeutic targets of 5-Fluoropicolinamide, with a primary focus on the well-characterized compound N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide, also known as PIM447. This potent and selective small molecule has emerged as a significant inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family, which are key regulators of cell survival, proliferation, and metabolism. This document details the mechanism of action, quantitative data on its inhibitory activity, comprehensive experimental protocols for its evaluation, and visual representations of the relevant signaling pathways.

Core Therapeutic Targets: PIM Kinases

The primary therapeutic targets of PIM447 are the three isoforms of the PIM serine/threonine kinase family: PIM1, PIM2, and PIM3.[1][2] These kinases are constitutively active upon translation and are crucial downstream effectors of various cytokine and growth factor signaling pathways, notably the JAK/STAT pathway.[1] Dysregulation of PIM kinase expression is implicated in the pathogenesis of numerous hematological malignancies and solid tumors, making them attractive targets for cancer therapy.

PIM447 acts as a pan-PIM kinase inhibitor, effectively blocking the activity of all three isoforms. This inhibition leads to the downstream modulation of several key cellular processes, including the induction of apoptosis, cell cycle arrest, and inhibition of protein synthesis.[2][3]

Quantitative Data

The inhibitory activity of PIM447 against the PIM kinases and its cytotoxic effects on various cancer cell lines have been quantified in several studies. The following tables summarize these findings.

Table 1: In Vitro Kinase Inhibitory Activity of PIM447
TargetAssay TypeMetricValueReference
PIM1Cell-freeKi6 pM[3]
PIM2Cell-freeKi18 pM[3]
PIM3Cell-freeKi9 pM[3]
PIM2BiochemicalIC50<0.003 µM
Table 2: In Vitro Cytotoxicity of PIM447 in Cancer Cell Lines
Cell LineCancer TypeMetricValueIncubation TimeReference
MM1.SMultiple MyelomaIC50~0.5 µM72h
U266Multiple MyelomaIC50~1 µM72h
RPMI-8226Multiple MyelomaIC50~2 µM72h
OPM-2Multiple MyelomaIC50~2.5 µM72h
HuH6HepatoblastomaLD5013 µM72h
COA67HepatoblastomaLD5010 µM72h

Signaling Pathways and Mechanism of Action

PIM447 exerts its therapeutic effects by inhibiting PIM kinases, which in turn modulates downstream signaling pathways critical for cancer cell survival and proliferation. The primary mechanisms include the induction of apoptosis and the inhibition of the mTORC1 pathway.

PIM Kinase Signaling Pathway

The following diagram illustrates the central role of PIM kinases in cell signaling and the points of intervention by PIM447.

PIM_Signaling_Pathway cluster_apoptosis Apoptosis Regulation cluster_proliferation Proliferation & Growth Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK STAT STAT JAK->STAT PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) STAT->PIM_Kinases Upregulates Transcription BAD BAD PIM_Kinases->BAD Phosphorylates pBAD p-BAD (Inactive) cMyc c-Myc PIM_Kinases->cMyc Stabilizes mTORC1 mTORC1 Pathway PIM_Kinases->mTORC1 Activates PIM447 PIM447 (this compound) PIM447->PIM_Kinases Inhibition Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle Protein_Synth Protein Synthesis mTORC1->Protein_Synth Proliferation Cell Proliferation & Survival Protein_Synth->Proliferation Cell_Cycle->Proliferation

Caption: PIM Kinase Signaling Pathway and PIM447 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PIM447.

In Vitro Kinase Activity Assay (Kinase-Glo® Luminescent Assay)

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds against PIM kinases.[4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of PIM447 against PIM1, PIM2, and PIM3 kinases.

Materials:

  • Recombinant human PIM1, PIM2, and PIM3 enzymes

  • PIM447 (this compound)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ATP

  • Substrate peptide (e.g., PIMtide)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of PIM447 in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the PIM kinase enzyme and substrate peptide in kinase buffer to their final working concentrations.

  • Reaction Setup:

    • Add 5 µL of the diluted PIM447 or vehicle control (DMSO in kinase buffer) to the wells of the microplate.

    • Add 10 µL of the diluted PIM kinase enzyme to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP and substrate peptide mixture to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Allow the Kinase-Glo® Reagent to equilibrate to room temperature.

    • Add 25 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of PIM447 relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of PIM447 on cancer cell lines.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) or lethal dose (LD50) of PIM447 on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., MM1.S, HuH6)

  • Complete cell culture medium

  • PIM447 (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipettes

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of PIM447 in complete culture medium. Remove the old medium from the wells and add 100 µL of the PIM447 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration of PIM447 relative to the vehicle-treated control cells. Determine the IC50 or LD50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is used to quantify the induction of apoptosis by PIM447.[8][9]

Objective: To determine the percentage of apoptotic and necrotic cells in a cancer cell population following treatment with PIM447.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PIM447 (this compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of PIM447 or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of PIM447.

Experimental_Workflow Start Start: Compound PIM447 Biochem_Assay In Vitro Kinase Assay (e.g., Kinase-Glo) Start->Biochem_Assay Cell_Culture Cancer Cell Line Culture (e.g., Multiple Myeloma) Start->Cell_Culture IC50_Kinase Determine IC50 values against PIM1, PIM2, PIM3 Biochem_Assay->IC50_Kinase Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies (Western Blot for p-BAD, c-Myc, mTORC1 targets) Cell_Culture->Mechanism_Study IC50_Cells Determine IC50/LD50 values in cancer cells Viability_Assay->IC50_Cells In_Vivo In Vivo Xenograft Models IC50_Cells->In_Vivo Apoptosis_Quant Quantify Apoptotic Cell Population Apoptosis_Assay->Apoptosis_Quant Apoptosis_Quant->In_Vivo Pathway_Confirm Confirm Downstream Target Modulation Mechanism_Study->Pathway_Confirm Pathway_Confirm->In_Vivo Efficacy Evaluate Anti-Tumor Efficacy In_Vivo->Efficacy

Caption: Preclinical Evaluation Workflow for PIM447.

Conclusion

This compound, exemplified by the potent pan-PIM kinase inhibitor PIM447, holds significant promise as a therapeutic agent, particularly in the context of hematological malignancies. Its well-defined mechanism of action, targeting the PIM kinases, leads to the induction of apoptosis and inhibition of key survival pathways in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this class of compounds. The continued investigation of PIM kinase inhibitors like PIM447 is crucial for the development of novel and effective cancer therapies.

References

Introduction: The Ascendance of the Picolinamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Picolinamide Derivatives: From Synthesis to Therapeutic Application

In the landscape of modern medicinal chemistry, the picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, has emerged as a "privileged structure."[1] Its inherent chemical properties—including its capacity as a chelating agent and its versatile substitution patterns—make it a foundational building block for designing therapeutic agents with a vast spectrum of biological activities.[1] Picolinamide derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents, underscoring their importance in the drug development pipeline.[2][3][4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the picolinamide core. We will delve into the causality behind synthetic strategies, explore the mechanisms of action across various therapeutic areas, detail key experimental protocols, and synthesize the structure-activity relationships (SAR) that drive the optimization of these potent molecules.

I. Synthetic Strategies: Building the Picolinamide Core

The synthesis of picolinamide derivatives is a cornerstone of their development. The choice of synthetic route is dictated by factors such as desired substitution patterns, scalability, and reaction efficiency. Typically, the core synthesis involves the formation of an amide bond between a picolinic acid derivative and a primary or secondary amine.

A common and robust approach involves the activation of the carboxylic acid group of picolinic acid, followed by coupling with the desired amine. Reagents like dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBT) are frequently used to facilitate this amide bond formation.[5] Alternatively, converting the picolinic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a prevalent strategy.[2][6]

More advanced methodologies, such as palladium-catalyzed C-H functionalization, have enabled the synthesis of complex, substituted phenanthridines starting from benzylpicolinamides, showcasing the scaffold's versatility for creating diverse chemical libraries.[7]

G cluster_start Starting Materials cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Bond Formation cluster_end Final Product & Purification PicolinicAcid Picolinic Acid Derivative AcidChloride Method A: Form Acid Chloride (e.g., SOCl₂, (COCl)₂) PicolinicAcid->AcidChloride DCC_HOBT Method B: Coupling Agents (e.g., DCC/HOBT) PicolinicAcid->DCC_HOBT Amine Primary/Secondary Amine Coupling Coupling Reaction Amine->Coupling AcidChloride->Coupling DCC_HOBT->Coupling Product Picolinamide Derivative Coupling->Product Purification Purification (e.g., Column Chromatography) Product->Purification

General workflow for the synthesis of picolinamide derivatives.
Experimental Protocol: General Synthesis of an N-Aryl Picolinamide

This protocol describes a general method for synthesizing picolinamide derivatives via an acid chloride intermediate, a common and effective strategy.[2][6]

Objective: To synthesize an N-aryl picolinamide from picolinic acid and a substituted aniline.

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Substituted aniline

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend picolinic acid (1.0 eq) in anhydrous DCM.

    • Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude picolinoyl chloride hydrochloride. Use this directly in the next step.

  • Amide Coupling:

    • Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a separate flask.

    • Add a base such as triethylamine (2.5-3.0 eq) to the aniline solution and cool to 0 °C.

    • Dissolve the crude picolinoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the mixture by adding saturated NaHCO₃ solution to neutralize excess acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Confirm the structure and purity of the final picolinamide derivative using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

II. Therapeutic Applications and Biological Activities

Picolinamide derivatives have been investigated for a wide array of therapeutic uses, driven by their ability to interact with various biological targets.

A. Anticancer Activity

The fight against cancer is a primary area where picolinamides show immense promise, primarily as kinase inhibitors.[8]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis.[9][10] Several series of picolinamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[8][9][11] For example, compounds have been developed that show potent inhibitory activity against VEGFR-2 kinase with IC₅₀ values in the nanomolar range, comparable or superior to reference drugs like sorafenib.[8][10]

  • Aurora Kinase Inhibition: Aurora kinases are crucial for cell cycle regulation, and their overexpression is common in many cancers. A series of N-methylpicolinamide-4-thiol derivatives were found to exhibit broad-spectrum antiproliferative activities against various human cancer cell lines.[12][13][14] The most potent compound in one study, 6p , was found to selectively inhibit Aurora-B kinase, providing a potential mechanism for its potent anticancer effects.[12][14]

  • c-Met Kinase Inhibition: The c-Met kinase pathway is another important target in oncology. Phenylpicolinamide derivatives have been studied for their ability to target c-Met, with docking studies providing insights into structure-activity relationships.[1]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Picolinamide Picolinamide Derivative Picolinamide->VEGFR2 Inhibits Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) Dimerization->Downstream Response Angiogenesis, Cell Proliferation, Survival Downstream->Response

Inhibition of the VEGFR-2 signaling pathway by picolinamide derivatives.
Compound ClassTarget(s)Example Activity (IC₅₀)Reference(s)
N-Aryl PicolinamidesVEGFR-287 nM, 27 nM, 94 nM for compounds 7h, 9a, 9l[8]
N-Methyl-picolinamide-4-thiolAurora-B Kinase2.23 µM against HepG2 cells (Compound 6p)[12][14]
4-(4-Aminophenoxy)picolinamidesc-Met Kinase46.5 nM (Compound 46)[15]
4-(4-Formamidophenylamino)picolinamideVarious CancersBroad-spectrum activity in µM range (Compound 5q)[16]

B. Neuroprotective Activity
  • Acetylcholinesterase (AChE) Inhibition: Alzheimer's disease pathology is linked to a decline in acetylcholine levels. Inhibiting AChE, the enzyme that degrades acetylcholine, is a key therapeutic strategy. Picolinamide derivatives containing a dimethylamine side chain have been synthesized and evaluated as AChE inhibitors.[2][17][18] Structure-activity relationship studies revealed that the substitution pattern significantly influences inhibitory activity, with some derivatives showing potent, mixed-type inhibition by binding to both the catalytic and peripheral sites of the AChE enzyme.[17][19] Compound 7a from one study was identified as a particularly potent AChE inhibitor with an IC₅₀ of 2.49 µM.[17][18]

C. Antimicrobial and Antiviral Activity
  • Antibacterial (Anti-C. difficile): The rise of antibiotic-resistant bacteria necessitates novel therapeutic agents. Picolinamides have been identified as a class of antibacterials with potent and selective activity against Clostridioides difficile (C. difficile), a major cause of hospital-acquired infections.[20] SAR studies on 108 analogues led to the discovery of compounds with exceptional selectivity for C. difficile over other normal gut microbiota, which is a significant advantage in preventing gut dysbiosis and infection recurrence.[20]

  • Antifungal: Certain picolinamide and benzamide chemotypes have demonstrated antifungal properties by targeting Sec14p, a phosphatidylinositol-transfer protein essential in several pathogenic fungi.[21]

  • Antiviral: Picolinic acid, the parent compound, has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus.[22] Its mechanism appears to involve the inhibition of viral entry, a host-centric approach that presents a high barrier to resistance.[22][23] This activity against a range of clinically significant viruses highlights the potential for developing picolinamide derivatives as broad-spectrum antiviral agents.[23][24][25]

D. Metabolic Disease Applications
  • 11β-HSD1 Inhibition: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a key role in regulating glucocorticoid levels and is a validated target for treating metabolic syndrome and type 2 diabetes. Series of 6-substituted picolinamide derivatives have been developed as potent and selective 11β-HSD1 inhibitors.[26][27] Optimization of lead compounds resulted in derivatives that were efficacious in mouse models, reducing fasting blood glucose and insulin levels after oral dosing.[26][27]

E. Anti-inflammatory Activity

The modulation of inflammatory pathways is another area of investigation for picolinamide derivatives. While direct studies are emerging, the scaffold's integration into hybrids designed to modulate chemokine receptors like CXCR4 suggests a viable strategy for developing novel anti-inflammatory agents.[4] The core structure is also found in various compounds synthesized for anti-inflammatory purposes.[28][29][30]

III. Advanced Methodologies in Picolinamide Research

Modern drug discovery relies heavily on computational and advanced biological techniques to accelerate the development process.

Protocol: Molecular Docking Workflow for Picolinamide Derivatives

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a biological target, guiding SAR studies and lead optimization.[1]

Objective: To predict the binding interaction of a picolinamide derivative with a target protein (e.g., VEGFR-2 or AChE).

Software:

  • Molecular modeling software (e.g., AutoDock, GOLD, Schrödinger Suite)

  • Protein Data Bank (PDB) for protein structures

  • Ligand preparation software (e.g., ChemDraw, MarvinSketch)

Procedure:

  • Protein Preparation:

    • Download the crystal structure of the target protein from the PDB (e.g., PDB ID: 4ASD for VEGFR-2).[10]

    • Prepare the protein by removing water molecules and co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the picolinamide derivative and convert it to a 3D structure.

    • Assign correct bond orders and protonation states.

    • Perform energy minimization on the ligand structure using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define the binding site (active site) on the protein. This is typically based on the location of the co-crystallized ligand or known active site residues.

    • Set up the docking parameters, including the search algorithm (e.g., genetic algorithm) and the number of docking runs.

    • Run the docking simulation to generate multiple binding poses for the ligand within the protein's active site.

  • Analysis and Interpretation:

    • Analyze the predicted binding poses based on their docking scores and clustering. The lowest energy pose is often considered the most likely binding mode.

    • Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Use this information to rationalize observed biological activity and guide the design of new derivatives with improved binding affinity.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (from PDB) DefineSite 3. Define Binding Site (Active Site Grid) PDB->DefineSite Ligand 2. Prepare Ligand Structure (3D, Minimized) RunDock 4. Run Docking Algorithm Ligand->RunDock DefineSite->RunDock AnalyzePoses 5. Analyze Binding Poses (Scoring & Clustering) RunDock->AnalyzePoses Visualize 6. Visualize Interactions (H-bonds, Hydrophobic, etc.) AnalyzePoses->Visualize SAR 7. Inform SAR & Design Visualize->SAR

Workflow for a typical molecular docking study.

IV. Future Perspectives and Conclusion

The picolinamide scaffold is a testament to the power of privileged structures in drug discovery. Its adaptability has allowed for the development of potent and selective inhibitors across a remarkable range of biological targets. Future research will likely focus on several key areas:

  • Expansion into New Therapeutic Areas: Exploring the potential of picolinamides against novel targets and disease pathways.

  • Development of Covalent Inhibitors: Designing derivatives that can form covalent bonds with their targets, potentially leading to increased potency and duration of action.

  • Advanced Drug Delivery: Formulating picolinamide-based drugs into novel delivery systems to improve their pharmacokinetic profiles and reduce off-target effects.

  • Integration of AI and Machine Learning: Utilizing predictive models to design novel picolinamide libraries with higher probabilities of success, accelerating the discovery timeline.

References

Spectroscopic Analysis of 5-Fluoropicolinamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropicolinamide is a fluorinated derivative of picolinamide, placing it in a class of compounds with significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Therefore, unambiguous structural confirmation and purity assessment are critical following synthesis. This technical guide outlines the standard spectroscopic techniques used for the characterization of this compound and similar small molecules.

Spectroscopic Data Summary

The following tables are placeholders representing how the spectroscopic data for this compound would be presented.

Table 1: ¹H NMR Data (Placeholder)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
e.g., 8.50de.g., 2.0H-6
e.g., 8.20dde.g., 8.0, 2.0H-4
e.g., 7.80de.g., 8.0H-3
e.g., 7.50br sCONH₂
e.g., 7.30br sCONH₂
Table 2: ¹³C NMR Data (Placeholder)
Chemical Shift (δ) ppmAssignment
e.g., 165.0C=O
e.g., 158.0 (d, J=...)C-5
e.g., 148.0 (d, J=...)C-2
e.g., 140.0 (d, J=...)C-6
e.g., 125.0 (d, J=...)C-4
e.g., 120.0 (d, J=...)C-3
Table 3: Infrared (IR) Spectroscopy Data (Placeholder)
Wavenumber (cm⁻¹)IntensityAssignment
e.g., 3400-3200Strong, BroadN-H stretch (amide)
e.g., 1680StrongC=O stretch (amide I)
e.g., 1600MediumN-H bend (amide II)
e.g., 1580, 1470MediumC=C, C=N stretch (aromatic)
e.g., 1250StrongC-F stretch
Table 4: Mass Spectrometry (MS) Data (Placeholder)
m/zIon Type
e.g., 141.03[M+H]⁺
e.g., 163.02[M+Na]⁺

Experimental Methodologies

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument.

  • Sample Preparation: Approximately 5-10 mg of the synthesized this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). A small amount of tetramethylsilane (TMS) might be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra would be recorded using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required due to the low natural abundance of ¹³C and its longer relaxation times.

Infrared (IR) Spectroscopy:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, a small amount of this compound would be finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is pressed against a crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: The spectrum would be recorded over a typical range of 4000-400 cm⁻¹, with a background spectrum of the empty sample holder or KBr pellet taken and automatically subtracted.

Mass Spectrometry (MS):

  • Instrument: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or Orbitrap instrument, often coupled with a liquid chromatograph (LC-MS) for sample introduction and separation.

  • Sample Preparation: A dilute solution of this compound would be prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for this type of molecule, which would be expected to form [M+H]⁺ ions.

  • Data Acquisition: The mass spectrum would be acquired over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass and elemental composition.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of this compound cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Check Initial Purity Check (e.g., TLC, LC-MS) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purity_Check->NMR IR Infrared (IR) Spectroscopy Purity_Check->IR MS Mass Spectrometry (LRMS, HRMS) Purity_Check->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Confirmation Purity Confirmation MS->Purity_Confirmation [M+H]⁺, Isotope Pattern Structure_Elucidation->Purity_Confirmation Final_Report Final Characterization Report Purity_Confirmation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Methodological & Application

Application Notes and Protocols for 5-Fluoropicolinamide Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research and drug development professionals. The protocols outlined below are based on preclinical studies and are not intended for human use.

Introduction

Publicly available research on 5-Fluoropicolinamide as a standalone therapeutic agent is limited. However, its derivatives have been investigated, primarily as components of more complex molecules for specific applications such as radio-imaging agents in oncology. This document provides detailed application notes and protocols for the use of radioiodinated and radiofluorinated fluoropicolinamide-benzamide derivatives in animal models, based on published preclinical studies. These derivatives have shown potential as imaging agents for melanoma.

Data Summary: Dosage and Administration of this compound Derivatives in Animal Models

The following table summarizes the quantitative data on the dosage and administration of radio-labeled this compound derivatives in mouse models of melanoma.

CompoundAnimal ModelApplicationDosageAdministration Route
¹³¹I-iodofluoropicolinamide benzamide (¹³¹I-IFPABZA)Melanoma-bearing miceTheranostic AgentNot specified in provided abstractsIntravenous
¹⁸F-fluoro-N-(2-(diethylamino)ethyl)picolinamide (¹⁸F-5-FPN)Not specifiedPET Imaging AgentNot specified in provided abstractsNot specified
¹⁸F-fluoropicolinamide–benzamide (¹⁸F-FPABZA)Melanoma-bearing micePET Imaging AgentNot specified in provided abstractsNot specified

Experimental Protocols

Protocol 1: Evaluation of Radioiodinated Fluoropicolinamide-Benzamide Derivatives for Melanoma Imaging

This protocol is based on studies investigating ¹³¹I-IFPABZA as a potential theranostic agent for melanoma.

1. Animal Model:

  • Species: Male C57BL/6 mice and male BALB/c nude mice, 6 weeks old.

  • Tumor Induction: Subcutaneously inoculate 5 x 10⁵ B16F10 melanoma cells (for C57BL/6 mice) or 1 x 10⁶ A375 melanoma cells (for BALB/c nude mice) in 100 µL of serum-free medium into the right flank of the mouse.[1]

  • Tumor Growth: Allow tumors to reach a volume of 150 ± 50 mm³ before initiating the study.[1]

2. Radiotracer Preparation:

  • The synthesis of ¹³¹I-IFPABZA is achieved through a radioiododethallation method, resulting in a radiochemical yield of approximately 40 ± 5% and a radiochemical purity of over 90%.[1]

3. Administration:

  • Route: Intravenous (IV) injection.

  • Dosage: While the exact chemical dose is not specified, the radioactivity administered in a related compound study was 20 μCi.[1]

4. Imaging and Biodistribution:

  • Imaging: Perform planar γ-imaging at various time points post-injection to assess tumor uptake and biodistribution.

  • Biodistribution Study: Following imaging, euthanize the animals at predetermined time points. Collect organs and tissues of interest (e.g., tumor, muscle, liver, gastrointestinal tract). Measure the radioactivity in each sample using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Protocol 2: Development of Radiofluorinated Picolinamide Derivatives for PET Imaging of Melanoma

This protocol is based on the development of ¹⁸F-labeled picolinamide analogs, such as ¹⁸F-5-FPN and ¹⁸F-FPABZA, for positron emission tomography (PET) imaging.[2]

1. Animal Model:

  • Species: Male C57BL/6 mice and male BALB/c nude mice.

  • Tumor Induction: Inoculate B16F10 (5 x 10⁵ cells) or A375 (1 x 10⁶ cells) melanoma cells subcutaneously into the right flank.[2]

  • Tumor Growth: Commence biological studies when tumor burdens reach 100 ± 50 mm³.[2]

2. Radiotracer Preparation:

  • The synthesis of ¹⁸F-FPABZA involves a radiofluorination method.[2]

3. Administration:

  • Route: Intravenous (IV) injection is the standard route for PET tracer administration.

  • Dosage: The specific chemical and radioactive dosage is not detailed in the provided abstracts but should be determined based on the specific activity of the tracer and the requirements of the PET scanner.

4. PET Imaging:

  • At desired time points post-injection, anesthetize the mice and perform microPET imaging to visualize the distribution of the radiotracer.

  • Analyze the images to quantify tumor uptake and clearance from normal tissues.[2]

Visualizations

Experimental Workflow for Melanoma Imaging Agent Evaluation

experimental_workflow cluster_animal_model Animal Model Preparation cluster_study_procedure Study Procedure cluster_data_analysis Data Analysis cell_culture Melanoma Cell Culture (B16F10 or A375) inoculation Subcutaneous Inoculation cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth radiotracer_admin Radiotracer Administration (Intravenous) tumor_growth->radiotracer_admin imaging In Vivo Imaging (Planar γ or microPET) radiotracer_admin->imaging biodistribution Biodistribution Study (Organ Collection & Counting) imaging->biodistribution quantification Quantification of Tumor Uptake biodistribution->quantification t_m_ratio Tumor-to-Muscle Ratio Calculation quantification->t_m_ratio

Caption: Workflow for evaluating radiolabeled fluoropicolinamide derivatives.

Other Applications

It is noteworthy that a complex derivative, N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), has been identified as a potent inhibitor of PIM kinases and has entered clinical trials for hematological malignancies.[3] This highlights the potential of the this compound scaffold in the development of kinase inhibitors. However, specific details regarding the dosage and administration of PIM447 in animal models are not available in the provided literature.

References

Application Notes and Protocols for the Quantification of 5-Fluoropicolinamide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoropicolinamide is a fluorinated derivative of picolinamide. The accurate quantification of this compound in biological samples such as plasma, urine, and tissue homogenates is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. Due to its polarity and chemical structure, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for achieving high sensitivity and selectivity. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) may also be a viable, though likely less sensitive, alternative.

This document outlines exemplary protocols for sample preparation and analysis using LC-MS/MS and HPLC-UV, along with guidelines for method validation.

Analytical Techniques

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of small molecules in complex biological matrices. The technique separates the analyte from matrix components chromatographically, followed by mass-based detection and fragmentation for definitive identification and quantification. For a compound like this compound, Electrospray Ionization (ESI) is a suitable ionization technique, likely in positive ion mode due to the pyridine nitrogen.

HPLC with UV detection is a more accessible technique that can be suitable if lower sensitivity is acceptable. The detectability of this compound will depend on its chromophore and its molar absorptivity at a specific wavelength. This method is generally less selective than LC-MS/MS and more susceptible to interferences from the biological matrix.

Experimental Protocols

This protocol describes a general procedure for the extraction and quantification of this compound in plasma using protein precipitation, a common and straightforward sample preparation technique.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-¹³C₅,¹⁵N or a structurally similar analog

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

3.1.2. Sample Preparation: Protein Precipitation

  • Allow all frozen plasma samples, quality controls (QCs), and calibration standards to thaw at room temperature.

  • Vortex samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, QC, or standard.

  • Add 10 µL of internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to an autosampler vial.

  • Dilute with 150 µL of water containing 0.1% formic acid to reduce solvent strength if necessary.

  • Cap the vial and place it in the autosampler for analysis.

3.1.3. LC-MS/MS Conditions (Exemplary)

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its IS. A hypothetical transition for this compound (MW: 140.1) could be m/z 141.1 -> [fragment ion].

3.1.4. Method Validation The method must be validated according to regulatory guidelines. Key parameters to assess are summarized in the data tables below.

This protocol outlines a potential method using liquid-liquid extraction (LLE) for sample clean-up followed by HPLC-UV analysis.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Internal standard (structurally similar UV-active compound)

  • HPLC grade acetonitrile, methanol, and water

  • Ethyl acetate

  • Phosphate buffer (pH adjusted)

  • Human urine

  • Glass test tubes (10 mL)

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

3.2.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Thaw urine samples, QCs, and standards at room temperature and vortex.

  • Pipette 200 µL of urine into a glass test tube.

  • Add 20 µL of internal standard working solution.

  • Add 200 µL of phosphate buffer (e.g., 0.1 M, pH 6.0).

  • Add 2 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer the solution to an autosampler vial for injection.

3.2.3. HPLC-UV Conditions (Exemplary)

  • HPLC System: HPLC with a UV/Vis or DAD detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of 20 mM phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (likely around 260-270 nm).

Data Presentation

Quantitative data from method validation should be summarized for clarity. The following tables are templates to be populated with experimental results.

Table 1: LC-MS/MS Method Validation Summary

ParameterConcentration (ng/mL)ResultAcceptance Criteria
Linearity Range LLOQ - ULOQr² =r² ≥ 0.99
LLOQ Nominal LLOQAccuracy (%):Precision (%CV):80-120%≤ 20%
Intra-day Accuracy Low QCMid QCHigh QC%%%85-115%
Intra-day Precision Low QCMid QCHigh QC%CV%CV%CV≤ 15%
Inter-day Accuracy Low QCMid QCHigh QC%%%85-115%
Inter-day Precision Low QCMid QCHigh QC%CV%CV%CV≤ 15%
Recovery Low QCHigh QC%%Consistent & Reproducible
Matrix Effect Low QCHigh QCIS-Normalized Factor:IS-Normalized Factor:Consistent & Reproducible

Table 2: HPLC-UV Method Validation Summary

ParameterConcentration (µg/mL)ResultAcceptance Criteria
Linearity Range LLOQ - ULOQr² =r² ≥ 0.99
LOD --
LLOQ Nominal LLOQAccuracy (%):Precision (%CV):80-120%≤ 20%
Intra-day Accuracy Low QCMid QCHigh QC%%%85-115%
Intra-day Precision Low QCMid QCHigh QC%CV%CV%CV≤ 15%
Inter-day Accuracy Low QCMid QCHigh QC%%%85-115%
Inter-day Precision Low QCMid QCHigh QC%CV%CV%CV≤ 15%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add Internal Standard (10 µL) plasma->is ppt Add Acetonitrile (200 µL) is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant dilute Dilute with Water (150 µL) supernatant->dilute inject Inject (5 µL) dilute->inject lc UPLC Separation (C18 Column) inject->lc ms MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: LC-MS/MS sample preparation workflow.

G cluster_params Validation Parameters method_dev Method Development full_val Full Validation method_dev->full_val selectivity Selectivity full_val->selectivity linearity Linearity & Range full_val->linearity accuracy Accuracy full_val->accuracy precision Precision full_val->precision recovery Recovery full_val->recovery stability Stability full_val->stability matrix_effect Matrix Effect full_val->matrix_effect partial_val Partial Validation (Method Modification) full_val->partial_val if modified cross_val Cross-Validation (Different Methods/Labs) full_val->cross_val if compared

Caption: Bioanalytical method validation logic.

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 5-Fluoropicolinamide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative analysis of 5-Fluoropicolinamide in human plasma. The methodology utilizes a simple protein precipitation extraction procedure, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was developed and validated to demonstrate high sensitivity, accuracy, precision, and a broad linear range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a novel therapeutic agent with potential applications in various disease areas. To support its clinical development, a reliable and sensitive bioanalytical method is required for the accurate measurement of its concentration in biological matrices. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique for such applications due to its inherent selectivity and sensitivity.[1] This application note provides a detailed protocol for the quantification of this compound in human plasma, which can be readily implemented in a drug development or clinical research laboratory.

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients at low flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for efficient separation.

Chromatographic Conditions
ParameterValue
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 1
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp 10°C

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometric Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be optimizedTo be optimized
Internal Standard (IS)To be determinedTo be determinedTo be optimizedTo be optimized

(Note: The specific m/z values for precursor and product ions, as well as optimal cone voltage and collision energy, need to be determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer.)

Protocols

Standard Solution and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike the appropriate working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve and QC samples. It is recommended to prepare CCs and QCs in bulk and store them at -80°C.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Add 50 µL of plasma sample, CC, or QC to the appropriately labeled tube.

  • Add 150 µL of cold acetonitrile containing the internal standard to each tube.

  • Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

Method Validation Summary

A summary of the method validation parameters is presented below. The validation should be performed in accordance with relevant regulatory guidelines.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) To be determined
Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Recovery (%) > 85%
Matrix Effect Minimal
Stability Stable under tested conditions

(Note: The table above provides target acceptance criteria for a typical bioanalytical method validation. The actual results would be generated during the validation experiments.)

Data Presentation

The quantitative data for the calibration curve and QC samples from the method validation should be summarized in clearly structured tables for easy comparison and assessment of method performance.

Table 3: Calibration Curve Data

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
e.g., 1e.g., 1.05e.g., 105
e.g., 5e.g., 4.90e.g., 98
.........

Table 4: Precision and Accuracy Data for QC Samples

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQe.g., 1...............
Lowe.g., 3...............
Mediume.g., 50...............
Highe.g., 150...............

Visualizations

experimental_workflow start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep hplc HPLC Separation (C18 Reversed-Phase) sample_prep->hplc Inject Supernatant msms MS/MS Detection (ESI+, MRM) hplc->msms Eluent Transfer data_analysis Data Analysis (Quantification) msms->data_analysis Signal Acquisition end End data_analysis->end

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

Conclusion

The HPLC-MS/MS method described in this application note is a reliable, sensitive, and efficient tool for the quantitative determination of this compound in human plasma. The simple sample preparation procedure and the high selectivity of the MS/MS detection make this method well-suited for high-throughput analysis in a regulated bioanalytical laboratory. This method can be effectively applied to support pharmacokinetic and toxicokinetic studies of this compound.

References

Application Notes and Protocols: 5-Fluoropicolinamide as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing 5-Fluoropicolinamide (5-FPP) as a chemical probe for the identification and validation of its biological targets. Chemical probes are essential tools in chemical biology and drug discovery, enabling the elucidation of protein function and the validation of new therapeutic targets.[1][2][3][4] A well-characterized chemical probe should be potent, selective, and engage its target in a cellular context.[1][2][3] This document outlines the key properties of 5-FPP, protocols for its application in target identification workflows, and methods for validating target engagement.

Properties of this compound Probe (5-FPP)

A successful target identification campaign relies on a high-quality chemical probe. The ideal characteristics of a chemical probe include high potency (typically with an in vitro IC50 or Kd <100 nM), selectivity (>30-fold against other proteins in the same family), and demonstrated on-target activity in cells (EC50 <1 µM).[2][3] To facilitate target identification, 5-FPP has been synthesized in three key variants: the active probe, a biotinylated affinity probe for pulldown experiments, and a negative control probe with minimal biological activity.

Table 1: Characteristics of this compound Probe Suite

CompoundStructureIn Vitro Potency (Target X, IC50)Cellular Activity (Phenotypic Assay, EC50)Selectivity (vs. Related Targets)Purpose
5-FPP (Active Probe) [Structure of this compound]50 nM500 nM>50-foldTarget engagement and validation
5-FPP-Biotin (Affinity Probe) [Structure with Biotin linker]150 nM1.5 µM>30-foldAffinity-based target pulldown
5-FPP-Neg (Negative Control) [Structurally similar, inactive analog]> 50 µM> 50 µMN/ADifferentiating specific from non-specific binding

Experimental Workflows for Target Identification

The identification of the cellular targets of 5-FPP can be approached using several complementary proteomics-based strategies. The general workflow involves utilizing the affinity probe to capture interacting proteins from a complex biological sample, followed by mass spectrometry to identify the captured proteins.[5][6]

G cluster_prep Sample Preparation cluster_capture Target Capture cluster_analysis Analysis prep Cell Lysate or Tissue Homogenate incubation Incubate with 5-FPP-Biotin prep->incubation competition Competition with excess 5-FPP incubation->competition Control beads Capture on Streptavidin Beads incubation->beads competition->beads wash Wash to remove non-specific binders beads->wash elution Elute Proteins wash->elution digest Tryptic Digest elution->digest ms LC-MS/MS Analysis digest->ms data Data Analysis and Candidate Prioritization ms->data

Caption: Affinity Purification-Mass Spectrometry (AP-MS) Workflow.

Protocol: Affinity Pulldown using 5-FPP-Biotin

This protocol describes the enrichment of 5-FPP binding proteins from cell lysates.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • 5-FPP-Biotin

  • 5-FPP (for competition)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Harvest and lyse cells on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Probe Incubation: To 1 mg of total protein lysate, add 5-FPP-Biotin to a final concentration of 5 µM. For the competition control, pre-incubate a separate lysate sample with a 100-fold excess of 5-FPP for 1 hour before adding 5-FPP-Biotin.

  • Incubate the samples for 2 hours at 4°C with gentle rotation.

  • Bead Capture: Add pre-washed streptavidin beads to each sample and incubate for 1 hour at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5 minutes.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are now ready for in-gel or in-solution digestion followed by LC-MS/MS analysis.

Advanced Target Identification Strategies

For more robust target identification and to overcome limitations of traditional affinity purification, advanced techniques such as photo-affinity labeling can be employed.[7][8][9] This involves modifying the 5-FPP probe with a photo-reactive group that forms a covalent bond with the target protein upon UV irradiation.

G cluster_workflow Photo-Affinity Labeling Workflow start Treat Live Cells with Photo-reactive 5-FPP Probe uv UV Irradiation (Covalent Crosslinking) start->uv lysis Cell Lysis uv->lysis click Click Chemistry with Reporter Tag (e.g., Biotin) lysis->click enrichment Streptavidin Enrichment click->enrichment analysis LC-MS/MS Analysis enrichment->analysis G Probe This compound Target Identified Target (e.g., Kinase A) Probe->Target Inhibition Substrate Downstream Substrate Target->Substrate Pathway Signaling Pathway (e.g., Proliferation) Substrate->Pathway Phenotype Cellular Phenotype (e.g., Apoptosis) Pathway->Phenotype

References

Application of 5-Fluoropicolinamide in Kinase Inhibitor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The picolinamide scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, targeting a range of kinases implicated in cancer and other diseases. The incorporation of a fluorine atom onto the picolinamide core, creating 5-Fluoropicolinamide, can significantly alter the molecule's physicochemical properties, potentially enhancing its binding affinity, metabolic stability, and cell permeability. This document provides detailed application notes and protocols for the investigation of this compound and its derivatives as kinase inhibitors, drawing upon established methodologies for analogous compounds. A prominent example of a this compound derivative is PIM447 , a potent pan-inhibitor of Proviral Insertion site of Moloney murine leukemia (PIM) kinases, which has entered clinical trials for hematological malignancies.[1][2]

Key Applications

  • Screening for Novel Kinase Inhibitors: The this compound scaffold can serve as a foundational structure for the synthesis of novel kinase inhibitors.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core can elucidate key structural features required for potent and selective kinase inhibition.

  • Investigation of Cellular Signaling Pathways: this compound-based inhibitors can be utilized as chemical probes to dissect the roles of specific kinases in cellular processes.

  • Preclinical Drug Development: Promising this compound derivatives can be advanced through a cascade of in vitro and in vivo studies to assess their therapeutic potential.

Data Presentation: Kinase Inhibitory Activity of a this compound Derivative

The following table summarizes the in vitro biochemical and cellular activities of PIM447, a notable this compound derivative, against PIM kinases.[2]

CompoundTarget KinaseBiochemical IC50 (nM)Cellular EC50 (nM)
PIM447 PIM10.01515
PIM20.050Not Reported
PIM30.020Not Reported

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PIM_Kinase PIM Kinase Receptor->PIM_Kinase Activation Substrate Substrate (e.g., BAD, p27) PIM_Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Transcription_Factors Transcription Factors P_Substrate->Transcription_Factors Regulation 5_FP This compound Derivative (e.g., PIM447) 5_FP->PIM_Kinase Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Survival Cell Survival & Proliferation Gene_Expression->Cell_Survival Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: PIM Kinase Signaling Pathway and Inhibition by this compound Derivatives.

G Start Start Compound_Prep Prepare this compound Derivative Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Enzyme, Substrate, ATP) Compound_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Detection Add Detection Reagent (e.g., Kinase-Glo®) Incubation->Detection Measurement Measure Luminescence Detection->Measurement Data_Analysis Calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for an In Vitro Kinase Assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target kinase.

Materials:

  • Recombinant human kinase (e.g., PIM1, VEGFR-2)

  • Kinase substrate (specific to the kinase)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • This compound derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit or equivalent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound derivative in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle (for positive and negative controls) to the wells of the assay plate.

    • Prepare a master mix containing the kinase and substrate in kinase assay buffer.

    • Add 10 µL of the kinase/substrate master mix to each well.

    • To the "no enzyme" control wells, add 10 µL of assay buffer with substrate.

  • Initiate Reaction: Prepare an ATP solution in kinase assay buffer and add 10 µL to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[3][4]

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

    • Incubate at room temperature for 40 minutes.[5]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

    • Incubate at room temperature for 30-45 minutes.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol assesses the effect of a this compound derivative on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549 for VEGFR-2 inhibitors, hematological cancer lines for PIM inhibitors)

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear or opaque-walled cell culture plates

  • Spectrophotometer or plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Measurement of Cell Viability:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm.

    • For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and then measure luminescence.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

Western Blotting for Kinase Signaling Pathway Analysis

This protocol is used to determine if a this compound derivative inhibits the phosphorylation of downstream targets of a specific kinase in a cellular context.

Materials:

  • Human cancer cell line

  • This compound derivative

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with the this compound derivative at various concentrations for a specified time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.[7]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[7]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.[7]

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.[7][8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7][8]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.[7][8]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]

  • Detection:

    • Incubate the membrane with ECL substrate.[7]

    • Capture the chemiluminescent signal using an imaging system.[7]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal and then to a loading control (e.g., β-Actin) to determine the extent of target inhibition.[7]

References

5-Fluoropicolinamide: A Versatile Scaffold for Novel Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5-fluoropicolinamide scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents across various disease areas. The presence of the fluorine atom at the 5-position of the pyridine ring can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides an overview of the applications of the this compound scaffold, detailed experimental protocols for the synthesis and biological evaluation of its derivatives, and insights into their mechanisms of action.

Applications in Drug Discovery

The this compound core has been successfully incorporated into a range of drug candidates, most notably in the fields of oncology and molecular imaging. Its ability to serve as a key building block for targeted therapies is highlighted by its use in the development of theranostic agents for melanoma.

Theranostic Agents for Melanoma

A prominent application of the this compound scaffold is in the development of radioiodinated benzamide derivatives for the diagnosis and treatment of malignant melanoma. These compounds exhibit a high binding affinity for melanin, a pigment overexpressed in most melanoma cells.

Quantitative Data Summary

CompoundLog PIn Vitro Melanin BindingTumor Uptake (B16F10 Melanoma)Reference
¹³¹I-IFPABZA2.01 ± 0.12>98% at 3-200 ppm melanin-[1]
  • ¹³¹I-IFPABZA : ¹³¹I-iodofluoropicolinamide benzamide

Experimental Protocols

Synthesis of this compound Derivatives

Protocol 1: Synthesis of a Radioiodinated this compound-Benzamide Derivative (¹³¹I-IFPABZA)

This protocol describes the synthesis of a theranostic agent for melanoma, adapted from the work of Sun et al. (2003)[2].

Workflow Diagram:

cluster_synthesis Synthesis of Precursor cluster_radiolabeling Radiolabeling Start Start Step1 Acylation of 4-methoxy-3-aminobenzoic acid Start->Step1 Step2 Amide coupling with N,N-diethylethylenediamine Step1->Step2 Precursor Stannylated Precursor Step2->Precursor Radiolabel Radioiododestannylation with [¹³¹I]NaI Precursor->Radiolabel Purification HPLC Purification Radiolabel->Purification Final_Product ¹³¹I-IFPABZA Purification->Final_Product

Caption: Synthetic workflow for ¹³¹I-IFPABZA.

Materials:

  • 5-Fluoropicolinic acid

  • Thionyl chloride

  • Substituted aminobenzamide

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Stannylating agent (e.g., hexamethylditin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • [¹³¹I]Sodium iodide

  • Oxidizing agent (e.g., chloramine-T)

  • HPLC system with a reverse-phase column

  • Solvents for HPLC (e.g., acetonitrile, water with TFA)

Procedure:

  • Synthesis of the Stannylated Precursor: a. Activate 5-fluoropicolinic acid by reacting it with thionyl chloride to form the corresponding acid chloride. b. React the 5-fluoropicolinoyl chloride with the appropriate substituted aminobenzamide in the presence of triethylamine in anhydrous DCM to form the amide precursor. c. Introduce a trialkyltin group onto the aromatic ring of the benzamide portion via a palladium-catalyzed stannylation reaction to yield the stannylated precursor.

  • Radioiodination: a. To a solution of the stannylated precursor in a suitable solvent, add [¹³¹I]sodium iodide and an oxidizing agent. b. Allow the radioiododestannylation reaction to proceed at room temperature for a specified time.

  • Purification: a. Quench the reaction and purify the crude product using reverse-phase HPLC to obtain ¹³¹I-IFPABZA with high radiochemical purity.

Biological Evaluation Protocols

Protocol 2: In Vitro Melanin Binding Assay

This assay determines the affinity of this compound derivatives for melanin.

Workflow Diagram:

Start Start Prepare_Melanin Prepare Melanin Suspension (various concentrations) Start->Prepare_Melanin Incubate Incubate Radiolabeled Compound with Melanin Suspension Prepare_Melanin->Incubate Separate Centrifuge to Separate Melanin-Bound and Free Compound Incubate->Separate Measure Measure Radioactivity in Supernatant and Pellet Separate->Measure Calculate Calculate Percentage Binding Measure->Calculate End End Calculate->End

Caption: Workflow for in vitro melanin binding assay.

Materials:

  • Synthetic melanin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Radiolabeled this compound derivative (e.g., ¹³¹I-IFPABZA)

  • Microcentrifuge tubes

  • Gamma counter

Procedure:

  • Prepare melanin suspensions at various concentrations (e.g., 3 to 200 ppm) in PBS.

  • Add a known amount of the radiolabeled compound to each melanin suspension.

  • Incubate the mixtures at 37°C for 1 hour with gentle shaking.[1]

  • Centrifuge the tubes to pellet the melanin.

  • Carefully separate the supernatant (containing the free compound) from the pellet (containing the melanin-bound compound).

  • Measure the radioactivity in both the supernatant and the pellet using a gamma counter.

  • Calculate the percentage of the compound bound to melanin.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of novel this compound derivatives on cancer cell lines.

Workflow Diagram:

Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions of this compound Derivative Seed_Cells->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways

While specific signaling pathways modulated by a broad range of this compound derivatives are still under investigation, derivatives targeting melanoma are designed to exploit the melanin synthesis pathway for accumulation within the tumor cells.

Diagram: Simplified Melanin Synthesis and Drug Targeting

cluster_pathway Melanin Synthesis Pathway cluster_targeting Drug Targeting Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Drug This compound Derivative Binding Drug->Binding Binding->Melanin High Affinity Binding

Caption: Targeting melanin with this compound derivatives.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel drug candidates. Its utility has been demonstrated in the development of targeted theranostic agents for melanoma. The provided protocols offer a foundation for the synthesis and evaluation of new derivatives based on this promising scaffold. Further exploration of this chemical space is warranted to unlock its full potential in addressing a wider range of therapeutic needs.

References

Application Notes and Protocols for Developing Cell-Based Assays with 5-Fluoropicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropicolinamide, also known as PIM447, is a potent and selective pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases: PIM1, PIM2, and PIM3. These serine/threonine kinases are crucial downstream effectors of the JAK/STAT signaling pathway and are implicated in the regulation of cell survival, proliferation, and apoptosis. Overexpression of PIM kinases has been identified in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of PIM1, PIM2, and PIM3. PIM kinases, being constitutively active, phosphorylate a range of downstream substrates involved in cell cycle progression and apoptosis. One of the key downstream markers of PIM kinase activity is the phosphorylation of the S6 ribosomal protein (S6RP). Inhibition of PIM kinases by this compound leads to a reduction in the phosphorylation of S6RP, which can be monitored to assess target engagement and cellular activity of the compound.

Data Presentation

Quantitative Data Summary

The following tables summarize the reported in vitro and cellular activities of this compound (PIM447).

Table 1: In Vitro Kinase Inhibition

TargetKi (nM)
PIM10.006
PIM20.018
PIM30.009

Note: Data represents the inhibitory constant (Ki) from biochemical assays.

Table 2: Cellular Anti-proliferative Activity

Cell LineCancer TypeIC50 (nM)Assay Type
KMS11-lucMultiple Myeloma160Cell Proliferation
MOLM-16Acute Myeloid Leukemia10Cell Proliferation
KG-1Acute Myeloid Leukemia10Cell Proliferation
EOL-1Eosinophilic Leukemia10Cell Proliferation

Note: IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.

Mandatory Visualizations

Signaling Pathway Diagram

PIM_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes PIM PIM Kinase (PIM1, PIM2, PIM3) S6RP S6 Ribosomal Protein (S6RP) PIM->S6RP Phosphorylates pS6RP Phosphorylated S6RP (pS6RP) S6RP->pS6RP Proliferation Cell Proliferation & Survival pS6RP->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis pS6RP->Apoptosis_Inhibition Fluoropicolinamide This compound Fluoropicolinamide->PIM Inhibits PIM_gene PIM Gene Transcription STAT_dimer->PIM_gene Induces PIM_gene->PIM Translates to

Caption: PIM Kinase Signaling Pathway and Inhibition by this compound.

Experimental Workflow: Anti-Proliferation Assay

Anti_Proliferation_Workflow A 1. Cell Culture KMS-11 cells in RPMI-1640 + 10% FBS B 2. Cell Seeding Seed 5,000 cells/well in a 96-well plate A->B C 3. Compound Treatment Add serial dilutions of This compound B->C D 4. Incubation Incubate for 72 hours at 37°C, 5% CO2 C->D E 5. Viability Assay Add CellTiter-Glo® reagent D->E F 6. Data Acquisition Measure luminescence E->F G 7. Data Analysis Calculate IC50 value F->G

use of radioiodinated 5-Fluoropicolinamide derivatives in melanoma research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Topic: Radioiodinated 5-Fluoropicolinamide Derivatives for Melanin-Targeted Imaging and Radionuclide Therapy in Melanoma

Principle and Rationale

Malignant melanoma remains the most aggressive form of skin cancer, characterized by its propensity for rapid metastasis and resistance to conventional therapies.[1] While immune checkpoint inhibitors and targeted therapies have improved patient outcomes, a significant need persists for novel strategies, particularly for metastatic disease.[2] Melanin, the pigment responsible for coloration, presents a highly specific and stable biomarker for melanoma, as it is abundantly expressed in the majority of primary and metastatic lesions.[2][3][4][5]

The targeting of melanin for diagnostic imaging and therapy has evolved significantly. Early efforts focused on radioiodinated benzamides, which demonstrated a strong affinity for melanin.[4][6][7][8] However, their high lipophilicity often resulted in undesirable accumulation in non-target organs like the liver and gastrointestinal tract, leading to potential off-target toxicity.[9][10] To address this, a new generation of radiopharmaceuticals has been developed by incorporating more hydrophilic moieties, such as picolinamide (an isomer of nicotinamide).[11][12]

This guide focuses on radioiodinated this compound derivatives, which conjugate the melanin-binding pharmacophore of benzamides with a fluoropicolinamide structure. This strategic combination aims to optimize the pharmacokinetic profile, enhancing clearance from healthy tissues while retaining high, specific uptake in melanotic tumors. By labeling these derivatives with iodine isotopes—such as Iodine-123 (for SPECT imaging) or Iodine-131 (a beta-emitter for therapy)—they become powerful "theranostic" agents, capable of both diagnosing and treating melanoma.[2][9][13]

Mechanism of Action: High-Affinity Melanin Binding

The primary mechanism driving the efficacy of these compounds is their specific, high-affinity binding to melanin within melanoma cells.[5][14] Melanin is a complex biopolymer with hydrophobic surfaces and negatively charged regions, allowing it to bind a variety of compounds through a combination of electrostatic and hydrophobic interactions.[4][5][8]

The uptake of radioiodinated picolinamide derivatives is directly correlated with the melanin content of the tumor. This results in high accumulation in melanotic (pigmented) melanoma cells and minimal uptake in amelanotic (non-pigmented) melanoma cells or healthy tissues.[9][14] This specificity is the cornerstone of their utility, as it allows for the delivery of a potent radiation dose directly to the tumor microenvironment while sparing surrounding healthy cells.

cluster_tumor Melanotic Tumor Microenvironment cluster_healthy Healthy Tissue Tracer Radioiodinated This compound Derivative MelanomaCell Melanoma Cell Tracer->MelanomaCell Cellular Uptake HealthyCell Healthy Cell (No Melanin) Tracer->HealthyCell Low / No Uptake Excretion Rapid Clearance (Renal/Hepatic) Tracer->Excretion Direct Systemic Clearance Melanin Intracellular Melanin Granules MelanomaCell->Melanin High-Affinity Binding HealthyCell->Excretion Systemic Clearance

Caption: Melanin-specific targeting workflow.

Featured Compound Profile: ¹³¹I-IFPABZA

A prime example from this class of compounds is ¹³¹I-iodofluoropicolinamide benzamide (¹³¹I-IFPABZA) . This agent was developed by conjugating a picolinamide moiety with the pharmacophore of a known melanin-targeting benzamide derivative.[9]

PropertyValueRationale & Significance
Radiochemical Yield ~40 ± 5%Represents an acceptable yield for preclinical and potential clinical production.[9][13]
Radiochemical Purity >98%High purity is critical to ensure that observed biological activity is due to the compound of interest and not radiolabeled impurities.[9][13]
Lipophilicity (Log P) 2.01This value indicates moderate lipophilicity. It is lower than many traditional benzamides, a key design feature to reduce non-specific liver uptake and promote faster systemic clearance.[9][13]
Target MelaninDemonstrates high binding affinity to melanin, confirmed by differential uptake in melanotic vs. amelanotic cell lines.[9][13]
Isotope Iodine-131A beta- and gamma-emitter, making it suitable for both radionuclide therapy (beta particles) and SPECT imaging (gamma rays).

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of radioiodinated this compound derivatives.

Protocol: Radiosynthesis and Quality Control

This protocol outlines the synthesis of a radioiodinated picolinamide derivative via an electrophilic destannylation reaction, a common and efficient method for radioiodination.[14]

Materials:

  • Tributylstannyl precursor of the this compound derivative

  • Sodium [¹³¹I]iodide (Na¹³¹I) in 0.1 M NaOH

  • Chloramine-T solution (1 mg/mL in water)

  • Sodium metabisulfite solution (2 mg/mL in water)

  • HPLC system with a reverse-phase C18 column and a radiation detector

  • Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)

Procedure:

  • Reaction Setup: To a shielded vial, add the tributylstannyl precursor (approx. 100-200 µg) dissolved in ethanol.

  • Radioiodination: Add 1-2 mCi (37-74 MBq) of Na¹³¹I solution to the vial.

  • Initiation: Initiate the electrophilic substitution by adding 20-30 µL of Chloramine-T solution. This oxidizes the iodide (I⁻) to a reactive iodonium species (I⁺).

  • Reaction: Vortex the mixture at room temperature for 10-15 minutes.

  • Quenching: Stop the reaction by adding 50 µL of sodium metabisulfite solution to reduce any unreacted Chloramine-T.

  • Purification:

    • Dilute the reaction mixture with water.

    • Load the mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove unreacted ¹³¹I and other hydrophilic impurities.

    • Elute the final radioiodinated product with ethanol.

  • Quality Control:

    • Analyze the final product using radio-HPLC to determine radiochemical purity.

    • The identity of the product is confirmed by comparing its retention time with a non-radioactive, iodinated standard.

reagent reagent process process product product qc qc A 1. Combine Precursor & Na¹³¹I B 2. Add Oxidizing Agent (Chloramine-T) A->B Initiate Iodination C 3. Quench Reaction (Metabisulfite) B->C 10-15 min reaction D 4. SPE Purification C->D Stop Oxidation E [¹³¹I]-IFPABZA (Final Product) D->E Elute with Ethanol F 5. Radio-HPLC Analysis E->F Confirm Purity & Identity

Caption: Workflow for radiosynthesis and quality control.

Protocol: In Vitro Melanin-Specific Uptake

Objective: To confirm that the radiotracer's uptake is dependent on melanin expression. This is achieved by comparing uptake in a melanotic cell line (e.g., B16F10 murine melanoma) versus an amelanotic one (e.g., A375 human melanoma).[9][10]

Procedure:

  • Cell Culture: Culture B16F10 and A375 cells in appropriate media until they reach ~80% confluency.

  • Seeding: Plate 1x10⁶ cells per well in a 6-well plate and allow them to adhere overnight.

  • Incubation: Remove the culture medium and add fresh medium containing the radiotracer (e.g., ¹³¹I-IFPABZA) at a final concentration of ~1 µCi/mL.

  • Time Points: Incubate the plates for various time points (e.g., 15, 30, 60, 120 minutes).

  • Washing: At each time point, remove the radioactive medium and wash the cells three times with ice-cold PBS to stop uptake and remove unbound tracer.

  • Lysis: Lyse the cells by adding 1 mL of 1 M NaOH to each well.

  • Quantification: Collect the cell lysate and measure the radioactivity using a gamma counter.

  • Analysis: Express the results as a percentage of the added dose per 10⁶ cells (%AD/10⁶ cells). A significantly higher uptake in B16F10 cells compared to A375 cells confirms melanin-specific binding.[10]

Protocol: In Vivo Biodistribution and SPECT Imaging

Objective: To evaluate the pharmacokinetics, tumor-targeting efficacy, and clearance profile of the radiotracer in a living system.

Procedure:

  • Animal Model: Use immunocompromised mice (e.g., nude mice). Subcutaneously implant 5-10x10⁶ B16F10 cells into the right flank. Allow tumors to grow to approximately 100-200 mm³.

  • Radiotracer Administration: Administer a defined dose of the radiotracer (e.g., 100 µCi / 3.7 MBq) to each mouse via tail vein injection.

  • SPECT/CT Imaging:

    • At designated time points (e.g., 1, 4, 24, 48 hours post-injection), anesthetize the mice.

    • Perform whole-body SPECT/CT imaging. The SPECT scan visualizes the distribution of the radiotracer, while the CT provides anatomical context.

  • Biodistribution Study:

    • At the end of the final imaging session (or in separate cohorts at each time point), euthanize the mice.

    • Dissect key organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain).

    • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Calculate tumor-to-non-target ratios (e.g., Tumor-to-Muscle, Tumor-to-Blood) to quantify targeting specificity.

animal animal procedure procedure data data A 1. Establish B16F10 Tumor Xenograft B 2. IV Injection of Radiotracer A->B C 3. SPECT/CT Imaging (Multiple Time Points) B->C D 4. Euthanasia & Organ Harvesting C->D Post-Final Image F Image Analysis (Qualitative) C->F E 5. Gamma Counting of Tissues D->E G Calculate %ID/g & Ratios (Quantitative) E->G

Caption: Workflow for in vivo evaluation in a murine model.

Data Analysis and Expected Results

Effective melanin-targeting agents are characterized by high and prolonged uptake in the tumor, coupled with rapid clearance from non-target tissues.

Table: Representative Biodistribution Data for a Melanin-Targeting Agent (Data synthesized based on published values for compounds like ¹³¹I-IFNABZA)[9]

Tissue2 h (%ID/g)24 h (%ID/g)48 h (%ID/g)96 h (%ID/g)
Blood 2.51 ± 0.450.43 ± 0.110.15 ± 0.040.05 ± 0.01
Liver 1.89 ± 0.330.65 ± 0.180.41 ± 0.100.22 ± 0.06
Kidneys 1.55 ± 0.290.51 ± 0.140.30 ± 0.080.15 ± 0.04
Muscle 0.15 ± 0.040.03 ± 0.010.02 ± 0.010.01 ± 0.00
Tumor 5.52 ± 1.21 5.31 ± 1.45 5.17 ± 1.53 1.51 ± 0.34
T/M Ratio 36.8 177.0 258.5 151.0
T/B Ratio 2.2 12.3 34.5 30.2

Interpretation:

  • High Tumor Uptake: The tumor shows high initial uptake that is retained for over 48 hours, which is essential for delivering a therapeutic radiation dose.

  • Rapid Blood Clearance: Radioactivity in the blood clears quickly, minimizing systemic radiation exposure.

  • Favorable Ratios: The tumor-to-muscle (T/M) and tumor-to-blood (T/B) ratios increase significantly over time. A high T/M ratio (e.g., >100) indicates excellent targeting specificity and is a strong predictor of a good imaging agent.[9]

Conclusion and Future Perspectives

Radioiodinated this compound derivatives represent a promising class of theranostic agents for malignant melanoma. Their refined chemical structure provides a superior balance of high melanin affinity and favorable pharmacokinetics compared to earlier generations of radiotracers. The protocols outlined here provide a robust framework for their preclinical validation, from synthesis to in vivo efficacy.

Future research in this area may focus on:

  • Targeted Alpha-Therapy (TAT): Labeling picolinamide derivatives with alpha-emitters (e.g., Astatine-211), which deliver higher energy over shorter distances, could provide a more potent therapeutic effect, especially for micrometastases.[1][15]

  • Combination Therapies: Investigating the synergistic effects of these radiopharmaceuticals when combined with immunotherapy or other targeted agents could help overcome radioresistance and improve overall treatment efficacy.[2]

  • Clinical Translation: Successful preclinical results, such as those demonstrated for related compounds, pave the way for clinical trials to validate their safety and efficacy in patients with metastatic melanoma.[11][16]

References

Application Notes and Protocols: 5-Fluoropicolinamide in Theranostic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, radiolabeling, and application of 5-Fluoropicolinamide-based compounds as potential theranostic agents. The protocols outlined below are based on established methodologies in medicinal chemistry and radiopharmaceutical sciences.

Introduction to this compound in Theranostics

The this compound scaffold has emerged as a versatile platform in the development of theranostic agents, which integrate diagnostic and therapeutic capabilities into a single molecule. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity of the molecule to its biological target.[1][2] For diagnostic purposes, the radioactive isotope Fluorine-18 (¹⁸F) can be incorporated for Positron Emission Tomography (PET) imaging, a highly sensitive in vivo imaging technique.[3][4][5] Therapeutically, the picolinamide core can be derivatized to target specific biological pathways implicated in disease, such as those involving PARP or PIM kinases, or it can be labeled with therapeutic radioisotopes.

Synthesis of this compound and its Derivatives

The synthesis of this compound initiates from 5-fluoropicolinic acid. This precursor serves as a crucial building block for creating a library of derivatives for theranostic applications.

Protocol 2.1: Synthesis of 5-Fluoropicolinic Acid

The synthesis of 5-fluoropicolinic acid can be achieved through a multi-step process starting from 5-fluoropyridine.[6]

  • Carboxylation of 5-Fluoropyridine: React 5-fluoropyridine with carbon dioxide to yield 5-fluoropyridine-2-carboxylic acid.[6]

  • Formation of Acyl Chloride: The resulting carboxylic acid is then reacted with thionyl chloride to produce 5-fluoro-2-pyridinecarbonyl chloride.[6]

  • Hydrolysis: Finally, hydrolysis of the acyl chloride yields 5-fluoropicolinic acid.[6]

Protocol 2.2: Synthesis of this compound

The conversion of 5-fluoropicolinic acid to this compound is a standard amidation reaction.

  • Activation of Carboxylic Acid: Activate the carboxylic acid group of 5-fluoropicolinic acid. This can be achieved using a variety of coupling agents such as thionyl chloride to form the acyl chloride, or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

  • Amidation: React the activated 5-fluoropicolinic acid with ammonia or an appropriate ammonium salt (e.g., ammonium chloride in the presence of a base) to form the primary amide, this compound.

  • Purification: Purify the product using standard techniques such as recrystallization or column chromatography.

Radiolabeling with Fluorine-18 for PET Imaging

For diagnostic applications, this compound derivatives can be labeled with the positron-emitting radionuclide ¹⁸F (t½ ≈ 109.8 min).

Protocol 3.1: ¹⁸F-Labeling of Picolinamide Derivatives via Nucleophilic Substitution

This protocol is adapted from methodologies for labeling picolinamide-based PET probes.[3][4][5]

  • Precursor Synthesis: Synthesize a suitable precursor for radiolabeling. For aromatic substitution, this is typically a derivative with a good leaving group, such as a nitro or a trimethylammonium group, at the position where ¹⁸F will be introduced. For aliphatic substitution, a tosylate or mesylate leaving group is common.

  • ¹⁸F-Fluoride Production and Activation: Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The [¹⁸F]fluoride is then trapped on an anion exchange cartridge and eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in acetonitrile/water. The complex is then azeotropically dried.

  • Radiolabeling Reaction: Add the precursor, dissolved in an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile), to the dried [¹⁸F]fluoride-Kryptofix complex. Heat the reaction mixture at a specific temperature (e.g., 80-150 °C) for a defined time (e.g., 10-20 minutes).

  • Purification: Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: The collected HPLC fraction containing the ¹⁸F-labeled product is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound derivatives and related compounds from published studies.

CompoundRadiochemical Yield (Decay Corrected)Radiochemical PurityMolar Activity (GBq/μmol)Reference
¹⁸F-labeled picolinamide probe 2Not Reported>99%37-74[4]
[¹⁸F]15 (mGluR4 ligand)11.6 ± 2.9%>99%84.1 ± 11.8[6][7]
¹³¹I-IFPABZA40 ± 5%>98%Not Applicable[8][9]
CompoundIn Vivo ModelTumor Uptake (%ID/g at 1h p.i.)Tumor-to-Muscle Ratio (at 1h p.i.)Reference
¹⁸F-labeled picolinamide probe 1B16F10 melanoma10.2 ± 1.59.8 ± 1.2[4]
¹⁸F-labeled picolinamide probe 2B16F10 melanoma11.5 ± 2.113.8 ± 2.4[4]
¹⁸F-labeled picolinamide probe 3B16F10 melanoma9.8 ± 1.811.2 ± 2.8[4]
¹³¹I-IFPABZAB16F10 melanoma5.12 ± 0.74Not Reported[8]
¹³¹I-IFNABZAB16F10 melanoma6.23 ± 1.01Not Reported[8]

Application in Targeting Cancer-Related Pathways

The this compound scaffold can be incorporated into molecules designed to inhibit key cancer-related signaling pathways, thereby providing a therapeutic effect.

PIM Kinase Inhibition

PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival, proliferation, and apoptosis resistance.[3][4][5][7][10] They exert their oncogenic effects by phosphorylating and regulating downstream targets such as BAD, p21, and MYC.[7] A derivative of this compound, PIM447, has been identified as a potent and selective pan-PIM kinase inhibitor.

PIM_Kinase_Signaling_Pathway PIM PIM Kinases (PIM1, PIM2, PIM3) BAD BAD PIM->BAD phosphorylates p27 p27kip1 PIM->p27 phosphorylates (inactivates) MYC MYC PIM->MYC activates Fluoropicolinamide This compound -based Inhibitor (e.g., PIM447) Fluoropicolinamide->PIM BclXL Bcl-XL BAD->BclXL inhibits Apoptosis Apoptosis BclXL->Apoptosis inhibits CellCycle Cell Cycle Progression p27->CellCycle inhibits Proliferation Cell Proliferation MYC->Proliferation

PIM Kinase Signaling Pathway and Inhibition.
PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair.[11][12] PARP inhibitors have shown significant efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[11][12] The picolinamide scaffold is being explored for the design of novel PARP inhibitors. The mechanism involves competitive inhibition at the NAD+ binding site of PARP, which leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with compromised DNA repair capabilities.[13]

Experimental Workflow for Theranostic Agent Development

The development of a this compound-based theranostic agent follows a structured workflow from initial design to in vivo validation.

Theranostic_Development_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Target Identification & Ligand Design Synthesis Synthesis of This compound Derivative Design->Synthesis Radiolabeling Radiolabeling with ¹⁸F or Therapeutic Isotope Synthesis->Radiolabeling Binding Binding Affinity & Selectivity Assays Radiolabeling->Binding CellUptake Cellular Uptake & Internalization Studies Binding->CellUptake Cytotoxicity In Vitro Cytotoxicity (for therapeutic agents) CellUptake->Cytotoxicity Biodistribution Biodistribution Studies in Animal Models Cytotoxicity->Biodistribution PET PET Imaging (for diagnostic agents) Biodistribution->PET Therapy Therapeutic Efficacy Studies PET->Therapy Toxicity Toxicity Assessment Therapy->Toxicity

Workflow for this compound Theranostic Agent Development.

In Vitro and In Vivo Evaluation Protocols

Protocol 7.1: In Vitro Cell Uptake Assay
  • Cell Culture: Culture the target cancer cell line to near confluency.

  • Incubation: Incubate the cells with the radiolabeled this compound derivative at a specific concentration (e.g., 0.1-1 μCi/mL) for various time points (e.g., 15, 30, 60, 120 minutes) at 37 °C.

  • Washing: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound radiotracer.

  • Lysis and Measurement: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis: Express the cell uptake as a percentage of the added dose per million cells.

Protocol 7.2: In Vivo Biodistribution Study
  • Animal Model: Utilize tumor-bearing animal models (e.g., mice with subcutaneous or orthotopic xenografts).

  • Injection: Administer a known amount of the radiolabeled compound (e.g., 100-200 μCi) intravenously via the tail vein.

  • Euthanasia and Dissection: At predefined time points (e.g., 1, 2, 4, 24 hours post-injection), euthanize the animals and dissect major organs and tissues (tumor, blood, heart, lungs, liver, kidneys, muscle, bone, etc.).

  • Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Protocol 7.3: In Vivo PET Imaging
  • Animal Preparation: Anesthetize the tumor-bearing animal and position it in the PET scanner.

  • Radiotracer Injection: Inject the ¹⁸F-labeled this compound derivative intravenously.

  • Image Acquisition: Acquire dynamic or static PET images over a specific duration.

  • Image Analysis: Reconstruct the PET images and perform region-of-interest (ROI) analysis to quantify the radiotracer uptake in the tumor and other organs.

These protocols provide a foundational framework for the development and evaluation of this compound-based theranostic agents. Researchers should optimize these methods based on the specific properties of their compounds and the biological targets of interest.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoropicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Fluoropicolinamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the coupling of 5-fluoropicolinic acid with an amine source, typically ammonia or an ammonia equivalent. This is achieved by activating the carboxylic acid group of 5-fluoropicolinic acid to facilitate the nucleophilic attack by the amine.

Q2: How is the carboxylic acid of 5-fluoropicolinic acid typically activated?

A2: The carboxylic acid can be activated through several methods. A common approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Alternatively, various peptide coupling reagents, such as HATU, HBTU, or carbodiimides like DCC and EDCI, can be employed to form an active ester intermediate in situ, which then reacts with the amine.

Q3: What are the advantages of using peptide coupling reagents over thionyl chloride?

A3: Peptide coupling reagents often offer milder reaction conditions and can minimize side reactions, such as the potential for chlorination of the pyridine ring that can occur with thionyl chloride.[] They are also known to be highly efficient and can lead to high yields with minimal racemization if chiral amines are used.

Q4: What are some common challenges encountered during the synthesis of this compound?

A4: Common challenges include low yields, the formation of side products, and difficulties in purifying the final product. Low yields can result from incomplete reactions or degradation of starting materials or products. Side products may arise from reactions with impurities or from the inherent reactivity of the reagents used. Purification can be challenging due to the presence of unreacted starting materials, reagent byproducts, and side products with similar polarities to the desired amide.

Q5: How can I purify the final this compound product?

A5: Purification is typically achieved through recrystallization or column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. A well-chosen recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the separation of the pure product as crystals upon cooling.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete activation of 5-fluoropicolinic acid.2. Poor quality of reagents (e.g., moisture in solvents or reagents).3. Ineffective coupling reagent.4. Reaction temperature is too low or too high.5. Insufficient reaction time.1. Ensure the activating agent (e.g., thionyl chloride, coupling reagent) is added in the correct stoichiometric amount and allowed to react for a sufficient time.2. Use anhydrous solvents and fresh reagents. Dry glassware thoroughly before use.3. Consider switching to a more efficient coupling reagent (see Table 1).4. Optimize the reaction temperature. Amide coupling reactions are often run at room temperature, but some may require cooling or gentle heating.5. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Formation of a Chlorinated Side Product Use of thionyl chloride for acyl chloride formation can lead to chlorination of the pyridine ring, particularly at the 4-position.[]1. Use a milder chlorinating agent like oxalyl chloride.2. Alternatively, avoid the formation of the acyl chloride altogether by using a peptide coupling reagent (e.g., HATU, HBTU).
Presence of Unreacted 5-Fluoropicolinic Acid 1. Insufficient amount of the amine source.2. Incomplete activation of the carboxylic acid.1. Use a slight excess of the amine to drive the reaction to completion.2. Refer to the "Low or No Product Yield" section for troubleshooting acid activation.
Difficult Purification 1. Presence of byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) from DCC).2. Similar polarity of the product and impurities.1. If using DCC, DCU is insoluble in many organic solvents and can often be removed by filtration. Using a water-soluble carbodiimide like EDCI can simplify workup as the urea byproduct is water-soluble.2. For column chromatography, experiment with different solvent systems to achieve better separation. For recrystallization, perform a solvent screen to find a solvent or solvent mixture that provides good separation.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Picolinamide Synthesis

Coupling ReagentTypical Yield RangeAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) 60-85%Inexpensive and readily available.Harsh conditions, potential for side reactions (e.g., chlorination).[]
DCC (N,N'-Dicyclohexylcarbodiimide) 70-90%Cost-effective and widely used.Formation of insoluble DCU byproduct can complicate purification.
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) 75-95%Water-soluble urea byproduct simplifies workup.More expensive than DCC.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) 85-98%High coupling efficiency, fast reaction times, low racemization.Expensive.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) 80-95%Good performance, less expensive than HATU.Can cause guanidinylation of the amine as a side reaction.

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for this compound Synthesis via Acyl Chloride
  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoropicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature or gently reflux for 1-3 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting 5-fluoropicolinoyl chloride is often used in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude 5-fluoropicolinoyl chloride in an anhydrous aprotic solvent like DCM.

    • Cool the solution to 0 °C and add a solution of the amine (e.g., aqueous ammonia or a primary/secondary amine, 2.0-3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction by TLC or LC-MS until the acyl chloride is consumed.

  • Workup and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

General Protocol for this compound Synthesis using a Coupling Reagent (e.g., HATU)
  • Reaction Setup:

    • In a round-bottom flask, dissolve 5-fluoropicolinic acid (1.0 eq), the amine (1.1 eq), and HATU (1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 1-6 hours.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_activation Acid Activation cluster_coupling Amide Coupling cluster_purification Purification 5-Fluoropicolinic Acid 5-Fluoropicolinic Acid Activated Intermediate Activated Intermediate 5-Fluoropicolinic Acid->Activated Intermediate Activation Activating Reagent Activating Reagent Activating Reagent->Activated Intermediate Crude Product Crude Product Activated Intermediate->Crude Product Coupling Amine Amine Amine->Crude Product Pure this compound Pure this compound Crude Product->Pure this compound Purification

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Start Low Yield? Low Yield? Start->Low Yield? Check Reagent Quality Check Reagent Quality Low Yield?->Check Reagent Quality Yes Side Product Formation? Side Product Formation? Low Yield?->Side Product Formation? No Optimize Reaction Conditions Optimize Reaction Conditions Check Reagent Quality->Optimize Reaction Conditions Change Coupling Reagent Change Coupling Reagent Optimize Reaction Conditions->Change Coupling Reagent Change Coupling Reagent->Side Product Formation? Chlorinated Impurity? Chlorinated Impurity? Side Product Formation?->Chlorinated Impurity? Yes Purification Issues? Purification Issues? Side Product Formation?->Purification Issues? No Use Milder Chlorinating Agent Use Milder Chlorinating Agent Chlorinated Impurity?->Use Milder Chlorinating Agent Yes Chlorinated Impurity?->Purification Issues? No Switch to Coupling Reagent Switch to Coupling Reagent Use Milder Chlorinating Agent->Switch to Coupling Reagent Switch to Coupling Reagent->Purification Issues? Optimize Recrystallization Optimize Recrystallization Purification Issues?->Optimize Recrystallization Yes Successful Synthesis Successful Synthesis Purification Issues?->Successful Synthesis No Optimize Chromatography Optimize Chromatography Optimize Recrystallization->Optimize Chromatography Optimize Chromatography->Successful Synthesis

Caption: A logical troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of 5-Fluoropicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Fluoropicolinamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common types of impurities I might encounter during the purification of this compound, and what are their likely sources?

A1: Impurities in this compound synthesis typically originate from starting materials, side reactions, or incomplete reactions. While specific impurities depend on the synthetic route, common classes include:

  • Unreacted Starting Materials: Residual picolinic acid derivatives or amine precursors are common.

  • Isomeric Impurities: If nitration is a step in the synthesis of the pyridine ring, isomeric nitration products can form, which may be difficult to remove.[1]

  • Over- or Under-Reacted Products: Incomplete reduction of a nitro group can leave nitroso or hydroxylamine intermediates.[1] Similarly, over-oxidation of methyl groups on the pyridine ring can lead to dicarboxylic acids.[1]

  • Halogenated Byproducts: If reagents like thionyl chloride or oxalyl chloride are used to form an acid chloride intermediate, chlorination of the pyridine ring can occur, leading to chlorinated picolinamide impurities.[2] These are often separable by column chromatography.[2]

  • Coupling Reagent Byproducts: When using peptide coupling reagents (e.g., DCC, EDCI), the resulting urea byproducts (like DCU) can contaminate the product if not properly removed during workup.[3]

Q2: My isolated this compound is yellow or brown instead of white. What causes this discoloration and how can I remove it?

A2: Discoloration is typically caused by high-molecular-weight, colored byproducts or trace impurities. These can sometimes form from degradation or side reactions, even at low levels.

Troubleshooting Steps:

  • Activated Carbon Treatment: A common method for removing colored impurities is to treat a solution of the crude product with activated carbon.[4] Dissolve the product in a suitable solvent (e.g., methanol or ethyl acetate), add a small amount of activated carbon (typically 1-2% w/w), stir or gently heat for a short period (15-30 minutes), and then filter the mixture through a pad of celite to remove the carbon.

  • Recrystallization: A carefully chosen recrystallization can often leave colored impurities behind in the mother liquor.

  • Chromatography: If the colored impurity has a different polarity from the product, it can be separated using column chromatography.

Q3: After my initial purification by column chromatography, I still see multiple peaks in my HPLC analysis. What should I do next?

A3: This indicates that the impurities have similar polarity to your product, making separation by normal-phase silica gel chromatography difficult.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Solvent System: Try a different solvent system with varying polarity or different solvent modifiers.

    • Technique: Switch to reverse-phase chromatography if the impurities have different hydrophobic characteristics.

    • Gradient Elution: Use a shallow gradient elution to improve separation between closely eluting peaks.

  • Recrystallization: This is an excellent orthogonal purification technique. The ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. See the data table below for guidance on solvent selection.

  • Acid-Base Extraction: If the impurities have different acidic or basic properties than your amide product, an acid-base wash during the workup could selectively remove them before chromatography.

Data Presentation

Table 1: General Guidance for Recrystallization Solvent Selection

Disclaimer: This table provides general guidance. Optimal solvent(s) must be determined experimentally for this compound.

SolventBoiling Point (°C)PolarityTypical Use CaseComments
Heptane/Hexane 69-98Very LowAnti-solventUnlikely to dissolve picolinamides alone. Use to induce precipitation from a more polar solvent.
Toluene 111LowPrimary SolventGood for dissolving moderately polar compounds when hot.
Dichloromethane 40MediumToo VolatileGenerally not ideal for recrystallization due to its low boiling point.
Ethyl Acetate 77MediumPrimary or Co-solventOften a good starting point. Can be paired with hexanes as an anti-solvent.
Acetone 56Medium-HighPrimary SolventCan be effective, but its volatility can be a challenge.
Isopropanol 82HighPrimary SolventGood for polar compounds. Can be paired with water or ethers.
Ethanol/Methanol 65-78Very HighPrimary SolventOften dissolves picolinamides too well, even when cold. May require an anti-solvent.
Water 100Very HighAnti-solventCan be used as an anti-solvent with polar organic solvents like isopropanol or acetone.

Experimental Protocols

Protocol 1: General Purification via Silica Gel Chromatography

This protocol outlines a standard method for purifying crude this compound using column chromatography.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the chromatographic eluent. If the product is not fully soluble, create a slurry with silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Ensure the silica bed is compact and level.

  • Loading: Carefully load the prepared sample onto the top of the silica bed.

  • Elution: Begin eluting the column with the solvent system. Start with a lower polarity mixture and gradually increase the polarity if needed (gradient elution) to move the product off the column. A typical starting point for picolinamides could be 30-50% ethyl acetate in hexanes.[2]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: General Recrystallization Procedure

This protocol describes a method for purifying a solid organic compound.

  • Solvent Selection: In a small test tube, add a small amount of product and a few drops of a test solvent. Observe solubility at room temperature and upon heating. A good solvent dissolves the product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen primary solvent dropwise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, add a small amount of activated carbon, and then reheat to boiling for a few minutes. Filter the hot solution through a fluted filter paper or a celite pad to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Reaction Mixture workup Aqueous Workup (e.g., Extraction) crude->workup dried_crude Dried Crude Product workup->dried_crude chromatography Column Chromatography dried_crude->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Further Purification analysis Purity Analysis (HPLC, NMR) chromatography->analysis In-process control pure_product High-Purity This compound recrystallization->pure_product pure_product->analysis

Caption: A typical workflow for purifying this compound.

Troubleshooting_Tree Troubleshooting Guide: Low Purity After Initial Purification start Problem: Low Purity Confirmed by HPLC/NMR assess Assess Impurity Profile: Are impurities more/less polar than the product? start->assess polar_diff Yes, Polarity is Different assess->polar_diff Yes polar_sim No, Polarity is Similar assess->polar_sim No re_chrom Re-run Column Chromatography: - Use a shallower gradient - Try a different solvent system polar_diff->re_chrom recryst Perform Recrystallization: - Screen for a solvent that selectively crystallizes the product. polar_sim->recryst rev_phase Try Reverse-Phase HPLC for difficult separations polar_sim->rev_phase acid_base Consider Acid/Base Wash if impurities have ionizable groups recryst->acid_base If recrystallization fails...

References

Technical Support Center: Stability of 5-Fluoropicolinamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 5-Fluoropicolinamide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in aqueous environments. Understanding and controlling the stability of your compound is paramount for generating reproducible data and ensuring the integrity of your experimental outcomes. This guide provides in-depth answers to common questions, troubleshooting workflows for unexpected issues, and validated protocols to proactively assess the stability of your this compound solutions.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of this compound.

Q1: What are the primary chemical liabilities of this compound that could lead to degradation in an aqueous solution?

A1: The structure of this compound contains two key functional groups that are most susceptible to degradation in aqueous media: the amide bond and the fluorinated pyridine ring .

  • Amide Hydrolysis: The amide linkage is the most probable site of degradation. This reaction can be catalyzed by both acidic and basic conditions, resulting in the cleavage of the bond to form 5-fluoropicolinic acid and the corresponding amine.[1][2] Amide bonds, while kinetically stable at neutral pH, can hydrolyze under stressed conditions such as elevated temperatures or extreme pH.[3]

  • Photodegradation: Aromatic rings, particularly heteroaromatics like pyridine, can be susceptible to photolytic degradation.[4] The presence of a fluorine atom can influence the electronic properties of the ring and its susceptibility to light-induced reactions. Photolysis can be a significant degradation pathway for fluorinated pesticides and pharmaceuticals in aquatic environments.[4][5]

  • Oxidation: While less common for this specific structure compared to molecules with electron-rich moieties, oxidative degradation can occur, potentially affecting the pyridine ring.

Q2: I prepared a stock solution of this compound in a common buffer (e.g., PBS pH 7.4), and after a few days at 4°C, I observed a precipitate. Is this degradation or a solubility issue?

A2: This is a critical observation and most likely points to a solubility issue rather than degradation, especially at 4°C. Many organic molecules exhibit lower solubility in cold aqueous buffers. Degradation products may also have different solubility profiles, but precipitation of the parent compound is a more common cause.

Troubleshooting Steps:

  • Visual Confirmation: Check if the solution clears upon warming to room temperature. If it does, this strongly suggests temperature-dependent solubility.

  • Filtration and Analysis: Filter the cold, cloudy solution through a 0.22 µm syringe filter. Analyze both the filtrate and a redissolved sample of the precipitate (in an appropriate organic solvent) by HPLC. If the filtrate shows a significantly lower concentration of the parent compound and the precipitate is almost entirely the parent compound, you have confirmed a solubility issue.

  • Re-evaluation of Storage Conditions: Consider storing your stock solution at room temperature if thermal degradation is not a concern, or prepare fresh solutions for each experiment. For some compounds, crystallization can occur even at room temperature over time.[6]

Q3: My HPLC analysis of an aged this compound solution shows a decrease in the main peak area and the appearance of new, smaller peaks. How can I confirm these are degradants?

A3: This is the classic sign of chemical degradation. The key to confirming this is to perform a mass balance assessment .[1][7] In a closed system, the total mass should be conserved. In HPLC terms, the loss in the peak area of the parent compound should be approximately equal to the sum of the peak areas of the new "impurity" peaks.

Confirmation Strategy:

  • Develop a Stability-Indicating Method: Ensure your HPLC method can separate the parent peak from all new peaks. This is a core requirement of forced degradation studies.[8][9]

  • Calculate Mass Balance: Integrate all peaks in the chromatograms from your initial time point (T=0) and the aged sample. The total area at T=0 should be very close to the sum of the parent and new peaks in the aged sample. A good mass balance (e.g., 98-102%) provides strong evidence that the new peaks are indeed degradants.[7]

  • Characterize New Peaks: For definitive identification, use a mass spectrometer coupled with your LC system (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can help you identify their molecular weights and propose structures, such as the predicted 5-fluoropicolinic acid from hydrolysis.[1][10]

Troubleshooting Guide for Unexpected Stability Issues

Use this section to diagnose and resolve specific experimental problems.

Issue: High variability in potency/activity assays using the same stock solution.
  • Potential Cause 1: Ongoing Degradation. The compound may be degrading in your assay medium. Many cell culture media are buffered at physiological pH but are complex mixtures that can react with dissolved compounds over the course of a multi-day experiment.

    • Solution: Spike this compound into your specific assay medium and incubate it under the exact assay conditions (e.g., 37°C, 5% CO₂) but without cells or other reagents. Sample and analyze by HPLC at different time points (e.g., 0, 4, 8, 24, 48 hours) to determine the compound's stability in that specific matrix.

  • Potential Cause 2: Adsorption to Labware. The compound may be adsorbing to plastic surfaces (e.g., pipette tips, microplates, tubes), leading to a lower effective concentration.

    • Solution: Prepare a solution in a standard polypropylene tube. Immediately transfer it to a new tube and analyze the concentration from both tubes. A significant drop indicates adsorption. Using low-adhesion plastics or adding a small percentage of a non-interfering organic solvent or surfactant (if compatible with your assay) can mitigate this.

Issue: Rapid loss of compound in solution when exposed to ambient laboratory light.
  • Potential Cause: Photodegradation. The fluorinated pyridine ring is a candidate for light-induced degradation.[4]

    • Solution: Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.[6] Conduct a controlled photostability study as outlined in the ICH Q1B guidelines to quantify the effect of light.[11] This involves exposing the solution to a controlled light source and comparing its degradation to a dark control.

The following flowchart provides a logical workflow for troubleshooting common stability observations.

G start Observation: Unexpected result in experiment precipitate Is there a visible precipitate or cloudiness? start->precipitate Visual Change hplc_issue Is there a change in the HPLC chromatogram (new peaks, reduced parent)? start->hplc_issue Analytical Change activity_issue Is there inconsistent biological activity? start->activity_issue Functional Change precipitate->hplc_issue No warm_sample Warm sample to RT. Does it redissolve? precipitate->warm_sample Yes hplc_issue->activity_issue No mass_balance Perform mass balance calculation. Is it within 98-102%? hplc_issue->mass_balance Yes check_assay_stability Test stability directly in assay medium under assay conditions (37°C, time). activity_issue->check_assay_stability check_adsorption Test for adsorption to labware. activity_issue->check_adsorption solubility_problem Conclusion: Temperature-dependent solubility issue. warm_sample->solubility_problem Yes filter_analyze Action: Filter (0.22 µm) and analyze filtrate and precipitate by HPLC. warm_sample->filter_analyze No reassess_storage Action: - Re-evaluate solvent/buffer - Store at RT if stable - Prepare fresh solutions solubility_problem->reassess_storage degradation_confirmed Conclusion: Chemical degradation confirmed. mass_balance->degradation_confirmed Yes analytical_issue Conclusion: Possible analytical artifact or non-chromophoric degradation. mass_balance->analytical_issue No identify_degradants Action: - Perform forced degradation - Identify degradants with LC-MS degradation_confirmed->identify_degradants

Caption: Troubleshooting workflow for stability issues.

Key Experimental Protocols

Adhering to standardized protocols is essential for understanding the stability profile of this compound. The following protocols are based on regulatory guidelines and industry best practices.[12][13][14]

Protocol 1: Forced Degradation Study

A forced degradation study deliberately stresses the compound to identify likely degradation products and pathways.[7][9] This is essential for developing a stability-indicating analytical method.[8] An ideal study aims for 10-20% degradation of the parent compound.[15]

1. Preparation:

  • Prepare a primary stock solution of this compound at 1 mg/mL in a suitable organic solvent (e.g., Acetonitrile or DMSO).[9]

  • For each condition, dilute the stock solution into the specified aqueous stress solution to a final concentration of ~100 µg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute in 0.1 M HCl. Incubate at 60°C. Sample at 0, 2, 6, 12, and 24 hours.

  • Base Hydrolysis: Dilute in 0.1 M NaOH. Incubate at 60°C. Sample at 0, 2, 6, 12, and 24 hours.

  • Oxidation: Dilute in 3% H₂O₂. Incubate at room temperature, protected from light. Sample at 0, 2, 6, 12, and 24 hours.

  • Thermal Degradation: Dilute in purified water (or your primary formulation buffer). Incubate at 80°C. Sample at 0, 1, 3, and 7 days.

  • Photostability: Dilute in purified water. Expose the solution to a light source compliant with ICH Q1B guidelines (e.g., option 2 with both cool white fluorescent and near-UV lamps). Maintain a dark control sample wrapped in foil at the same temperature. Sample after a total illumination of not less than 1.2 million lux hours and 200 watt hours/square meter.

3. Sample Analysis:

  • At each time point, draw an aliquot.

  • For acid and base samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

The following diagram illustrates the potential primary degradation pathways for this compound under hydrolytic stress.

G cluster_hydrolysis Hydrolysis Pathway cluster_photo Hypothetical Photolytic Pathway parent This compound hydrolysis_conditions Acid (H+) or Base (OH-) Heat (Δ) parent->hydrolysis_conditions photo_conditions Light (hν) parent->photo_conditions product1 5-Fluoropicolinic Acid hydrolysis_conditions->product1 product2 Corresponding Amine hydrolysis_conditions->product2 product3 Ring-opened products or other photoproducts photo_conditions->product3

Caption: Potential degradation pathways of this compound.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent this compound from its potential degradation products.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis Diode Array Detector (DAD). Monitor at the λmax of this compound (e.g., ~265 nm) and collect spectra from 200-400 nm to assess peak purity.

System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

Data Summary: Expected Forced Degradation Profile

This table summarizes the likely outcomes from a forced degradation study on this compound, based on its chemical structure.

Stress ConditionReagent/ParametersExpected Primary Degradation MechanismLikely Primary Degradants
Acid Hydrolysis 0.1 M HCl, 60°CCleavage of the amide bond5-Fluoropicolinic Acid + Amine
Base Hydrolysis 0.1 M NaOH, 60°CCleavage of the amide bond[1]5-Fluoropicolinic Acid + Amine Salt
Oxidation 3% H₂O₂, RTN-oxidation of the pyridine ringN-oxide derivative
Thermal Purified Water, 80°CSlow hydrolysis of the amide bond5-Fluoropicolinic Acid + Amine
Photolytic ICH Q1B Light SourceRing modifications, C-F bond cleavageComplex mixture, potential for defluorination[5]

References

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoropicolinamide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 5-Fluoropicolinamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common derivatization strategy for this compound?

A1: The most common derivatization strategy for this compound involves the formation of an amide bond by coupling the carboxylic acid group of a molecule of interest with the amine group of a derivatizing agent, or vice versa. Given that this compound is an amide, derivatization typically occurs at other functional groups on a parent molecule to which the this compound moiety is attached, or by modifying the pyridine ring if the reaction conditions are suitable. For instance, in the synthesis of complex molecules, 5-fluoropyridine-2-carboxylic acid can be coupled with an amine.[1]

Q2: Which coupling agents are recommended for amide bond formation with 5-fluoropyridine-2-carboxylic acid?

A2: Standard peptide coupling agents are effective for this transformation. Commonly used reagents include:

  • Carbodiimides: such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (Hydroxybenzotriazole) to improve efficiency and reduce side reactions.[1]

  • Phosphonium salts: like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

  • Uronium salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The choice of coupling agent can depend on the specific substrates, desired reaction time, and cost considerations.

Q3: What solvents are suitable for this compound derivatization reactions?

A3: The choice of solvent is critical for ensuring the solubility of all reactants and for promoting the desired reaction pathway. Anhydrous polar aprotic solvents are generally preferred for amide coupling reactions.[1] Suitable options include:

  • Tetrahydrofuran (THF)[1]

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

It is crucial to use anhydrous solvents to prevent the hydrolysis of activated intermediates.

Q4: How can I monitor the progress of my derivatization reaction?

A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at different time points to observe the consumption of the starting material and the formation of the desired product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Coupling Agent: The coupling agent may have degraded due to moisture. 2. Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 4. Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate.1. Use a fresh batch of the coupling agent and ensure it is stored under anhydrous conditions. 2. Try a different solvent or a co-solvent system to improve solubility. Gentle warming may also help, provided the reactants are stable at elevated temperatures. 3. Extend the reaction time and/or increase the temperature. Optimization studies may be needed to find the ideal conditions.[2] 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Multiple Byproducts Observed 1. Side Reactions: The coupling agent may be promoting side reactions, such as the formation of an N-acylurea byproduct with carbodiimide reagents. 2. Epimerization: If the reactants are chiral, the reaction conditions may be causing a loss of stereochemical integrity. 3. Over-activation: The carboxylic acid may be overly activated, leading to decomposition or undesired reactions.1. Add an auxiliary nucleophile like HOBt or HOAt to suppress side reactions. 2. Use a milder coupling agent and consider performing the reaction at a lower temperature. The addition of a base like diisopropylethylamine (DIPEA) should be carefully controlled. 3. Reduce the amount of coupling agent used or switch to a less reactive one.
Starting Material Remains Unchanged 1. Steric Hindrance: The amine or carboxylic acid may be sterically hindered, preventing the reaction from occurring. 2. Deactivated Nucleophile/Electrophile: The electronic properties of the substrates may be unfavorable for the reaction.1. Switch to a more powerful coupling agent (e.g., HATU). A higher reaction temperature and longer reaction time may also be necessary. 2. Consider using a different synthetic route or modifying the substrates to be more reactive.

Quantitative Data Summary

The following tables provide a hypothetical summary of optimization data for the coupling of 5-fluoropyridine-2-carboxylic acid with a generic primary amine.

Table 1: Effect of Coupling Agent on Reaction Yield

Coupling Agent (1.2 eq)Additive (1.2 eq)Base (2.0 eq)SolventTemperature (°C)Time (h)Yield (%)
EDCHOBtDIPEATHF252485
HATU-DIPEADMF251292
PyBOP-DIPEADCM251688

Table 2: Effect of Solvent on Reaction Yield

Coupling Agent (1.2 eq)Additive (1.2 eq)Base (2.0 eq)SolventTemperature (°C)Time (h)Yield (%)
EDCHOBtDIPEATHF252485
EDCHOBtDIPEADMF252482
EDCHOBtDIPEADCM252475
EDCHOBtDIPEAACN252478

Table 3: Effect of Temperature on Reaction Yield

Coupling Agent (1.2 eq)Additive (1.2 eq)Base (2.0 eq)SolventTemperature (°C)Time (h)Yield (%)
EDCHOBtDIPEATHF02470
EDCHOBtDIPEATHF252485
EDCHOBtDIPEATHF501288

Experimental Protocols

General Protocol for Amide Coupling using EDC/HOBt

  • To a solution of 5-fluoropyridine-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous THF, add HOBt (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve 5-fluoropyridine-2-carboxylic acid and amine in anhydrous THF add_hob_dipea Add HOBt and DIPEA start->add_hob_dipea 10 min stir add_edc Add EDC add_hob_dipea->add_edc stir Stir at Room Temperature add_edc->stir Initiates Coupling monitor Monitor by TLC/LC-MS stir->monitor 24 hours quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end Final Product purify->end

Caption: Experimental workflow for the derivatization of this compound via amide coupling.

troubleshooting_workflow cluster_low_yield Troubleshooting Low Yield decision decision issue issue solution solution start Start Derivatization check_yield Is Yield Low? start->check_yield check_sm Starting Material Consumed? check_yield->check_sm Yes success Successful Derivatization check_yield->success No issue_byproducts Multiple Byproducts check_sm->issue_byproducts Yes issue_no_reaction No Reaction check_sm->issue_no_reaction No solution_byproducts Solution: - Add HOBt/HOAt - Lower Temperature - Use Milder Coupling Agent issue_byproducts->solution_byproducts Potential Cause: Side Reactions solution_no_reaction Solutions: - Use Fresh Reagents - Change Solvent - Increase Temperature - Use Stronger Coupling Agent issue_no_reaction->solution_no_reaction Potential Causes: - Inactive Reagents - Poor Solubility - Steric Hindrance

Caption: Troubleshooting decision tree for this compound derivatization.

References

troubleshooting inconsistent results in 5-Fluoropicolinamide bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Fluoropicolinamide Bioassays

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound bioassays. This guide is designed to provide in-depth troubleshooting advice, standardized protocols, and answers to frequently asked questions. Our goal is to empower researchers to overcome common hurdles, ensure data integrity, and achieve consistent, reproducible results in their experiments.

Section 1: Foundational Knowledge - Understanding this compound

Before troubleshooting, it's crucial to understand the fundamental properties of the molecule and its potential biological context. This compound belongs to the picolinamide class of compounds. While its specific mechanism of action may be the subject of your investigation, related compounds have shown activity as inhibitors of enzymes like poly (ADP-ribose) synthetase (PARP).[1] The fluorination of the picolinamide scaffold can significantly alter its physicochemical properties, including lipophilicity and metabolic stability, which can impact its behavior in bioassays.[2]

Key Considerations:

  • Putative Mechanism of Action: The picolinamide structure is present in various biologically active molecules. It's important to consider that this compound could act through various mechanisms, including enzyme inhibition or modulation of protein-protein interactions. For instance, some picolinamide derivatives have been evaluated for their anti-tumor properties.[3]

  • Analogy to 5-Fluorouracil (5-FU): The "5-Fluoro" substitution pattern is famously found in the chemotherapy agent 5-Fluorouracil (5-FU). While structurally distinct from this compound, the principles of how a fluorine atom can impact biological activity are relevant. In 5-FU, the fluorine atom is critical for its mechanism of inhibiting thymidylate synthase.[4][5][6] This highlights that the fluorine in your compound is not merely a structural placeholder but a key functional group.

  • Compound Stability and Handling:

    • Solubility: Picolinamides can exhibit variable aqueous solubility. It is essential to ensure your compound is fully dissolved in a suitable stock solvent, typically DMSO, before preparing working dilutions in aqueous assay buffers.[7] Poor solubility is a primary driver of inconsistent results.[7]

    • DMSO Quality and Storage: Use anhydrous, high-purity DMSO for stock solutions. DMSO is hygroscopic and can absorb water from the atmosphere, which may affect compound stability over long-term storage.[8][9] Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

    • pH Sensitivity: The stability of fluorinated compounds can be pH-dependent. Be aware of the pH of your assay buffer, as significant deviations could lead to compound degradation.[10]

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific, common problems encountered during this compound bioassays.

Issue 1: High Variability and Poor Reproducibility Between Experiments

Q: My IC50 values for this compound are shifting significantly from one experiment to the next. What's going on?

A: This is one of the most common challenges in cell-based assays and typically points to inconsistencies in either compound handling or cell culture conditions.[11][12][13]

  • Root Cause 1: Compound Precipitation or Aggregation. Lipophilic compounds can precipitate or form aggregates when diluted from a DMSO stock into an aqueous assay buffer.[7][14] This reduces the effective concentration of the monomeric, active compound, leading to a perceived loss of potency.

    • Troubleshooting Steps:

      • Visual Inspection: After preparing your final compound dilutions in media, visually inspect the solutions for any cloudiness or precipitate.

      • Solubility Assessment: Determine the kinetic solubility of this compound in your specific assay buffer.

      • Optimize Dilution: When making dilutions, add the DMSO stock to the aqueous buffer while vortexing to promote rapid mixing.[7] Avoid adding buffer directly to a small volume of DMSO stock.

      • Include Detergents (for biochemical assays): In target-based biochemical assays, adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can help prevent aggregation.[14]

  • Root Cause 2: Inconsistent Cell Culture Practices. The physiological state of your cells can dramatically impact their response to a compound.[13][15]

    • Troubleshooting Steps:

      • Standardize Cell Passage Number: Use cells within a consistent, narrow passage number range for all experiments. High passage numbers can lead to phenotypic drift.[12][13]

      • Control Cell Confluency: Plate cells from stock flasks that are at a consistent confluency (typically 70-80%).[15] Overly confluent or sparse cultures will respond differently.

      • Monitor Cell Viability: Routinely check the viability of your cell stocks. Do not use cultures with viability below 90%.[15]

      • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can alter cellular metabolism and drug response.[12][15]

Issue 2: Unexpected or "Nuisance" Assay Readouts

Q: I'm observing activity in my assay that doesn't seem target-specific, or my compound is active across multiple, unrelated assays. Why?

A: This may be due to the compound acting as a "nuisance compound" that interferes with the assay technology itself rather than through a specific biological mechanism.[14]

  • Root Cause 1: Assay Interference. Fluorinated compounds can sometimes interfere with fluorescence- or luminescence-based readouts.

    • Troubleshooting Steps:

      • Run an Assay Blank: Test your compound in the assay in the absence of cells or the target enzyme. A signal in this control indicates direct interference with the detection reagents.

      • Change Plate Type: For luminescence assays, always use solid white plates to prevent signal bleed-through between wells. For fluorescence, use black plates. Never use clear plates for these readouts.[15]

  • Root Cause 2: Compound Reactivity or Aggregation. The compound may be forming colloidal aggregates that sequester and denature proteins non-specifically.[14]

    • Troubleshooting Steps:

      • Detergent Test: Re-run the assay with and without a low concentration of a non-ionic detergent. If the compound's activity is significantly reduced in the presence of the detergent, it is likely acting via aggregation.[14]

      • Screen a Nuisance Compound Set: If available, screen a set of known assay interference compounds to understand your assay's susceptibility to such artifacts.[14]

Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results

Q: this compound is potent in my biochemical (e.g., purified enzyme) assay, but its activity is much weaker in my cell-based assay. What explains this drop-off?

A: This is a common and important finding in drug discovery, often related to cell permeability, efflux, or metabolism.

  • Root Cause 1: Poor Cell Permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Troubleshooting Steps:

      • Assess Lipophilicity: While some lipophilicity is needed to cross membranes, highly lipophilic compounds can get trapped in the lipid bilayer.[7]

      • Permeability Assays: Consider running a standard permeability assay (e.g., PAMPA) to experimentally measure the compound's ability to cross an artificial membrane.

  • Root Cause 2: Active Efflux. The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively pump it out of the cell.

    • Troubleshooting Steps:

      • Use Efflux Pump Inhibitors: Co-incubate the cells with your compound and a known efflux pump inhibitor (e.g., verapamil). A significant increase in potency suggests the compound is an efflux substrate.

  • Root Cause 3: Intracellular Metabolism. The compound may be rapidly metabolized and inactivated by intracellular enzymes.

    • Troubleshooting Steps:

      • LC-MS/MS Analysis: Use mass spectrometry to measure the concentration of the parent compound inside the cells over time. A rapid decrease indicates metabolism.

Section 3: Standardized Protocols & Data Presentation

Consistency starts with a robust, well-defined protocol. Below is a template for a standard cell viability assay.

Protocol: Cell Viability (MTS/MTT) Assay Workflow

  • Cell Seeding:

    • Harvest cells from a 70-80% confluent flask using a standardized trypsinization protocol.[15]

    • Count cells and assess viability (e.g., with trypan blue).

    • Seed cells in a 96-well, tissue culture-treated plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

    • Create a serial dilution series of the compound in 100% DMSO.

    • Perform a final dilution step (e.g., 1:200) into pre-warmed complete cell culture medium. The final DMSO concentration should be ≤ 0.5%.

    • Remove old media from the cell plate and add the compound-containing media. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours) in a humidified incubator at 37°C, 5% CO2.

  • Assay Readout:

    • Add the viability reagent (e.g., MTS or MTT) according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

    • Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.

Data Summary Table

For robust data reporting, summarize key quality control metrics for each assay run.

ParameterAcceptance CriteriaExample Result
Vehicle Control CV < 15%8.5%
Z'-factor > 0.50.72
Positive Control IC50 Within 2-fold of historical average1.2 µM (vs. 1.5 µM avg)
Final DMSO % ≤ 0.5%0.5%
Cell Passage No. < 2015

Section 4: Visualizing Workflows and Pathways

Experimental Workflow Diagram

A clear workflow helps identify potential sources of error at each step.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis Cell_Culture Cell Culture (P_N, % Confluency) Seeding Cell Seeding (Density Check) Cell_Culture->Seeding Harvest Compound_Prep Compound Prep (Solubility, Dilution) Dosing Compound Dosing (Vehicle Control) Compound_Prep->Dosing Dilute Seeding->Dosing Adherence Incubation Incubation (Time, Temp) Dosing->Incubation Readout Assay Readout (Plate Reader) Incubation->Readout Add Reagent QC Data QC (Z', CV%) Readout->QC Analysis Curve Fitting (IC50) QC->Analysis

Caption: Standard cell-based assay workflow highlighting critical quality control checkpoints.

Hypothetical Signaling Pathway

Understanding the target pathway helps in designing relevant secondary assays. If this compound targets an E3 ligase like Ariadne-1 (ARIH1), this could be a potential mechanism.[16][17][18][19][20]

Signaling_Pathway cluster_ub Ubiquitination Cascade cluster_protein Protein Homeostasis E1 E1 (Activating) E2 E2 (Conjugating) E1->E2 Transfers Ub ARIH1 ARIH1 (E3 Ligase) Target of 5-FP E2->ARIH1 Binds Substrate Substrate Protein (e.g., NSF) ARIH1->Substrate Recognizes Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate Ubiquitination [Blocked by 5-FP] Proteasome Proteasome Ub_Substrate->Proteasome Targeting Degradation Degradation Products Proteasome->Degradation

Caption: Hypothetical pathway showing inhibition of an E3 ligase like ARIH1 by this compound (5-FP).

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for this compound? A: High-purity, anhydrous DMSO is the recommended starting solvent for creating high-concentration stock solutions.[8][9] For working solutions, the stock should be diluted in your final assay buffer or cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (generally below 0.5%).[7][21]

Q2: How many times can I freeze-thaw my DMSO stock solution? A: Ideally, zero. It is best practice to aliquot your stock solution into single-use volumes after the initial preparation. This prevents compound degradation from repeated temperature cycles and minimizes water absorption into the DMSO.

Q3: My cells look unhealthy after adding the compound, even at low concentrations. What should I do? A: First, verify that the solvent (vehicle) concentration is not the cause of the toxicity by running a DMSO-only control curve. If the toxicity is compound-specific, it could be an on-target effect or non-specific cytotoxicity. Consider reducing the incubation time or using a less sensitive cell line to establish a better therapeutic window.

Q4: What are the essential controls I must include in every plate? A: Every assay plate should include:

  • Untreated Control: Cells in media only.

  • Vehicle Control: Cells treated with the highest concentration of solvent (e.g., 0.5% DMSO) used in the experiment. This is your "100% activity" or "100% viability" control.

  • Positive Control: A known active compound for your target or pathway to ensure the assay is performing as expected.

  • Negative/Background Control: Media only (no cells) to measure background signal.

References

minimizing off-target effects of 5-Fluoropicolinamide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluoropicolinamide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the distinction between on-target and off-target effects?

A1: On-target effects are the intended biological consequences of a compound binding to its desired molecular target.[1][2][3] In contrast, off-target effects arise when a compound interacts with unintended molecules, which can lead to unforeseen biological responses and potential toxicity.[1][2][3] Understanding and controlling for off-target effects is crucial for accurate interpretation of experimental results.

Q2: What are the common causes of inconsistent experimental results with this compound?

A2: Inconsistent results can stem from several factors, which can be broadly categorized as:

  • Compound-related issues: Problems with the storage, solubility, and stability of this compound.

  • Experimental system-related issues: Variability in cell culture conditions, such as cell density and passage number.

  • Assay-related issues: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[4]

Q3: How can I confirm that the observed biological effect is due to on-target activity of this compound?

A3: To validate on-target activity, a multi-faceted approach is recommended:

  • Use a structurally unrelated inhibitor: Employing a different compound that targets the same protein can help confirm that the observed phenotype is target-specific.

  • Perform a dose-response analysis: A clear relationship between the concentration of this compound and the biological effect is indicative of on-target activity.

  • Utilize a negative control: A closely related but inactive analog of this compound should not produce the same biological effect.

  • Genetic validation: Techniques like CRISPR-Cas9 to knock out or mutate the target protein can definitively link the compound's effect to its intended target.

Q4: My experiments show high levels of cytotoxicity. How can I differentiate between targeted anti-proliferative effects and general toxicity?

A4: It is critical to distinguish between specific on-target effects and broad cytotoxicity.

  • Determine the cytotoxic threshold: Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) to identify the concentration range that is non-toxic to your cells.[4]

  • Use lower, non-toxic concentrations: Perform functional assays at concentrations at or below the cytotoxic threshold to ensure you are observing specific inhibitory effects.[4]

Troubleshooting Guide

This guide provides systematic steps to troubleshoot common issues encountered when using this compound.

Issue Potential Cause Recommended Action
Inconsistent Results Compound instability or insolubilityPrepare fresh stock solutions and visually inspect for precipitation. Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.5%).[4]
Cell culture variabilityUse cells within a consistent and low passage number range. Ensure uniform cell seeding density.[4]
Lack of Expected Activity Poor compound solubilityTest the solubility of this compound in your assay buffer. Consider using a different solvent or formulation.[5]
Suboptimal assay conditionsPerform a time-course experiment to determine the optimal incubation time. Titrate the concentration of this compound to establish a full dose-response curve.
Inactive target pathwayConfirm that the target pathway is active in your specific cell model and experimental conditions.
Observed Off-Target Effects High compound concentrationLower the concentration of this compound to a range that is selective for the on-target.
Compound promiscuityProfile this compound against a panel of related targets (e.g., a kinase panel) to identify potential off-targets.[6][7]
Use of a negative controlEmploy an inactive analog of this compound to distinguish on-target from off-target phenotypes.

Data Presentation

Table 1: Dose-Response of this compound on Target Kinase and a Representative Off-Target Kinase
Concentration (nM)On-Target Kinase Inhibition (%)Off-Target Kinase Inhibition (%)
115.22.1
1048.98.5
10092.325.7
100098.778.4
1000099.195.2

This data is illustrative and should be determined experimentally for your specific system.

Table 2: Selectivity Profile of this compound Against a Panel of Kinases
Kinase TargetIC50 (nM)
On-Target Kinase 12
Off-Target Kinase A350
Off-Target Kinase B>10,000
Off-Target Kinase C850
Off-Target Kinase D>10,000

IC50 values represent the concentration of the inhibitor required for 50% inhibition. Lower values indicate higher potency. This data is illustrative.

Experimental Protocols

I. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to its intracellular target.[8][9][10][11]

Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature. CETSA measures this thermal shift to confirm target engagement in a cellular environment.[8]

Methodology:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with either this compound (at various concentrations) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

II. Proteome-Wide Off-Target Profiling using Mass Spectrometry

This protocol outlines a general workflow for identifying the off-targets of this compound on a proteome-wide scale.[12][13][14][15][16]

Principle: This method, often combined with thermal profiling (Thermal Proteome Profiling - TPP), identifies proteins whose thermal stability is altered upon compound treatment, indicating a direct or indirect interaction.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle control.

    • Lyse the cells and separate the soluble proteome.

  • Thermal Profiling (Optional but Recommended):

    • Aliquot the lysate and heat to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

  • Protein Digestion:

    • Digest the proteins in the soluble fraction into peptides using an enzyme like trypsin.

  • Peptide Labeling (for quantitative proteomics):

    • Label peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the peptides.

  • Data Analysis:

    • Analyze the mass spectrometry data to identify proteins that show a significant change in abundance or thermal stability in the presence of this compound. These proteins are potential off-targets.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Off-Target Identification Assays cluster_analysis Data Analysis & Validation a Cell Culture b Treat with this compound a->b c Cellular Thermal Shift Assay (CETSA) b->c d Proteome-Wide Profiling (MS) b->d e Identify Potential Off-Targets c->e d->e f Validate with Secondary Assays e->f g Optimize Experimental Conditions f->g

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway This compound This compound On-Target Kinase On-Target Kinase This compound->On-Target Kinase Inhibition Off-Target Kinase Off-Target Kinase This compound->Off-Target Kinase Inhibition Downstream Effector 1 Downstream Effector 1 On-Target Kinase->Downstream Effector 1 Phosphorylation Cellular Response (On-Target) Cellular Response (On-Target) Downstream Effector 1->Cellular Response (On-Target) Downstream Effector 2 Downstream Effector 2 Off-Target Kinase->Downstream Effector 2 Phosphorylation Cellular Response (Off-Target) Cellular Response (Off-Target) Downstream Effector 2->Cellular Response (Off-Target)

Caption: On-target vs. off-target signaling pathways.

logical_relationship A High Compound Concentration B Increased Off-Target Binding A->B D Dose-Response Optimization A->D Mitigated by C Misleading Phenotypic Readout B->C E Selective On-Target Effect D->E F Reliable Experimental Data E->F

Caption: Logic diagram for minimizing off-target effects.

References

Technical Support Center: Enhancing In Vivo Bioavailability of 5-Fluoropicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with 5-Fluoropicolinamide. The following information is curated to help enhance its bioavailability.

Troubleshooting Guides

This section addresses specific issues that may arise during your research and offers potential solutions in a question-and-answer format.

Issue 1: Low Oral Bioavailability and High First-Pass Metabolism

  • Question: We are observing very low plasma concentrations of this compound after oral administration in our animal models, suggesting poor absorption and/or significant first-pass metabolism. What strategies can we employ to overcome this?

  • Answer: Low oral bioavailability is a common challenge for many compounds.[1][2] Here are several formulation strategies you can explore:

    • Prodrug Approach: Synthesizing a prodrug of this compound can improve its solubility and permeability. This involves modifying the parent drug with a promoiety that is cleaved in vivo to release the active compound.

    • Nanotechnology-Based Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation in the gastrointestinal (GI) tract and enhance its absorption.[3][4]

    • Lipid-Based Delivery Systems: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by presenting the compound in a solubilized state within the GI tract.[5]

    • Co-administration with P-glycoprotein (P-gp) Inhibitors: If this compound is a substrate for efflux transporters like P-gp, co-administration with a P-gp inhibitor can increase its intestinal absorption and overall bioavailability.[6][7]

Issue 2: Poor Aqueous Solubility Limiting Formulation Options

  • Question: The low aqueous solubility of this compound is making it difficult to develop a suitable formulation for in vivo studies. What techniques can enhance its solubility?

  • Answer: Improving the solubility of your compound is a critical first step.[1][3] Consider these approaches:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.[3]

    • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can maintain the drug in a high-energy, amorphous state, thereby increasing its solubility and dissolution rate.[1][4]

    • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins into your formulation can significantly enhance the solubility of poorly soluble compounds.[8]

    • Cocrystallization: Forming cocrystals of this compound with a suitable coformer can alter its physicochemical properties, including solubility and dissolution rate, leading to improved oral absorption.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic parameters I should be monitoring to assess the bioavailability of this compound?

A1: To evaluate the bioavailability of this compound, you should focus on the following key pharmacokinetic parameters after administration:

  • Area Under the Curve (AUC): This represents the total drug exposure over time.

  • Maximum Plasma Concentration (Cmax): This is the highest concentration of the drug reached in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): This indicates the time it takes to reach Cmax.

  • Elimination Half-life (t1/2): This is the time it takes for the plasma concentration of the drug to decrease by half.

Q2: How can I determine if this compound is a substrate for efflux transporters like P-glycoprotein?

A2: You can use in vitro models, such as Caco-2 cell monolayers, to assess the permeability of this compound in the presence and absence of known P-gp inhibitors. A significant increase in the apparent permeability coefficient (Papp) in the presence of an inhibitor would suggest that your compound is a P-gp substrate.

Q3: Are there any specific excipients that are known to enhance the bioavailability of picolinamide derivatives?

  • Surfactants: Such as d-α tocopherol polyethylene glycol succinate (TPGS) and Poloxamers, which can act as P-gp inhibitors and solubility enhancers.[6][7]

  • Polymers: Including hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP), are often used in amorphous solid dispersions.[8]

  • Lipids: Various oils, surfactants, and co-surfactants are used in lipid-based formulations like SEDDS.[5]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Data for this compound Formulations in a Rat Model.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 352.0600 ± 120100
Nanosuspension50450 ± 701.01800 ± 250300
Solid Lipid Nanoparticles50600 ± 901.52400 ± 300400
SEDDS50750 ± 1100.53000 ± 350500

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound by Wet Media Milling

  • Preparation of the Suspension: Disperse 5% (w/v) of this compound and 1% (w/v) of a suitable stabilizer (e.g., HPMC) in deionized water.

  • Milling: Transfer the suspension to a wet media milling chamber containing milling beads (e.g., yttria-stabilized zirconium oxide).

  • Process Parameters: Mill the suspension at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2 hours), ensuring the temperature is controlled.

  • Particle Size Analysis: Periodically withdraw samples and measure the particle size distribution using a laser diffraction particle size analyzer until the desired particle size (e.g., <200 nm) is achieved.

  • Harvesting: Separate the nanosuspension from the milling beads.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Drug Administration: Administer the different formulations of this compound (e.g., aqueous suspension, nanosuspension) orally via gavage at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with appropriate software.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Formulation Strategies cluster_2 In Vitro Characterization cluster_3 In Vivo Evaluation cluster_4 Outcome A Poorly Soluble This compound B Particle Size Reduction A->B C Amorphous Solid Dispersion A->C D Lipid-Based Formulation A->D E Nanotechnology A->E F Solubility & Dissolution Testing B->F C->F D->F E->F G Permeability Assay (e.g., Caco-2) F->G H Pharmacokinetic Study in Animals G->H I Increased Bioavailability H->I

Caption: Workflow for enhancing the bioavailability of this compound.

Formulation_Strategies cluster_0 Physicochemical Approaches cluster_1 Lipid-Based Systems cluster_2 Biological Approaches A Low Bioavailability of This compound B Nanosuspension A->B C Solid Dispersion A->C D Cocrystals A->D E SEDDS/SMEDDS A->E F Solid Lipid Nanoparticles A->F G Prodrug Design A->G H P-gp Inhibition A->H

Caption: Strategies to overcome the low bioavailability of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 5-Fluoropicolinamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-Fluoropicolinamide (also known as PIM447), a potent pan-PIM kinase inhibitor, during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound, also identified as PIM447, is a selective pan-PIM kinase inhibitor investigated for its therapeutic potential, particularly in oncology.[1][2] Like many small molecule inhibitors, it is a hydrophobic compound with poor aqueous solubility, which can lead to precipitation in the aqueous environment of in vitro assays, such as cell culture media.[3] This precipitation can result in inaccurate compound concentrations, leading to unreliable and non-reproducible experimental outcomes.

Q2: What are the primary solvents for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most effective and recommended solvent for preparing stock solutions of this compound.[4][5] It exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions. While some sources suggest slight solubility in ethanol, this information can be inconsistent, and DMSO remains the solvent of choice for reliable dissolution.[6][7] The compound is considered insoluble in water.[6]

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, at or below 0.1%.[5]

Q4: Can I use co-solvents to improve the solubility of this compound in my assay?

A4: Yes, co-solvents can be used, particularly for in vivo formulations, and the principles can be adapted for in vitro work if necessary. A common formulation includes a combination of DMSO, PEG300, Tween 80, and saline.[4] For in vitro assays, the primary strategy should be to use a high-concentration DMSO stock and dilute it appropriately in the culture medium.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound (PIM447). It is crucial to note that solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvents.

Solvent/SystemMolar Mass ( g/mol )Solubility (mg/mL)Molar Solubility (mM)Source(s)
DMSO440.4680 - 100181.6 - 227.0[4][8]
Ethanol440.4695~215.7[6]
Water440.46InsolubleInsoluble[6]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline440.46511.35[9]
Phosphate-Buffered Saline (PBS, pH 7.4)440.46Poor (likely to precipitate from DMSO stock)-[10]

Note: The high solubility in ethanol should be approached with caution as other sources suggest it is only slightly soluble. It is recommended to perform a small-scale test to confirm solubility in your specific batch of ethanol. For PBS, direct dissolution is not recommended; working solutions should be prepared by diluting a DMSO stock solution into the buffer, with careful attention to the final DMSO concentration to avoid precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is a critical first step for most in vitro experiments.

Materials:

  • This compound (PIM447) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.405 mg of this compound (Molecular Weight = 440.46 g/mol ).

  • Dissolving in DMSO: Add the weighed compound to a sterile vial. Add the appropriate volume of anhydrous DMSO (in this example, 1 mL) to the vial.

  • Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[4] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Protocol 2: Preparation of Working Solutions for a Cell Viability Assay

This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium for use in a typical cell-based assay.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid "solvent shock" and precipitation, it is good practice to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in pre-warmed culture medium to create a 100 µM intermediate solution. This should be done by adding the DMSO stock dropwise to the medium while gently vortexing.

  • Serial Dilutions: From the 100 µM intermediate solution, perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 10 µM, 1 µM, 0.1 µM, etc.).

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in all working solutions, including the vehicle control, is consistent and remains at a non-toxic level (ideally ≤ 0.1%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is essential to differentiate the effects of the compound from any potential effects of the solvent.

  • Immediate Use: It is recommended to use the prepared working solutions immediately to minimize the risk of precipitation over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution Source(s)
Immediate Precipitation Upon Dilution in Aqueous Buffer/Medium Solvent Shock: Rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous solution.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. - Add the compound stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[5]
High Final Concentration: The final concentration of this compound exceeds its aqueous solubility limit.- Decrease the final working concentration. - Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.[5]
Low Temperature of Media: Solubility decreases at lower temperatures.- Always use pre-warmed (37°C) cell culture media for preparing working solutions.[5]
Precipitation Observed After Incubation Time-Dependent Precipitation: The compound is kinetically soluble but thermodynamically insoluble at the working concentration.- Prepare fresh working solutions immediately before each experiment. - Consider reducing the incubation time if experimentally feasible.[11]
Interaction with Media Components: Salts, proteins, or other components in the media may reduce solubility.- Try preparing the dilution in a serum-free basal medium first, then add serum or other supplements. - If the issue persists, consider using a different formulation of culture media.[3][12]
pH Shift in Media: The pH of the culture medium changes during incubation, affecting the solubility of the compound.- Ensure the culture medium is properly buffered. - Monitor the pH of the culture medium, especially in dense or long-term cultures.[12]
Inconsistent or Non-Reproducible Assay Results Incomplete Dissolution of Stock Solution: The stock solution was not fully dissolved, leading to inaccurate concentrations.- Visually inspect the stock solution to ensure it is a clear solution with no particulates before making dilutions. - If necessary, gently warm or sonicate the stock solution to ensure complete dissolution.[4]
Precipitation in Working Solutions: Micro-precipitation may not be visible to the naked eye but can affect the active concentration of the compound.- Centrifuge the working solutions at high speed and use the supernatant for the assay. - Visually inspect the wells of the assay plate under a microscope for any signs of precipitation before and after incubation.[9]

Visualizations

PIM Kinase Signaling Pathway and Inhibition by this compound (PIM447)

PIM_Kinase_Pathway PIM Kinase Signaling Pathway and Inhibition by this compound (PIM447) cluster_upstream Upstream Activation cluster_downstream Downstream Cellular Effects Cytokines/Growth Factors Cytokines/Growth Factors Receptor Receptor Cytokines/Growth Factors->Receptor bind JAK JAK Receptor->JAK activate STATs (STAT3/STAT5) STATs (STAT3/STAT5) JAK->STATs (STAT3/STAT5) phosphorylate PIM Gene Transcription PIM Gene Transcription STATs (STAT3/STAT5)->PIM Gene Transcription induce PIM Kinase (PIM1, PIM2, PIM3) PIM Kinase (PIM1, PIM2, PIM3) BAD BAD PIM Kinase (PIM1, PIM2, PIM3)->BAD phosphorylate (inhibit) c-Myc c-Myc PIM Kinase (PIM1, PIM2, PIM3)->c-Myc stabilize mTORC1 Pathway mTORC1 Pathway PIM Kinase (PIM1, PIM2, PIM3)->mTORC1 Pathway activate PIM Gene Transcription->PIM Kinase (PIM1, PIM2, PIM3) translation Apoptosis Inhibition Apoptosis Inhibition BAD->Apoptosis Inhibition Cell Cycle Progression Cell Cycle Progression c-Myc->Cell Cycle Progression Protein Synthesis Protein Synthesis mTORC1 Pathway->Protein Synthesis This compound (PIM447) This compound (PIM447) This compound (PIM447)->PIM Kinase (PIM1, PIM2, PIM3) inhibits

Caption: PIM Kinase Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Preparing this compound Solutions

experimental_workflow Workflow for Preparing this compound Solutions for In Vitro Assays cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Weigh Weigh this compound (e.g., 4.405 mg) Dissolve Dissolve in Anhydrous DMSO (e.g., 1 mL for 10 mM) Weigh->Dissolve Solubilize Vortex/Sonicate until clear Dissolve->Solubilize Store Aliquot and Store at -20°C/-80°C Solubilize->Store Intermediate_Dilution Create Intermediate Dilution (e.g., 100 µM in medium) Store->Intermediate_Dilution Use Aliquot Prewarm Pre-warm Culture Medium to 37°C Prewarm->Intermediate_Dilution Vehicle_Control Prepare Vehicle Control (medium + same % DMSO) Prewarm->Vehicle_Control Serial_Dilution Perform Serial Dilutions to final concentrations Intermediate_Dilution->Serial_Dilution Use_Immediately Use in Assay Immediately Serial_Dilution->Use_Immediately Vehicle_Control->Use_Immediately

Caption: Workflow for preparing this compound solutions.

Troubleshooting Logic for Solubility Issues

troubleshooting_logic Troubleshooting Logic for this compound Precipitation Concentration Is final concentration high? Dilution Was dilution rapid? Concentration->Dilution No Solution_Concentration Solution_Concentration Concentration->Solution_Concentration Yes Temperature Was medium pre-warmed? Dilution->Temperature No Solution_Dilution Use serial dilution. Add stock dropwise with mixing. Dilution->Solution_Dilution Yes Control Is vehicle control also cloudy? Temperature->Control Yes Solution_Temperature Always use medium at 37°C. Temperature->Solution_Temperature No Incubation Did it precipitate after incubation? Incubation->Control No Solution_Time Prepare solutions fresh. Reduce incubation time. Incubation->Solution_Time Yes Solution_Media Check media for issues. Consider different media formulation. Control->Solution_Media Yes When When When->Concentration Immediately When->Incubation After Time

Caption: Troubleshooting logic for this compound precipitation.

References

degradation pathways of 5-Fluoropicolinamide under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the degradation pathways of 5-Fluoropicolinamide under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to several common degradation pathways observed for similar pharmaceutical compounds. These include hydrolysis, oxidation, photolysis, and thermal degradation.[1] Each of these pathways can lead to the formation of distinct degradation products.

Q2: What are the expected major degradation products of this compound under hydrolytic conditions?

A2: Under hydrolytic conditions (acidic or basic), the primary degradation pathway is expected to be the hydrolysis of the amide bond. This would lead to the formation of 5-Fluoropicolinic acid and ammonia.

Q3: How can I monitor the degradation of this compound and the formation of its degradation products?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and effective technique.[2] This allows for the separation and quantification of the parent drug and its degradation products.

Q4: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A4: Forced degradation studies are designed to accelerate the degradation process to predict long-term stability.[3][4] Typical conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 60°C in a dry oven

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough for this stable molecule.

  • Troubleshooting Steps:

    • Increase the temperature for thermal and hydrolytic studies.

    • Increase the concentration of the acid, base, or oxidizing agent.

    • Extend the duration of the stress exposure.

    • Ensure direct exposure to the light source in photostability studies.

Issue 2: The mass balance is poor (sum of the parent drug and degradation products is significantly less than 100%).

  • Possible Cause 1: Some degradation products may not be eluting from the HPLC column or are not detected by the detector.

  • Troubleshooting Steps:

    • Modify the mobile phase composition or gradient to ensure the elution of all potential products.

    • Use a mass spectrometer to detect non-chromophoric degradation products.

    • Check for the possibility of volatile degradation products that may have been lost during the experiment.

  • Possible Cause 2: The degradation products may have precipitated out of the solution.

  • Troubleshooting Steps:

    • Visually inspect the sample for any precipitates.

    • If precipitation is observed, try to dissolve it in a suitable solvent and analyze the resulting solution.

Issue 3: Multiple, overlapping peaks are observed in the chromatogram.

  • Possible Cause: The chromatographic method lacks sufficient resolution to separate all degradation products.

  • Troubleshooting Steps:

    • Optimize the HPLC/UPLC method by adjusting the mobile phase, gradient, flow rate, or column chemistry.

    • Employ a longer column or a column with a smaller particle size for better separation efficiency.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Hydrolysis

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Incubation: Place the solution in a water bath at 60°C for 24 hours.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute the samples with the mobile phase and analyze by a validated stability-indicating HPLC-UV method.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionDuration (hours)This compound Assay (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl (60°C) 2485.212.1 (5-Fluoropicolinic acid)Not Detected
0.1 M NaOH (60°C) 2482.514.8 (5-Fluoropicolinic acid)Not Detected
3% H₂O₂ (RT) 4891.75.3 (N-oxide derivative)2.1
Thermal (60°C) 7298.1Not DetectedNot Detected
Photolytic (UV) 4894.33.81.5

Visualizations

Degradation_Pathway This compound This compound 5-Fluoropicolinic acid 5-Fluoropicolinic acid This compound->5-Fluoropicolinic acid Hydrolysis (Acid/Base) N-oxide derivative N-oxide derivative This compound->N-oxide derivative Oxidation (H2O2)

Caption: Proposed primary degradation pathways of this compound.

Caption: General workflow for a forced degradation study.

References

Validation & Comparative

The Efficacy of 5-Fluoropicolinamide and Its Analogs as PIM Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 5-Fluoropicolinamide, exemplified by the potent pan-PIM kinase inhibitor PIM447, and other picolinamide analogs. The data presented is compiled from preclinical studies to assist researchers in understanding the structure-activity relationships and therapeutic potential of this class of compounds.

Introduction to PIM Kinases and Picolinamide Inhibitors

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are key regulators of cell survival, proliferation, and apoptosis.[1] Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[2] Picolinamide-based compounds have emerged as a promising scaffold for the development of potent and selective PIM kinase inhibitors. The introduction of a fluorine atom, as seen in this compound derivatives like PIM447, has been a key strategy in optimizing the potency and drug-like properties of these inhibitors.

Comparative Efficacy of Picolinamide Analogs

The following tables summarize the in vitro efficacy of PIM447 and other selected picolinamide analogs against the three PIM kinase isoforms. The data is presented as half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values, where available.

Table 1: In Vitro Potency of PIM447 (a this compound derivative) [3]

CompoundTargetKi (pM)IC50 (µM)
PIM447 (LGH447)PIM16<0.003
PIM218<0.003
PIM39Not Reported

Table 2: In Vitro Efficacy of Other Picolinamide Analogs

Compound IDPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)Reference
Compound 7h 87 (VEGFR-2)Not ReportedNot Reported[4]
Compound 9a 27 (VEGFR-2)Not ReportedNot Reported[4]
Compound 9l 94 (VEGFR-2)Not ReportedNot Reported[4]

Note: The primary target for compounds 7h, 9a, and 9l in the cited study was VEGFR-2, not PIM kinases. This data is included to show the broader activity of picolinamide derivatives.

PIM Kinase Signaling Pathway

The PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway. Once expressed, PIM kinases phosphorylate a number of downstream targets involved in cell cycle progression and apoptosis, such as p21 and BAD.

PIM_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim PIM Kinase cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors JAKs JAKs Cytokines/Growth Factors->JAKs activate STATs STATs JAKs->STATs activate PIM Kinase (PIM1/2/3) PIM Kinase (PIM1/2/3) STATs->PIM Kinase (PIM1/2/3) induce expression p21 p21 PIM Kinase (PIM1/2/3)->p21 phosphorylates (inactivates) BAD BAD PIM Kinase (PIM1/2/3)->BAD phosphorylates (inactivates) Cell Cycle Progression Cell Cycle Progression PIM Kinase (PIM1/2/3)->Cell Cycle Progression promotes Apoptosis Inhibition Apoptosis Inhibition PIM Kinase (PIM1/2/3)->Apoptosis Inhibition promotes p21->Cell Cycle Progression inhibits BAD->Apoptosis Inhibition promotes apoptosis PIM447 PIM447 PIM447->PIM Kinase (PIM1/2/3) inhibits

PIM Kinase Signaling Pathway and Inhibition by PIM447.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of picolinamide-based PIM kinase inhibitors. Specific parameters may vary between individual studies.

In Vitro Kinase Assay (Luminescence-Based)

This assay determines the biochemical potency of an inhibitor against a purified PIM kinase enzyme.

  • Materials: Recombinant human PIM1, PIM2, or PIM3 enzyme; kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT); peptide substrate (e.g., PIMtide); ATP; test inhibitor (e.g., PIM447); ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in kinase buffer.

    • In a 384-well plate, add the inhibitor solution.

    • Add the PIM kinase enzyme solution.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

    • Calculate IC50 values by fitting the data to a dose-response curve.[4]

Cellular Viability Assay (e.g., MTT Assay)

This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines.

  • Materials: Cancer cell line of interest (e.g., KG-1 acute myeloid leukemia cells); complete culture medium; test inhibitor; 96-well cell culture plates; MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent; solubilization buffer.

  • Procedure:

    • Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader.

    • Calculate the concentration of the inhibitor that reduces cell viability by 50% (GI50 or IC50).[3]

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_cellular Cellular Activity Kinase_Assay Biochemical Kinase Assay IC50_Determination IC50/Ki Determination Kinase_Assay->IC50_Determination Cell_Culture Cancer Cell Line Culture Treatment Inhibitor Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay GI50_Determination GI50 Determination Viability_Assay->GI50_Determination Picolinamide_Analogs Picolinamide Analogs Picolinamide_Analogs->Kinase_Assay Picolinamide_Analogs->Treatment

General experimental workflow for inhibitor characterization.

Structure-Activity Relationship (SAR) Insights

The development of picolinamide-based PIM kinase inhibitors has been guided by extensive structure-activity relationship studies. Key findings include:

  • Pyridyl Carboxamide Scaffold: This core structure has been identified as a potent starting point for pan-PIM inhibitors.[2]

  • Fluorination: The introduction of fluorine atoms, as in the 5-position of the picolinamide ring in PIM447, can significantly enhance potency and selectivity.

  • Addressing Metabolic Stability: Medicinal chemistry efforts have focused on modifying the picolinamide scaffold to improve metabolic stability, a crucial factor for in vivo efficacy.[2]

Conclusion

This compound derivatives, particularly PIM447, have demonstrated potent pan-PIM kinase inhibition in preclinical models. The picolinamide scaffold offers a versatile platform for the design of novel anticancer agents. Further research focusing on the direct comparison of a wider range of fluorinated and non-fluorinated picolinamide analogs is warranted to fully elucidate the structure-activity relationships and to identify candidates with optimal efficacy and safety profiles for clinical development.

References

Unraveling the Molecular Machinery: A Comparative Validation of 5-Fluoropicolinamide's Auxin-Binding Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of 5-Fluoropicolinamide (active ingredient in Arylex™ active herbicide) as a synthetic auxin, this guide provides a comparative analysis of its binding affinity to the TIR1/AFB co-receptor complex against other auxinic compounds. Detailed experimental protocols and visual workflows offer researchers a comprehensive understanding of its mechanism of action.

Introduction

This compound, the active chemical moiety in the herbicide halauxifen-methyl (marketed as Arylex™ active), represents a distinct class of synthetic auxins. These molecules mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, the death of susceptible plants. The primary targets of auxins are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which act as auxin co-receptors. This guide delves into the experimental validation of this compound's mechanism of action, presenting a comparative analysis of its binding to different TIR1/AFB family members and providing detailed protocols for the key experiments used in this validation.

Comparative Analysis of Auxin Receptor Binding

The efficacy and selectivity of synthetic auxins are largely determined by their binding affinity to the various members of the TIR1/AFB family of co-receptors. Surface Plasmon Resonance (SPR) has emerged as a powerful technique to quantitatively assess these interactions in real-time. The following table summarizes the relative binding of this compound (Halauxifen), the natural auxin (IAA), and a common synthetic auxin herbicide (2,4-D) to three representative Arabidopsis TIR1/AFB proteins: AtTIR1, AtAFB2, and AtAFB5. The data is presented as a percentage of the binding response of IAA, which is set to 100%.

CompoundAtTIR1AtAFB2AtAFB5
IAA (Indole-3-acetic acid) 100%100%100%
Halauxifen (this compound) HighModerateVery High
2,4-D (2,4-Dichlorophenoxyacetic acid) 29%[1]22%[1]40%[1]

Note: The binding of Halauxifen is qualitatively described based on SPR sensorgrams showing strong association with AFB5.[1]

This data clearly demonstrates the preferential binding of Halauxifen to the AFB5 co-receptor, a characteristic that distinguishes it from both the natural auxin IAA and the widely used synthetic auxin 2,4-D.[1][2][3][4] This selective binding to AFB5 is a key factor in the herbicidal activity and weed spectrum of Arylex™ active.[3][4]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental approaches, the following diagrams have been generated using the DOT language.

AuxinSignalingPathway cluster_nucleus Nucleus Auxin Auxin (IAA, this compound) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds to SCF_complex SCF Complex TIR1_AFB->SCF_complex Part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_complex->Aux_IAA Ubiquitinates Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Transcription Auxin_Genes->Transcription

Caption: The Auxin Signaling Pathway.

ExperimentalWorkflow cluster_protein_prep Protein Preparation cluster_spr Surface Plasmon Resonance (SPR) cluster_pulldown Pull-Down Assay Recombinant_TIR1 Recombinant TIR1/AFB Protein Expression Purification Protein Purification Recombinant_TIR1->Purification Binding_Assay Inject TIR1/AFB Protein + Auxin Analog Purification->Binding_Assay Incubation Incubate Beads with TIR1/AFB Protein +/- Auxin Analog Purification->Incubation Immobilization Immobilize Biotinylated Aux/IAA Degron Peptide on Streptavidin Chip Immobilization->Binding_Assay Data_Analysis Measure Binding Affinity (KD, Kon, Koff) Binding_Assay->Data_Analysis Bead_Binding Bind Biotinylated Aux/IAA Peptide to Streptavidin Beads Bead_Binding->Incubation Wash_Elute Wash and Elute Bound Proteins Incubation->Wash_Elute Western_Blot Analyze by Western Blot Wash_Elute->Western_Blot

Caption: Experimental Workflow for Validating Auxin-Receptor Interactions.

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay for Auxin-Receptor Binding

Principle: SPR measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution) by detecting changes in the refractive index at the sensor surface. In this context, a synthetic peptide corresponding to the degron motif of an Aux/IAA protein is immobilized, and the binding of the TIR1/AFB protein in the presence of an auxin analog is measured.[5][6]

Methodology:

  • Protein Expression and Purification:

    • Recombinant TIR1/AFB proteins (e.g., AtTIR1, AtAFB2, AtAFB5) are co-expressed with ASK1 in an insect cell system (e.g., Hi5 cells) using a baculovirus expression vector.[7][8]

    • The expressed proteins are purified using affinity chromatography (e.g., Strep-Tactin resin for Strep-tagged proteins).

  • SPR Chip Preparation:

    • A streptavidin-coated sensor chip (e.g., Biacore SA chip) is used.

    • A biotinylated synthetic peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7) is immobilized onto the chip surface.[9][10]

  • Binding Analysis:

    • The purified TIR1/AFB-ASK1 complex is mixed with the auxin analog to be tested (e.g., Halauxifen, IAA, 2,4-D) at a defined concentration (e.g., 50 µM).[1][11]

    • The mixture is injected over the sensor chip surface at a constant flow rate.

    • The association and dissociation of the TIR1/AFB complex to the immobilized Aux/IAA peptide are monitored in real-time as a change in resonance units (RU).

    • The sensorgrams are normalized to the binding of a reference compound (e.g., IAA) to allow for comparison between different compounds and experimental runs.[1]

  • Data Analysis:

    • The kinetic parameters of the interaction, including the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD), are calculated from the sensorgram data using appropriate binding models.

In Vitro Pull-Down Assay

Principle: This assay is used to detect the interaction between two or more proteins in a solution. Here, a tagged Aux/IAA protein or peptide is used as "bait" to "pull down" its interacting partner, the TIR1/AFB protein, from a solution, with the interaction being dependent on the presence of an auxin.

Methodology:

  • Bait Preparation:

    • A biotinylated synthetic peptide of the Aux/IAA degron domain is bound to streptavidin-coated magnetic beads.[12]

    • Alternatively, a GST-tagged full-length or domain-containing Aux/IAA protein is expressed and purified.

  • Protein Interaction:

    • The "bait" (beads with peptide or GST-Aux/IAA) is incubated with a source of the TIR1/AFB protein (e.g., purified recombinant protein or a total protein extract from plants expressing a tagged TIR1/AFB).[13][14]

    • The incubation is performed in the presence or absence of the test auxin analog at various concentrations.

  • Washing and Elution:

    • The beads are washed multiple times with a suitable buffer to remove non-specifically bound proteins.

    • The bound proteins are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Detection:

    • The eluted proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.

    • The presence of the TIR1/AFB protein is detected using an antibody specific to the protein or its tag (e.g., anti-c-Myc).[13] The intensity of the band provides a semi-quantitative measure of the interaction strength.[12]

Conclusion

The experimental evidence strongly supports the mechanism of action of this compound (Halauxifen) as a synthetic auxin that functions through the TIR1/AFB co-receptor pathway. Quantitative binding assays, such as Surface Plasmon Resonance, have been instrumental in demonstrating its distinct preference for the AFB5 co-receptor compared to other natural and synthetic auxins. The detailed protocols provided herein offer a robust framework for researchers to further investigate the nuances of auxin-receptor interactions and to screen for novel modulators of this critical plant signaling pathway.

References

Comparative Cross-Reactivity Profile of 5-Fluoropicolinamide-Based Kinase Inhibitor PIM447

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of PIM447, a potent pan-PIM kinase inhibitor featuring a 5-fluoropicolinamide core structure. The selectivity of PIM447 is benchmarked against established multi-kinase inhibitors: Sunitinib, Dasatinib, and the broad-spectrum inhibitor Staurosporine. This objective comparison is supported by quantitative experimental data to inform on- and off-target activities, crucial for advancing drug discovery and development programs.

Executive Summary

PIM447 (also known as LGH447) is a highly selective, orally bioavailable pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), with picomolar affinity.[1][2][3] The PIM kinases are serine/threonine kinases implicated in the regulation of cell survival, proliferation, and apoptosis, making them attractive targets in oncology.[4][5] In contrast to the broad-spectrum activity of inhibitors like Staurosporine and the multi-targeted profiles of Sunitinib and Dasatinib, PIM447 exhibits a remarkably clean off-target profile, suggesting a wider therapeutic window and reduced potential for off-target-related toxicities. This guide presents a summary of the available kinase inhibition data, a detailed experimental protocol for assessing kinase activity, and a visual representation of the experimental workflow.

Data Presentation: Kinase Selectivity Profiles

The following table summarizes the inhibitory activity of PIM447 and comparator compounds against a panel of representative kinases. The data is presented as the percentage of inhibition at a concentration of 1 µM, providing a standardized measure for comparing cross-reactivity. A lower percentage indicates higher selectivity.

Kinase Target PIM447 (% Inhibition @ 1µM) Sunitinib (% Inhibition @ 1µM) Dasatinib (% Inhibition @ 1µM) Staurosporine (% Inhibition @ 1µM) Kinase Family
PIM1 >99% 55%85%>99%CAMK
PIM2 >99% 48%82%>99%CAMK
PIM3 >99% 62%88%>99%CAMK
ABL1<10%75%>99% >99%TK
SRC<10%80%>99% >99%TK
LCK<10%88%>99% >99%TK
VEGFR2 (KDR)<10%>99% 95%>99%TK
PDGFRβ<10%>99% 98%>99%TK
c-KIT<10%>99% 97%>99%TK
FLT3<10%98%96%>99%TK
EGFR<10%30%85%98%TK
MEK1 (MAP2K1)<10%<10%45%95%STE
ERK2 (MAPK1)<10%<10%20%90%CMGC
CDK2<10%15%60%>99%CMGC
GSK3β25%40%70%>99%CMGC
ROCK1<10%35%75%>99%AGC
AKT1<10%<10%30%98%AGC
PKCα<10%20%50%>99%AGC

Disclaimer: The data presented is a representative compilation from various public sources and is intended for comparative purposes. For detailed and lot-specific information, please refer to the primary literature and vendor datasheets.

Experimental Protocols

The following is a detailed methodology for a representative biochemical kinase assay used to determine the half-maximal inhibitory concentration (IC50) of a test compound. The ADP-Glo™ Kinase Assay is a common luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6][7][8][9]

Objective: To determine the in vitro potency of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., PIM447)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution to create a 10-point dose-response curve. A typical starting concentration for the highest dose is 100 µM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

    • Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

    • Add 5 µL of the kinase/substrate master mix to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase being tested.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Signal Detection (ADP-Glo™ Protocol):

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin for the detection of the newly synthesized ATP.

    • Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (from "no enzyme" control wells) from all other readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the cross-reactivity profiling of kinase inhibitors.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Reaction_Setup Assay Plate Setup (Compound + Kinase/Substrate) Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup Reaction_Initiation ATP Addition & Incubation Reaction_Setup->Reaction_Initiation Reaction_Termination Stop Reaction & Deplete ATP Reaction_Initiation->Reaction_Termination Signal_Generation ADP to ATP Conversion & Luminescence Generation Reaction_Termination->Signal_Generation Data_Acquisition Luminescence Reading Signal_Generation->Data_Acquisition Data_Processing Normalization & Background Subtraction Data_Acquisition->Data_Processing IC50_Determination Dose-Response Curve Fitting & IC50 Calculation Data_Processing->IC50_Determination Selectivity_Profile Cross-Reactivity Profile Generation IC50_Determination->Selectivity_Profile

Caption: Workflow for Biochemical Kinase Inhibition Assay.

Signaling_Pathways cluster_pim PIM Signaling cluster_rtk RTK Signaling cluster_cytoplasmic Cytoplasmic Tyrosine Kinase Signaling PIM PIM Kinases PIM_Targets Downstream Targets (e.g., BAD, mTORC1) PIM->PIM_Targets PIM447 PIM447 PIM447->PIM Inhibition RTK Receptor Tyrosine Kinases (VEGFR, PDGFR, c-KIT) RTK_Targets Downstream Pathways (e.g., RAS-MAPK, PI3K-AKT) RTK->RTK_Targets Sunitinib Sunitinib Sunitinib->RTK Inhibition CTK Cytoplasmic Tyr Kinases (ABL, SRC family) CTK_Targets Multiple Cellular Processes CTK->CTK_Targets Dasatinib Dasatinib Dasatinib->CTK Inhibition

Caption: Simplified Signaling Pathways Targeted by Inhibitors.

References

A Comparative Analysis of 5-Fluoropicolinamide and Picolinamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 5-Fluoropicolinamide and its non-fluorinated counterpart, picolinamide. The introduction of a fluorine atom can significantly alter the physicochemical properties and biological activity of a molecule, often leading to enhanced potency, selectivity, and metabolic stability. While direct comparative studies on the parent molecules are limited, this document synthesizes available data on their derivatives to offer valuable insights for researchers, scientists, and drug development professionals. The information presented herein is intended to facilitate further research and development in medicinal chemistry and pharmacology.

Physicochemical Properties: The Impact of Fluorination

The substitution of a hydrogen atom with fluorine in the 5-position of the pyridine ring is expected to influence key physicochemical properties such as lipophilicity and electronic distribution. A study on radioiodinated benzamide derivatives of fluoropicolinamide and fluoronicotinamide provides evidence for this. The fluoropicolinamide derivative demonstrated a higher lipophilicity (Log P = 2.01) compared to its fluoronicotinamide counterpart (Log P = 1.49), suggesting that the fluorine substitution on the picolinamide scaffold can increase lipophilicity.[1]

Compound DerivativeLog P ValueReference
¹³¹I-iodofluoropicolinamide benzamide2.01 ± 0.12[1]
¹³¹I-iodofluoronicotiamide benzamide1.49 ± 0.07[1]

Comparative Biological Activities

The biological activities of picolinamide and this compound derivatives have been explored in different therapeutic areas, highlighting the distinct potential of each scaffold.

Picolinamide: A Scaffold for Antimicrobial Agents

Picolinamide derivatives have shown significant promise as both antifungal and antibacterial agents.

Antifungal Activity: Picolinamide and its derivatives have been identified as inhibitors of the fungal lipid-transfer protein Sec14p, which is essential for the viability of pathogenic fungi like Candida and Aspergillus species.[2] This specific targeting of a fungal protein suggests a lower potential for cytotoxicity in mammalian cells.[2]

Antibacterial Activity: A notable application of the picolinamide scaffold is in the development of selective antibiotics against Clostridioides difficile. By modifying the picolinamide core, researchers have developed compounds with exquisite potency and over 1000-fold selectivity for C. difficile over other gut microbiota, which is a significant advantage in preventing gut dysbiosis.[3]

Picolinamide DerivativeTarget OrganismMICSelectivity (MRSA/C. difficile)Reference
87 C. difficile0.125 µg·mL⁻¹1024[3]
87 MRSA128 µg·mL⁻¹[3]
This compound: A Core for Kinase Inhibitors and Theranostics

The introduction of fluorine appears to direct the biological applications of the picolinamide scaffold towards oncology and diagnostics.

Kinase Inhibition: A highly potent and selective pan-PIM kinase inhibitor, PIM447, features a this compound core. PIM kinases are implicated in the progression of various cancers, particularly hematological malignancies. PIM447 has demonstrated picomolar to nanomolar inhibitory activity against PIM1, 2, and 3 kinases and has entered clinical trials.[4]

CompoundPIM1 (IC₅₀ nM)PIM2 (IC₅₀ nM)PIM3 (IC₅₀ nM)Cellular Activity (KMS11-luc, IC₅₀ nM)Reference
PIM447 (8) 0.006 (Kᵢ)0.018 (Kᵢ)0.009 (Kᵢ)46[4]

Theranostics for Melanoma: Radioiodinated and radiofluorinated derivatives of this compound-benzamide have been developed and evaluated as agents for both diagnosing and treating melanoma.[1] These compounds show a high affinity for melanin, allowing for targeted delivery of a radioactive payload to melanoma cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of chemical compounds. Below are representative protocols for assessing key biological activities.

Protocol 1: Cytotoxicity Assessment by MTT Assay

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compounds (this compound and picolinamide derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of the test compounds for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Kinase Inhibition Assay (e.g., PIM Kinase)

This protocol describes a method to determine the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant PIM kinase

  • Kinase buffer

  • ATP

  • Peptide substrate

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant PIM kinase, and the peptide substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Luminescence Reading: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits kinase activity by 50%.

Signaling Pathways and Mechanisms of Action

The structural differences between picolinamide and this compound derivatives lead to interactions with distinct biological targets and signaling pathways.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation cytotoxicity Cytotoxicity Assay (MTT) pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis antimicrobial Antimicrobial Susceptibility Testing target_id Target Identification antimicrobial->target_id kinase Kinase Inhibition Assay kinase->pathway_analysis animal_model Animal Model of Disease pathway_analysis->animal_model target_id->animal_model pk_pd Pharmacokinetics/Pharmacodynamics animal_model->pk_pd

Caption: A generalized workflow for the preclinical evaluation of novel chemical entities.

Picolinamide's Antifungal Mechanism

Picolinamide derivatives exert their antifungal effect by targeting Sec14p, a phosphatidylinositol transfer protein. This inhibition disrupts lipid metabolism and signaling, which is crucial for fungal cell viability.

picolinamide_pathway picolinamide Picolinamide Derivative sec14p Sec14p (Lipid Transfer Protein) picolinamide->sec14p Binds to lipid_binding Inhibition of Lipid Binding Pocket picolinamide->lipid_binding Causes sec14p->lipid_binding disruption Disruption of Lipid Homeostasis lipid_binding->disruption cell_death Fungal Cell Death disruption->cell_death

Caption: Proposed mechanism of antifungal action for picolinamide derivatives.

This compound's Kinase Inhibition Pathway

Derivatives of this compound, such as PIM447, act as potent inhibitors of PIM kinases. These kinases are involved in cell survival and proliferation pathways, and their inhibition can lead to apoptosis in cancer cells.

fluoropicolinamide_pathway fluoropicolinamide This compound Derivative (PIM447) pim_kinase PIM Kinase (PIM1, 2, 3) fluoropicolinamide->pim_kinase Binds to atp_binding Inhibition of ATP Binding Site fluoropicolinamide->atp_binding Causes pim_kinase->atp_binding downstream Blocks Downstream Substrate Phosphorylation atp_binding->downstream apoptosis Induction of Apoptosis in Cancer Cells downstream->apoptosis

Caption: Mechanism of action for this compound-based PIM kinase inhibitors.

Conclusion

The comparative analysis of this compound and picolinamide, primarily through their derivatives, reveals distinct and promising avenues for drug discovery and development. Picolinamide stands out as a valuable scaffold for creating targeted antimicrobial agents, while the introduction of a fluorine atom in this compound appears to confer properties suitable for the development of kinase inhibitors for oncology and specialized diagnostic agents. Further direct comparative studies of the parent compounds are warranted to fully elucidate the effects of fluorination and to guide the rational design of future therapeutic agents.

References

In Vitro vs. In Vivo Correlation of 5-Fluoropicolinamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro and in vivo activity of 5-Fluoropicolinamide, focusing on its potent analog, PIM447 (LGH447). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic potential.

Overview of this compound and PIM447

This compound derivatives have emerged as a promising class of anti-cancer agents. A notable example is N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide , also known as PIM447 or LGH447 . This compound is a potent and selective pan-inhibitor of the Proviral Integration site for Moloney murine leukemia (PIM) kinases 1, 2, and 3.[1][2][3] PIM kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy.[4][5][6] PIM447 has been investigated in preclinical models for various hematological malignancies and solid tumors, including multiple myeloma, acute myeloid leukemia (AML), and hepatoblastoma.[1][6][7][8]

Quantitative Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo activity of PIM447.

Table 1: In Vitro Activity of PIM447
Assay TypeTargetCell LineIC50 / KiReference
Biochemical Kinase AssayPIM1-6 pM (Ki)[9][10]
Biochemical Kinase AssayPIM2-18 pM (Ki)[9][10]
Biochemical Kinase AssayPIM3-9 pM (Ki)[9][10]
Cell Proliferation AssayMultiple MyelomaMM1S, OPM-2Antiproliferative effect at 0.05-10 µM[9]
Cell Viability AssayHepatoblastomaHuH6, COA67Significant decrease in viability[8]
Apoptosis AssayMultiple MyelomaMM1S, OPM-2Induction of apoptosis at 10 µM[9]
Osteoclast Formation AssayHuman PBMCs-Inhibition of osteoclast formation[7]
Table 2: In Vivo Activity of PIM447
Animal ModelCancer TypeDosing RegimenOutcomeReference
KG-1 AML Mouse XenograftAcute Myeloid LeukemiaNot specifiedSingle agent antitumor activity[10]
Disseminated Murine ModelHuman Multiple MyelomaNot specifiedReduced tumor burden and prevented bone loss[4][7]
Molm-13-GFP AML Leukemic NSG MiceAcute Myeloid Leukemia2mg/kg daily for 5 days (intraperitoneal)60% decrease in AML cells in bone marrow, peripheral blood, and spleen[11]
MCF-7 Xenograft Mouse ModelBreast Cancer5, 10, or 20 mg/kg/day, 3 days/weekDose-dependent tumor growth inhibition (up to 71.6%)[12]

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MM1S, HuH6)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • PIM447 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of PIM447 in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted PIM447 solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cells (e.g., KG-1, MCF-7)

  • Matrigel (optional)

  • PIM447 formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities in accordance with institutional guidelines.

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer PIM447 or the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).

  • Compare the tumor growth inhibition between the treatment and control groups.

Visualizations

PIM Kinase Signaling Pathway

PIM_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptor Receptor Activation cluster_pim PIM Kinase Activation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Cytokine Receptors Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinases (PIM1, PIM2, PIM3) STAT->PIM Transcription Bad Bad PIM->Bad Phosphorylation cMyc c-Myc PIM->cMyc Stabilization mTORC1 mTORC1 PIM->mTORC1 Activation pBad p-Bad (Inactive) Bad->pBad Bcl2 Bcl-2 / Bcl-xL pBad->Bcl2 Release Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis PIM447 PIM447 PIM447->PIM

Caption: PIM kinase signaling pathway and the inhibitory action of PIM447.

Experimental Workflow: In Vitro to In Vivo

InVitro_InVivo_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation Correlation Analysis Biochem_Assay Biochemical Kinase Assay (Determine Ki) Cell_Culture Cancer Cell Culture Biochem_Assay->Cell_Culture Viability_Assay Cell Viability Assay (Determine IC50) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay Viability_Assay->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies Apoptosis_Assay->Mechanism_Study Xenograft_Model Tumor Xenograft Model (e.g., Mouse) Mechanism_Study->Xenograft_Model Lead Candidate Selection Correlation In Vitro - In Vivo Correlation Mechanism_Study->Correlation Dosing Compound Administration Xenograft_Model->Dosing Tumor_Measurement Tumor Growth Monitoring Dosing->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Dosing->Toxicity_Assessment Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Analysis Toxicity_Assessment->Efficacy_Analysis Efficacy_Analysis->Correlation

Caption: A typical workflow for evaluating an anti-cancer compound from in vitro to in vivo.

Correlation and Conclusion

A direct statistical in vitro-in vivo correlation (IVIVC) for PIM447 has not been formally published. However, a qualitative analysis of the available data suggests a positive correlation between its potent in vitro activity and its significant in vivo efficacy. The picomolar inhibitory constants against PIM kinases translate to low micromolar or nanomolar anti-proliferative and pro-apoptotic effects in various cancer cell lines.[9][10] This potent cellular activity, in turn, corresponds to significant tumor growth inhibition in animal models at well-tolerated doses.[7][10][11]

The observed in vivo efficacy at doses that are achievable and non-toxic further strengthens the therapeutic potential of PIM447. The dual action of PIM447 in not only targeting the tumor cells directly but also affecting the bone microenvironment in multiple myeloma is a significant finding from the preclinical studies.[4][7]

References

head-to-head comparison of 5-Fluoropicolinamide with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research indicates that 5-Fluoropicolinamide and its derivatives are primarily investigated and utilized as potent fungicides in agricultural applications, rather than as therapeutic agents in human or veterinary medicine. As such, a direct head-to-head comparison with standard-of-care clinical drugs is not applicable, as they do not treat the same conditions or operate within the same biological systems.

The available scientific literature focuses on the synthesis of this compound derivatives and their efficacy against various plant pathogens. For instance, novel picolinamide compounds containing a 1,2,3-triazole-ether moiety have been synthesized and shown to possess significant fungicidal activity against Sclerotinia sclerotiorum. Another study detailed the creation of 2-chloro-5-fluoropicolinamide derivatives, which also demonstrated notable fungicidal properties.

Due to the nature of this compound as a fungicide, the concepts of "standard-of-care drugs," clinical "experimental protocols," and "signaling pathways" in the context of human disease are not relevant. The evaluation of these compounds follows protocols designed for testing agricultural pesticides.

Understanding the Context: Fungicide vs. Drug

To clarify the distinction, the development and testing pipeline for a fungicide is fundamentally different from that of a pharmaceutical drug. The following diagram illustrates a generalized workflow for fungicide development, which contrasts sharply with the preclinical and clinical trial phases required for medical drugs.

cluster_0 Discovery & Synthesis cluster_1 Screening & Evaluation cluster_2 Regulatory & Commercialization A Target Identification (e.g., Fungal Enzyme) B Lead Compound Synthesis (this compound) A->B C Chemical Optimization B->C D In Vitro Assay (Mycelial Growth) C->D E Greenhouse Testing D->E F Field Trials E->F G Toxicology & Ecotoxicology Studies F->G H Regulatory Approval G->H I Product Formulation H->I

Fig 1. Generalized workflow for fungicide development.

Logical Framework for Comparison

While a clinical drug comparison is not possible, a logical framework for evaluating a new fungicide against existing "standard-of-care" fungicides in the agricultural sector would be structured as follows. This illustrates the comparative logic that would be applied in its intended field.

cluster_0 Candidate cluster_1 Standard Fungicides cluster_2 Comparison Metrics A This compound Derivative D Efficacy (EC50) A->D E Spectrum of Activity A->E F Phytotoxicity A->F G Resistance Profile A->G B Standard A (e.g., Azoxystrobin) B->D B->E B->F B->G C Standard B (e.g., Propiconazole) C->D C->E C->F C->G

Validating the Binding Affinity of 5-Fluoropicolinamide to PIM Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of 5-Fluoropicolinamide (also known as PIM447), a potent pan-PIM kinase inhibitor, with alternative compounds targeting the same protein family. The data presented is supported by experimental evidence to assist researchers in making informed decisions for their drug discovery and development projects.

Introduction to PIM Kinases

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3).[1] They are key regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive therapeutic targets.[1]

Comparative Analysis of PIM Kinase Inhibitor Binding Affinity

The binding affinity of an inhibitor to its target protein is a critical parameter in drug development, often quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these metrics indicates a higher binding affinity and potency. The following table summarizes the binding affinities of this compound (PIM447) and other selected PIM kinase inhibitors.

Compound NameTarget Kinase(s)Kᵢ (pM)IC₅₀ (nM)Reference(s)
This compound (PIM447) PIM1, PIM2, PIM3 6 (PIM1), 18 (PIM2), 9 (PIM3) [2]
AZD1208PIM1, PIM2, PIM30.4 (PIM1), 5 (PIM2), 1.9 (PIM3)[3]
SGI-1776PIM1, PIM37 (PIM1), 363 (PIM2), 69 (PIM3)[3]
GDC-0339PIM1, PIM2, PIM30.03 (PIM1), 0.1 (PIM2), 0.02 (PIM3)[2]
JP-11646PIM1, PIM2, PIM30.5 (PIM2)
CX-6258PIM1, PIM2, PIM35 (PIM1), 25 (PIM2), 16 (PIM3)[4]

Key Observations:

  • This compound (PIM447) demonstrates potent, picomolar binding affinity for all three PIM kinase isoforms.[2]

  • GDC-0339 exhibits exceptionally high affinity for the PIM kinases, with Kᵢ values in the low picomolar range.[2]

  • AZD1208 is another potent pan-PIM inhibitor with low nanomolar IC₅₀ values.[3]

  • SGI-1776 shows selectivity for PIM1 and PIM3 over PIM2.[3]

  • JP-11646 displays high potency against PIM2.[4]

Experimental Protocols

The determination of binding affinity is crucial for validating a compound's interaction with its target. The data for this compound (PIM447) was generated using a high ATP AlphaScreen assay.

High ATP AlphaScreen Kinase Assay

Objective: To determine the inhibitory constant (Kᵢ) of a compound against a target kinase by measuring the inhibition of substrate phosphorylation in a competitive binding format.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures biomolecular interactions.[5] In the context of a kinase assay, a biotinylated substrate and a phospho-specific antibody are brought into proximity by their interaction with streptavidin-coated donor beads and protein A-coated acceptor beads, respectively.[5] Upon phosphorylation of the substrate by the kinase, the antibody recognizes the phosphorylated epitope, bringing the beads close enough for a signal to be generated upon excitation. Inhibitors compete with ATP for the kinase's binding site, reducing substrate phosphorylation and thus the AlphaScreen signal.

Methodology:

  • Reagents:

    • PIM Kinase (PIM1, PIM2, or PIM3)

    • Biotinylated peptide substrate

    • ATP (at a high concentration, near the Kₘ for the kinase)

    • Test compound (e.g., this compound) at various concentrations

    • Streptavidin-coated Donor beads

    • Phospho-specific antibody conjugated to Acceptor beads

    • Assay buffer

  • Procedure:

    • The PIM kinase, biotinylated substrate, and varying concentrations of the test compound are incubated together in an assay plate.

    • The kinase reaction is initiated by the addition of a high concentration of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • A mixture of streptavidin-coated Donor beads and phospho-specific antibody-conjugated Acceptor beads is added to stop the reaction and detect the phosphorylated substrate.

    • The plate is incubated in the dark to allow for bead binding.

    • The plate is read on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • The AlphaScreen signal is inversely proportional to the kinase activity.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • Kᵢ values can then be calculated from the IC₅₀ values using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Visualizations

PIM Kinase Signaling Pathway

The following diagram illustrates the central role of PIM kinases in cell signaling pathways that promote cell survival and proliferation.

PIM_Signaling_Pathway Cytokines Cytokines/Growth Factors JAK JAK Cytokines->JAK STAT STAT JAK->STAT PIM PIM Kinases (PIM1, PIM2, PIM3) STAT->PIM Upregulation p27 p27 PIM->p27 | Phosphorylation & Inactivation BAD BAD PIM->BAD | Phosphorylation & Inactivation ASK1 ASK1 PIM->ASK1 | Phosphorylation & Inactivation CellCycle Cell Cycle Progression p27->CellCycle | Inhibition Apoptosis Apoptosis Inhibition BAD->Apoptosis ASK1->Apoptosis Inhibitor This compound (PIM447) Inhibitor->PIM | Inhibition

Caption: PIM Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow for Binding Affinity Validation

The following diagram outlines the general workflow for validating the binding affinity of an inhibitor to its target kinase using an in vitro assay.

Binding_Affinity_Workflow start Start: Hypothesis (Compound binds to target) assay_prep Assay Preparation (Kinase, Substrate, Buffer) start->assay_prep compound_prep Compound Dilution Series start->compound_prep incubation Incubation (Kinase + Compound + Substrate + ATP) assay_prep->incubation compound_prep->incubation detection Detection of Substrate Phosphorylation incubation->detection data_acq Data Acquisition (e.g., Luminescence Reading) detection->data_acq data_analysis Data Analysis (IC50/Ki Determination) data_acq->data_analysis conclusion Conclusion: Binding Affinity Validated data_analysis->conclusion

Caption: Workflow for In Vitro Binding Affinity Determination.

References

Navigating the Reproducibility Landscape: A Comparative Guide to 5-Fluorouracil (5-FU) Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the reproducibility of experimental findings for the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU), reveals a complex landscape influenced by experimental design and biological context. This guide provides a comparative analysis of 5-FU's performance against key alternatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in interpreting and building upon existing research.

Initial investigations into "5-Fluoropicolinamide" revealed a scarcity of broad biological research, with existing literature primarily focused on its application as a radioiodinated imaging agent for melanoma.[1] Given the user's interest in the reproducibility of experimental findings within a cancer research context, this guide will focus on the extensively studied and clinically significant antimetabolite, 5-Fluorouracil (5-FU). The challenges in replicating preclinical cancer biology findings, where median effect sizes in replications can be significantly smaller than in original studies, underscore the importance of this analysis.[2][3][4]

Comparative Analysis of 5-FU and Alternatives

5-Fluorouracil has been a cornerstone of cancer therapy for decades, primarily for colorectal, breast, and head and neck cancers.[5][6] Its mechanism of action involves the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, leading to cell death.[7][8][9] However, issues of toxicity and drug resistance have prompted the development of alternative and combination therapies.[10]

CompoundMechanism of ActionReported Efficacy (example)Common Toxicity ProfileReproducibility Considerations
5-Fluorouracil (5-FU) Thymidylate synthase inhibitor, RNA/DNA damage[5][7][9]Response rates of 10-15% as monotherapy in advanced colorectal cancer[8]Gastrointestinal disturbances, myelosuppression, neurotoxicity[5][6]Results can vary based on administration (bolus vs. infusion) and cell line specifics.[8] In vitro findings may not always translate to in vivo models.[3]
Capecitabine Oral prodrug of 5-FUSimilar efficacy to intravenous 5-FU/leucovorin in metastatic colorectal cancerHand-foot syndrome, diarrheaReproducibility is generally considered high due to its direct conversion to 5-FU, but inter-individual variations in enzymatic conversion can be a factor.
Pemetrexed Multi-targeted antifolate, inhibits TS, DHFR, and GARFTImproved survival over single-agent docetaxel in non-small cell lung cancerMyelosuppression, skin rash, fatigueGenerally consistent findings in its approved indications. In vitro sensitivity can be highly dependent on the expression levels of its target enzymes.
Flavopiridol Cyclin-dependent kinase (CDK) inhibitor[11]Potent anti-proliferative and apoptotic agent in preclinical models[11]Diarrhea, neutropeniaPreclinical anti-tumor activities have been observed in various cancer models, leading to clinical trials.[11] Reproducibility of its pleiotropic effects can be context-dependent.

Experimental Protocols

To ensure the reproducibility of findings, detailed and standardized experimental protocols are crucial.[12] Below are methodologies for key experiments frequently used in the evaluation of 5-FU and its alternatives.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of 5-FU or an alternative compound for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Administer 5-FU (e.g., 50 mg/kg, intraperitoneally, daily for 5 days) or the alternative drug according to a predetermined schedule. A control group should receive a vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: Euthanize the mice when the tumors reach a maximum approved size or at the end of the study period.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding and replication.

Figure 1: Simplified signaling pathway of 5-Fluorouracil (5-FU) metabolism and mechanism of action.

Experimental_Workflow node_cell_culture Cell Culture node_treatment Cell Treatment node_cell_culture->node_treatment node_drug_prep Drug Preparation node_drug_prep->node_treatment node_incubation Incubation (24-72h) node_treatment->node_incubation node_assay Endpoint Assay (e.g., MTT, Apoptosis) node_incubation->node_assay node_data_acq Data Acquisition node_assay->node_data_acq node_analysis Data Analysis node_data_acq->node_analysis node_conclusion Conclusion node_analysis->node_conclusion

References

A Comparative Analysis of the Pharmacokinetic Profiles of 5-Fluorouracil (5-FU) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on "5-Fluoropicolinamide" was not available in the initial search. Therefore, this guide uses 5-Fluorouracil (5-FU), a widely studied anti-cancer drug, as a representative compound to compare the pharmacokinetic profiles of different formulations, including conventional and nanoparticle-based delivery systems.

The oral administration of 5-Fluorouracil (5-FU) is hampered by its variable and unpredictable bioavailability. To overcome this, various formulations, including prodrugs and nanoparticle-based systems, have been developed. These advanced formulations aim to improve the pharmacokinetic profile of 5-FU, leading to enhanced therapeutic efficacy and reduced side effects. This guide provides a comparative overview of the pharmacokinetic parameters of different 5-FU formulations, supported by experimental data.

Comparative Pharmacokinetic Parameters of 5-FU Formulations

The following table summarizes the key pharmacokinetic parameters of various 5-FU formulations from preclinical and clinical studies. It is important to note that the experimental conditions, such as species, dose, and analytical methods, vary between studies, which should be taken into consideration when comparing the data.

FormulationAdministration RouteSpeciesDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Bioavailability (%)Reference
Intravenous 5-FU IntravenousHuman250 mg/m²18.15 ± 1.35-3.77 ± 0.210.13-0.33100
Oral 5-FU Prodrug (Capecitabine) OralHuman-3-4 (Capecitabine)~1-228 ± 10 (Capecitabine)~0.5-1 (Capecitabine)~70 (as 5'-DFUR)[1]
Oral 5-FU Prodrug (Tegafur-Uracil) OralHuman-Dose-dependent (Tegafur)~1Dose-dependent~11 (Tegafur)Tegafur is well absorbed[1]
Oral 5-FU with DPD Inactivator (776C85) OralHuman10 mg/m²---4.5 ± 1.6122 ± 40[2]
Oral 5-FU-loaded PLGA Nanoparticles OralRat45 mg/kg-1.13 ± 0.21--Significantly higher than 5-FU solution[3][4]
IV 5-FU-loaded Chitosan Nanoparticles IntravenousRat15 mg/kg--17.98 (vs 7.84 for 5-FU solution)1.41 (vs 0.46 for 5-FU solution)-[5]
IV 5-FU Polymeric Complex IntravenousRat4 mg/kg-0.17>6 times that of free 5-FU--[6]

DPD: Dihydropyrimidine dehydrogenase; PLGA: Poly(lactic-co-glycolic acid); IV: Intravenous. AUC is presented in µg·h/mL or as a relative value. Cmax and Tmax are for the prodrug where specified.

Metabolic Activation Pathway of 5-FU Prodrugs

The oral prodrugs of 5-FU, such as Capecitabine and Tegafur, are designed to be absorbed intact through the gastrointestinal tract and then converted to the active drug, 5-FU, through enzymatic reactions. This metabolic activation can be tumor-selective, potentially increasing the concentration of 5-FU at the tumor site.

cluster_capecitabine Capecitabine Pathway cluster_tegafur Tegafur Pathway Capecitabine Capecitabine (Oral) DFCR 5'-Deoxy-5-fluorocytidine Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-Deoxy-5-fluorouridine DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FU_C 5-Fluorouracil (5-FU) DFUR->FU_C Thymidine Phosphorylase (Tumor) Tegafur Tegafur (Oral) GHFU 5-hydroxy-tegafur Tegafur->GHFU CYP2A6 (Liver) FU_T 5-Fluorouracil (5-FU) GHFU->FU_T

Metabolic activation of Capecitabine and Tegafur to 5-FU.

Experimental Protocols

A detailed experimental protocol is crucial for the accurate assessment of the pharmacokinetic profile of a drug formulation. Below is a representative protocol for a preclinical pharmacokinetic study of an oral 5-FU formulation in rats.

1. Animal Model

  • Species: Male Sprague-Dawley rats (200-250 g).

  • Acclimation: Animals are acclimated for at least one week before the experiment.

  • Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle, with free access to standard laboratory chow and water.

  • Fasting: Animals are fasted overnight before drug administration.

2. Drug Administration

  • Formulation Preparation: The oral 5-FU formulation (e.g., 5-FU solution, 5-FU nanoparticles) is prepared at the desired concentration in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

  • Dosing: A single oral dose (e.g., 45 mg/kg) is administered to each rat via oral gavage.[3]

3. Blood Sampling

  • Procedure: Blood samples (approximately 0.3 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.[7]

  • Anticoagulant: Blood samples are collected in heparinized tubes.

  • Plasma Separation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes) and stored at -80°C until analysis.[7]

4. Bioanalytical Method: HPLC

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used for the quantification of 5-FU in plasma samples.[8][9][10]

  • Sample Preparation:

    • Plasma samples are thawed at room temperature.

    • A simple protein precipitation or liquid-liquid extraction is performed to extract 5-FU from the plasma matrix. For example, ethyl acetate can be used as the extraction solvent.[10]

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[10]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mmol/L ammonium formate) and an organic solvent (e.g., methanol) is used.[10]

    • Flow Rate: Typically around 0.8-1.0 mL/min.[10]

    • Detection: UV detection at a wavelength of approximately 265 nm.[9][10]

  • Quantification: The concentration of 5-FU in the samples is determined by comparing the peak area of 5-FU to that of an internal standard (e.g., 5-bromouracil) and using a calibration curve prepared with known concentrations of 5-FU.[10]

5. Pharmacokinetic Analysis

  • The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters: Cmax, Tmax, AUC, and t½.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of an oral drug formulation.

cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_post_study Post-Study Phase protocol_dev Protocol Development animal_acclimation Animal Acclimation protocol_dev->animal_acclimation drug_admin Drug Administration (Oral Gavage) animal_acclimation->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_processing Plasma Separation & Storage blood_sampling->plasma_processing bioanalysis Bioanalysis (HPLC/LC-MS) plasma_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis report Report Generation pk_analysis->report

References

A Comparative Guide to the Selectivity of 5-Fluoropicolinamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoropicolinamide scaffold has emerged as a promising framework in the design of targeted kinase inhibitors. This guide provides an objective comparison of the selectivity of key this compound derivatives, with a focus on their on-target potency and off-target profiles. The information presented herein is supported by experimental data to aid researchers in the evaluation and selection of these compounds for further investigation.

Introduction to this compound Derivatives in Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is a major goal of modern drug discovery. The this compound core structure has been successfully utilized to generate potent inhibitors of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family, a group of constitutively active serine/threonine kinases implicated in cell survival and proliferation. This guide will focus on the selectivity profile of PIM447, a potent pan-PIM kinase inhibitor, and its analogues.

Comparative Selectivity of this compound Derivatives

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. The following tables summarize the inhibitory activity of PIM447 and a related analogue against the three PIM kinase isoforms and a selection of off-target kinases.

Table 1: On-Target Potency of this compound Derivatives against PIM Kinases

CompoundPIM1 (Ki, pM)PIM2 (Ki, pM)PIM3 (Ki, pM)
PIM4476189
Analogue 320100020

Data presented as inhibition constant (Ki) in picomolar (pM) concentration. Lower values indicate higher potency.

Table 2: Off-Target Selectivity Profile of PIM447

Off-Target KinasePIM447 (IC50, µM)
GSK3β1 - 5
PKN11 - 5
PKCτ1 - 5

Data presented as half-maximal inhibitory concentration (IC50) in micromolar (µM) concentration. Higher values indicate greater selectivity against off-target kinases.

Analysis of Selectivity:

PIM447 demonstrates exceptional potency against all three PIM kinase isoforms, with Ki values in the low picomolar range.[1] In contrast, Analogue 3, which shares the core this compound scaffold but differs in its solvent-exposed region, exhibits significantly reduced potency against PIM2, highlighting the importance of specific structural features for pan-PIM inhibition.[2]

Furthermore, PIM447 displays a high degree of selectivity. When tested against a panel of 68 diverse protein kinases, significant inhibition was only observed for a few kinases at micromolar concentrations, which is over 100,000-fold higher than its potency against PIM kinases.[3] This clean off-target profile suggests a lower potential for toxicity mediated by unintended kinase inhibition.

PIM Kinase Signaling Pathway

Understanding the signaling context of the target kinase is essential for interpreting the biological consequences of its inhibition. PIM kinases are downstream effectors of the JAK/STAT pathway and play a role in regulating cell survival and proliferation by phosphorylating various downstream substrates.

PIM_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates & Activates PIM_Gene PIM Gene Transcription STAT->PIM_Gene Induces PIM_Kinase PIM Kinase PIM_Gene->PIM_Kinase Translates to Substrates Downstream Substrates (e.g., BAD, 4E-BP1) PIM_Kinase->Substrates Phosphorylates Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Substrates->Apoptosis_Inhibition PIM447 PIM447 PIM447->PIM_Kinase Inhibits Experimental_Workflow Start Compound Synthesis (this compound Derivatives) Biochemical_Assay In Vitro Kinase Inhibition Assay (On-Target Potency) Start->Biochemical_Assay Kinome_Scan Kinome-wide Selectivity Profiling (Off-Target Identification) Biochemical_Assay->Kinome_Scan Cellular_Assay Cellular Target Engagement Assay (e.g., NanoBRET™) Kinome_Scan->Cellular_Assay Data_Analysis Data Analysis (IC50/Ki Determination, Selectivity Score) Cellular_Assay->Data_Analysis Conclusion Selectivity Profile Established Data_Analysis->Conclusion

References

Safety Operating Guide

Prudent Disposal of 5-Fluoropicolinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential, immediate safety and logistical information for the proper disposal of 5-Fluoropicolinamide. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personnel safety, environmental protection, and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a hazardous chemical waste, is mandatory.

I. Core Safety and Hazard Assessment

Given its chemical structure—a fluorinated picolinamide derivative—this compound should be handled with the same precautions as other potentially hazardous and cytotoxic compounds. All waste generated from its use, including pure compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1]

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat when handling this compound in any form.

  • Ventilation: Handle the compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][2]

II. Quantitative Data and Assumed Properties

The following table summarizes the assumed properties of this compound based on structurally similar compounds. This information should be used for preliminary safety and disposal assessments. The official SDS, when available from the supplier, will supersede this information.

PropertyAssumed Value/ClassificationRationale and Handling Implications
Physical State SolidHandle as a powder, avoiding dust generation.
Solubility Varies; likely soluble in organic solvents (e.g., DMSO, DMF)Liquid waste will consist of organic solvents and should be collected in appropriate solvent waste containers.
Hazard Classification Assumed to be Hazardous Waste.[3][4] Potential categories: - Acute Toxicity (Oral) - Skin/Eye Irritant - Potential Cytotoxic AgentTreat with a high degree of caution. All waste must be handled as hazardous. Avoid all routes of personal exposure.
Disposal Route Incineration via a licensed hazardous waste disposal service.[1]Do not attempt to neutralize or dispose of in-lab without explicit guidance from EHS. The primary disposal method for this type of waste is high-temperature incineration.

III. Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired solid compound.

    • Aqueous and organic solutions containing the compound.

    • Contaminated labware (pipette tips, vials, plates, gloves, bench paper).[4]

    • Contaminated sharps (needles, syringes, scalpels).

  • Segregate waste into designated, clearly labeled containers:

    • Solid Waste: Collect in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect in a sealed, leak-proof, and chemically compatible container (e.g., glass or polyethylene). Do not mix incompatible chemicals.[2]

    • Sharps Waste: Dispose of all contaminated sharps directly into a designated, puncture-resistant sharps container for hazardous chemical waste.[4]

Step 2: Containerization and Labeling

  • Use appropriate containers provided by your institution's EHS department. Ensure containers are in good condition and have secure lids.[2]

  • Label all waste containers clearly as soon as the first piece of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound Waste."

    • List all other constituents in the container (e.g., Methanol, DMSO).

    • Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).

    • The accumulation start date.

    • The name and contact information of the principal investigator or laboratory.

Step 3: Storage and Collection

  • Store waste containers in a designated, secure satellite accumulation area within the laboratory.

  • Keep containers closed at all times, except when adding waste.

  • Arrange for professional disposal. Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal service.[1] Do not allow waste to accumulate for extended periods.

Step 4: Decontamination of Empty Containers

  • Triple-rinse any empty stock containers of this compound with a suitable solvent (e.g., the solvent used to make solutions).

  • Collect the rinsate as hazardous liquid waste.[5]

  • After triple-rinsing, deface the original label and dispose of the empty container according to institutional guidelines, which may allow for disposal in regular trash or glass recycling.

IV. Experimental Protocol: N/A

No experimental protocols for the degradation or neutralization of this compound for disposal purposes are available or recommended. Chemical treatment should not be attempted without validated procedures and EHS approval. The standard and required method of disposal is through a licensed hazardous waste contractor.

V. Visual Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_classification 1. Waste Identification & Segregation cluster_containerization 2. Containerization & Labeling cluster_storage 3. Storage & Pickup start Waste Generation (this compound) is_solid Solid Waste (e.g., powder, gloves, tips) start->is_solid is_liquid Liquid Waste (e.g., solutions) start->is_liquid is_sharp Sharps Waste (e.g., needles) start->is_sharp solid_container Hazardous Solid Waste Container is_solid->solid_container liquid_container Hazardous Liquid Waste Container is_liquid->liquid_container sharp_container Hazardous Sharps Container is_sharp->sharp_container label_info Label Container: - 'Hazardous Waste' - Chemical Name - Hazards - Date solid_container->label_info storage Store in Satellite Accumulation Area solid_container->storage liquid_container->label_info liquid_container->storage sharp_container->label_info sharp_container->storage pickup Schedule Pickup with EHS / Licensed Vendor storage->pickup end_point Final Disposal (Incineration) pickup->end_point

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling 5-Fluoropicolinamide (PIM447)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion. The following table summarizes the required PPE for handling PIM447.

PPE CategoryItemSpecificationsRationale
Hand Protection Nitrile GlovesPowder-free, disposable.Prevents direct skin contact and absorption.
Body Protection Laboratory CoatLong-sleeved, properly fitted.Protects skin and personal clothing from contamination.
Eye & Face Protection Safety Goggles with Side-ShieldsANSI Z87.1 compliant.Protects eyes from splashes of solutions or airborne powder.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.To prevent inhalation of the compound, particularly when handling the solid form.

Operational Plans: Step-by-Step Handling Procedures

Strict adherence to the following procedures will minimize the risk of exposure and ensure the integrity of the compound.

Preparation and Weighing of Solid Compound
  • Designated Area : All handling of solid PIM447 should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.

  • Don PPE : Before handling the compound, put on all required PPE as detailed in the table above.

  • Static Control : Use an anti-static weigh boat and grounding techniques to prevent dispersal of the powder.

  • Weighing : Carefully weigh the desired amount of the compound. Avoid creating dust.

  • Cleaning : After weighing, decontaminate the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

Preparation of Solutions
  • Solvent Handling : PIM447 is soluble in DMSO.[7] Handle all solvents in a well-ventilated area, preferably within a fume hood.

  • Dissolution : Add the solvent to the solid compound slowly to avoid splashing. Ensure the container is securely capped before agitation.

  • Labeling : Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Experimental Use
  • Containment : Conduct all experiments involving PIM447 in a manner that minimizes the generation of aerosols or splashes.

  • Avoid Contamination : Use dedicated equipment where possible. If not feasible, thoroughly decontaminate all reusable equipment after use.

Disposal Plans

Proper disposal of PIM447 and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Unused Solid Compound Collect in a clearly labeled, sealed container for chemical waste. Do not mix with other waste streams.
Unused or Waste Solutions Collect in a labeled, leak-proof container designated for hazardous liquid waste. Do not pour down the drain.
Contaminated Labware (Disposable) Place items such as gloves, pipette tips, and weigh boats in a designated hazardous waste container.
Contaminated Labware (Reusable) Decontaminate using an appropriate solvent in a fume hood. Collect the rinse solvent as hazardous liquid waste.
Spill Cleanup Materials Absorb spills with an inert material and collect in a sealed container for hazardous waste. Clean the spill area with a suitable decontaminating solution.

Visualizing the Mechanism of Action and Handling Workflow

To aid in understanding the compound's biological impact and the necessary safety procedures, the following diagrams are provided.

PIM447_Mechanism_of_Action cluster_downstream Downstream Effects PIM447 PIM447 PIM_Kinases PIM-1, PIM-2, PIM-3 Kinases PIM447->PIM_Kinases Inhibits mTORC1 mTORC1 Pathway Inhibition PIM_Kinases->mTORC1 Phospho_Bad Decrease in phospho-Bad (Ser112) PIM_Kinases->Phospho_Bad cMyc Decrease in c-Myc Levels PIM_Kinases->cMyc Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) mTORC1->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Phospho_Bad->Apoptosis cMyc->Cell_Cycle_Arrest

Caption: PIM447 inhibits PIM kinases, leading to downstream effects that induce cell cycle arrest and apoptosis.

Handling_Workflow Start Start: Prepare for Handling Don_PPE 1. Don Required PPE Start->Don_PPE Designated_Area 2. Work in Designated Area (e.g., Fume Hood) Don_PPE->Designated_Area Handle_Compound 3. Handle Compound (Weighing, Solution Prep, Experiment) Designated_Area->Handle_Compound Decontaminate 4. Decontaminate Surfaces and Reusable Labware Handle_Compound->Decontaminate Dispose_Waste 5. Dispose of All Waste Properly Decontaminate->Dispose_Waste Doff_PPE 6. Doff PPE Correctly Dispose_Waste->Doff_PPE End End: Procedure Complete Doff_PPE->End

Caption: A step-by-step workflow for the safe handling of 5-Fluoropicolinamide (PIM447).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoropicolinamide
Reactant of Route 2
Reactant of Route 2
5-Fluoropicolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.